molecular formula C6H10O4 B093915 Ethylene glycol diacetate CAS No. 111-55-7

Ethylene glycol diacetate

Cat. No.: B093915
CAS No.: 111-55-7
M. Wt: 146.14 g/mol
InChI Key: JTXMVXSTHSMVQF-UHFFFAOYSA-N
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Description

Ethylene glycol diacetate (EGDA) is an environmentally friendly solvent of significant interest in scientific research for its versatile applications and favorable toxicological profile. A key area of investigation is its use as a green alternative to traditional aromatic solvents, such as xylene, in agrochemical emulsifiable concentrate (EC) and oil suspension (OF) formulations . Research demonstrates that EGDA-based herbicide formulations exhibit superior physicochemical properties, including lower surface tension and reduced contact angles on leaf surfaces, leading to a 24% to 40% increase in retention and enhanced pesticidal efficacy in both greenhouse and field bioassays . Furthermore, studies indicate that these EGDA formulations are 2 to 3 times less cytotoxic to human cells compared to their xylene-based counterparts, highlighting a significant advantage for occupational safety and environmental health . Beyond agrochemicals, EGDA is also being studied as a novel oxygenated additive for diesel/biodiesel blends. Its high oxygen content can alter combustion characteristics, contributing to reduced nitrogen oxide (NOx) emissions in engine performance research, presenting a promising pathway for cleaner fuel technologies . Additionally, EGDA serves as a pivotal solvent and cross-linking agent in the development of foundry resins and organic polymer formulations, where it contributes to the creation of robust and flexible structures while aligning with industry trends toward low-emission, eco-friendly binder systems .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetyloxyethyl acetate
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InChI

InChI=1S/C6H10O4/c1-5(7)9-3-4-10-6(2)8/h3-4H2,1-2H3
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InChI Key

JTXMVXSTHSMVQF-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OCCOC(=O)C
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Molecular Formula

C6H10O4
Record name ETHYLENE GLYCOL DIACETATE
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Related CAS

27252-83-1
Record name Polyethylene glycol diacetate
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DSSTOX Substance ID

DTXSID0026880
Record name 1,2-Ethanediol diacetate
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Molecular Weight

146.14 g/mol
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Physical Description

Ethylene glycol diacetate is a colorless liquid with a mild pleasant odor. Density 9.2 lb /gal. Flash point 191 °F. Boiling point 369 °F. Combustible but requires some effort to ignite. Used in the manufacture of perfumes, printing ink, lacquers and resins., Dry Powder; Liquid, Colorless liquid; [Hawley]
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Boiling Point

367 to 369 °F at 760 mmHg (NTP, 1992), 190-191 °C
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Flash Point

205 °F (NTP, 1992), 191 °F (88 °C) (CLOSED CUP), 215-255 °F (open cup)
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), MISCIBLE WITH ETHER, SOL IN ... ETHANOL AND ACETONE, 16.4% IN WATER AT 20 °C, Water solubility = 1.78X10+5 mg/l at 24.5 °C
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Density

1.104 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.104, Bulk density = 9.2 lb/gal at 20 °C, freezing point = -31 °C
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Vapor Density

5.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.0 (AIR= 1)
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Vapor Pressure

0.4 mmHg at 68 °F ; 1 mmHg at 100.9 °F; 760 mmHg at 374.9 °F (NTP, 1992), 0.07 [mmHg], Vapor pressure: 0.4 mm Hg @ 20 °C, 7.74X10-2 mm Hg at 25 °C
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Color/Form

COLORLESS LIQ

CAS No.

111-55-7
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Record name Glycol diacetate
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Melting Point

-24 °F (NTP, 1992), -31 °C
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Foundational & Exploratory

Ethylene Glycol Diacetate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethylene glycol diacetate (EGDA), a diester of ethylene glycol and acetic acid, is a colorless, high-boiling liquid with a mild, pleasant odor.[1] While it has long been established as a versatile solvent in the coatings, inks, and resin industries, its unique combination of properties—excellent solvency, low volatility, low toxicity, and biodegradability—is driving its adoption in more specialized research and development sectors, including pharmaceuticals and advanced materials.[1][2][3] This guide provides an in-depth exploration of the fundamental properties of this compound, offering researchers, scientists, and drug development professionals a critical resource for its application. We will delve into its physicochemical characteristics, synthesis and reactivity, analytical characterization, and diverse applications, with a particular focus on its emerging role as a sustainable and effective solvent in modern research.

Core Physicochemical Properties

A thorough understanding of this compound's physical and chemical properties is paramount for its effective and safe use in a research setting. These properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 2-acetyloxyethyl acetate[4]
Synonyms 1,2-Diacetoxyethane, Glycol diacetate, Ethylene diacetate[4]
CAS Number 111-55-7[4]
Molecular Formula C₆H₁₀O₄[4]
Molecular Weight 146.14 g/mol [4]
Appearance Colorless liquid with a mild, pleasant odor[1]
Boiling Point 190-191 °C[5]
Melting Point -41 °C[5]
Density 1.104 g/mL at 20 °C[5]
Solubility in Water 160 g/L at 20 °C[5]
Vapor Pressure 0.2 mmHg at 20 °C[5]
Flash Point 88 °C (closed cup)
logP (Octanol-Water Partition Coefficient) 0.1

Molecular Structure

The structure of this compound, with its two ester functionalities, is key to its solvency and reactivity.

Caption: Chemical structure of this compound.

Synthesis and Reactivity

Laboratory-Scale Synthesis: Fischer-Speier Esterification

A common and straightforward method for the laboratory synthesis of this compound is the Fischer-Speier esterification of ethylene glycol with an excess of glacial acetic acid, using a strong acid catalyst such as sulfuric acid.[6] The use of excess acetic acid and the removal of water as it is formed drives the reaction equilibrium towards the formation of the diester.[6]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine ethylene glycol and a 4-fold molar excess of glacial acetic acid.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by mole of ethylene glycol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Continue the reflux for several hours, or until no more water is collected.

  • Work-up: After cooling, the reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and finally with brine.

  • Drying and Purification: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and the excess acetic acid is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Fischer_Speier_Esterification Reactants Ethylene Glycol + Glacial Acetic Acid Catalyst H₂SO₄ Reflux Reflux with Dean-Stark Trap Reactants->Reflux Catalyst->Reflux Workup Aqueous Work-up (H₂O, NaHCO₃, Brine) Reflux->Workup Drying Drying (Na₂SO₄ or MgSO₄) Workup->Drying Purification Fractional Distillation Drying->Purification Product Pure Ethylene Glycol Diacetate Purification->Product

Caption: Workflow for the synthesis of this compound.

Transesterification

An alternative synthetic route is the transesterification of ethylene glycol with another acetate ester, such as sec-butyl acetate, in the presence of a basic catalyst.[7] This method can offer advantages in terms of milder reaction conditions and potentially higher yields.[7]

Reactivity Profile
  • Hydrolysis: this compound is susceptible to hydrolysis, particularly in the presence of strong acids or bases, to yield ethylene glycol and acetic acid.[1] This property is exploited in applications where a slow, controlled release of acetic acid is desired, such as in foundry core-binding.[8]

  • Transesterification: The ester groups can undergo transesterification with other alcohols in the presence of an acid or base catalyst. This reactivity allows for the synthesis of other ethylene glycol esters.

Analytical Characterization

For researchers, unambiguous identification and purity assessment are critical. The following spectroscopic techniques are routinely used to characterize this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is relatively simple and diagnostic. It typically shows a singlet for the methyl protons of the acetate groups and a singlet for the methylene protons of the ethylene glycol backbone.[9]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for the carbonyl carbons of the ester groups, the methyl carbons of the acetate groups, and the methylene carbons of the ethylene glycol unit.[10]

  • IR (Infrared) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching of the ester functional groups, typically in the region of 1740 cm⁻¹.[4][11]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure.[12][13][14]

Applications in Research and Development

While this compound has a long history of use in industrial applications, its favorable properties are leading to its increased use in research and drug development.

A Greener, Safer Solvent Alternative

There is a growing emphasis in the chemical and pharmaceutical industries on replacing hazardous solvents with safer, more environmentally friendly alternatives.[3] this compound is emerging as a promising substitute for traditional aromatic solvents like xylene and other glycol ethers with reproductive toxicity concerns.[2][15][16] Its low toxicity, biodegradability, and high flash point make it a safer choice for both researchers and the environment.[3][16][17] Recent studies have demonstrated its effectiveness as a solvent in herbicide formulations, where it not only replaces more hazardous solvents but also enhances the efficacy of the active ingredients.[15][17]

Pharmaceutical and Drug Development Applications

The low toxicity and mild odor of this compound make it a suitable candidate for use in pharmaceutical and cosmetic formulations.[1][2]

  • Solvent for Active Pharmaceutical Ingredients (APIs): Its excellent solvency for a range of organic compounds makes it a useful solvent in the synthesis and formulation of APIs.[5][8]

  • Intermediate in Pharmaceutical Synthesis: The ester functionalities of this compound can serve as reactive sites or protecting groups in multi-step organic syntheses of complex pharmaceutical molecules.[8] It can also be used as an acyl donor for the in-situ generation of peracetic acid in chemoenzymatic synthesis.

  • Carrier for Fragrances: In cosmetics and personal care products, it can act as a carrier for fragrances.[1]

Safety and Handling

While this compound is considered to have low toxicity, proper laboratory safety protocols should always be followed.

Safety ParameterInformationReference(s)
Oral LD50 (Rat) 6850 mg/kg[18]
Dermal LD50 (Rabbit) 8480 mg/kg[18]
Hazards Combustible liquid. May cause mild eye, skin, and respiratory tract irritation.[10]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, and a lab coat.[15]
Handling Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[10]
Storage Store in a cool, dry, well-ventilated area in tightly closed containers.[5]
First Aid Eyes: Rinse with plenty of water for at least 15 minutes. Skin: Wash with soap and water. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek medical attention if symptoms persist.[10]

Conclusion

This compound is a versatile and increasingly important solvent and chemical intermediate for the modern researcher. Its well-characterized physicochemical properties, straightforward synthesis, and favorable safety and environmental profile make it an attractive alternative to more hazardous traditional solvents. As research and development continue to prioritize sustainability and safety, the applications of this compound in fields ranging from materials science to drug development are poised to expand significantly. This guide provides a solid foundation for researchers to explore the full potential of this valuable compound in their work.

References

Synthesis of ethylene glycol diacetate via esterification in the lab

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Laboratory Synthesis of Ethylene Glycol Diacetate via Esterification

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven methodology for the synthesis of this compound (EGDA) through direct esterification. Moving beyond a simple recitation of steps, this document elucidates the fundamental chemical principles, kinetic considerations, and practical nuances that underpin a successful and reproducible synthesis.

Introduction: Understanding this compound

This compound (EGDA), also known as 1,2-diacetoxyethane, is a high-boiling point, slow-evaporating organic solvent with a mild, pleasant odor.[1] Its chemical structure, an acetic acid ester of ethylene glycol, imparts excellent solvency for a wide range of resins, including cellulosics, acrylics, and polyurethanes.[2] This property makes it a valuable component in the formulation of coatings, paints, inks, and adhesives, where it acts as a flow and leveling agent to ensure a smooth finish.[2] Furthermore, its utility extends to foundry applications as a hardener for silicates and as a chemical intermediate in various organic syntheses.

The most common and straightforward method for preparing EGDA is the direct esterification of ethylene glycol with acetic acid, a classic reaction that serves as an excellent model for exploring chemical equilibrium and reaction kinetics.[3][4]

Part 1: The Core Chemistry: Mechanism and Equilibrium

The synthesis of EGDA from ethylene glycol and acetic acid is a reversible, two-step consecutive reaction.[4][5] Ethylene glycol first reacts with one mole of acetic acid to form the intermediate, ethylene glycol monoacetate (EGMA), which then reacts with a second mole of acetic acid to yield the final product, this compound.[5][6]

Overall Reaction Scheme: HOCH₂CH₂OH + 2CH₃COOH ⇌ CH₃COOCH₂CH₂OOCCH₃ + 2H₂O (Ethylene Glycol) + (Acetic Acid) ⇌ (this compound) + (Water)[4]

The Fischer-Speier Esterification Mechanism

This reaction proceeds via the well-established Fischer-Speier esterification mechanism, which requires an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) to achieve a practical reaction rate.[3][7][8] The catalyst's role is to protonate the carbonyl oxygen of the acetic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[7][8][9]

The mechanism unfolds in six distinct, reversible steps:[10][11]

  • Protonation of the Carbonyl: The acid catalyst donates a proton to the carbonyl oxygen of acetic acid.

  • Nucleophilic Attack: The weakly nucleophilic hydroxyl group of ethylene glycol attacks the now highly electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion (formed from the alcohol's oxygen) to one of the hydroxyl groups, creating a good leaving group (water).

  • Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

  • Deprotonation: The protonated carbonyl of the resulting ester is deprotonated, regenerating the acid catalyst and yielding the ester product (EGMA in the first stage, EGDA in the second).

Governing the Equilibrium: Le Châtelier's Principle in Practice

Fischer esterification is a classic equilibrium-limited reaction.[9] To maximize the yield of EGDA, the equilibrium must be shifted to the product side, in accordance with Le Châtelier's principle. This is achieved through two primary strategies in a laboratory setting:

  • Use of Excess Reactant: The reaction is typically conducted with a molar excess of acetic acid.[3][12] This increases the concentration of one of the reactants, driving the equilibrium towards the formation of more products.

  • Removal of Water: As water is a product, its continuous removal from the reaction mixture will pull the equilibrium to the right.[9][12] This can be accomplished using a Dean-Stark apparatus for azeotropic distillation or by adding a dehydrating agent like molecular sieves.[12]

Part 2: A Validated Laboratory Protocol for EGDA Synthesis

This section details a robust, step-by-step procedure for the synthesis, work-up, and purification of this compound. The causality behind each step is explained to provide a deeper understanding of the process.

Mandatory Safety Precautions
  • Chemical Hazards: Glacial acetic acid and the sulfuric acid catalyst are highly corrosive and can cause severe burns.[12] Acetic acid vapors are pungent and hazardous.[12] Ethylene glycol has moderate oral toxicity.[12]

  • Personal Protective Equipment (PPE): All procedures must be conducted inside a certified chemical fume hood.[13] Wear appropriate PPE, including nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.[14]

  • Handling: Handle and open containers with care.[15] Ensure all glassware is properly secured.

Materials & Equipment
Reagents & ChemicalsEquipment
Ethylene Glycol (Reagent Grade)Round-bottom flask (250 mL)
Glacial Acetic AcidReflux condenser
Concentrated Sulfuric Acid (98%)Heating mantle with magnetic stirrer
Saturated Sodium Bicarbonate (NaHCO₃) SolutionSeparatory funnel (250 mL)
Anhydrous Magnesium Sulfate (MgSO₄)Distillation apparatus (simple or fractional)
Deionized WaterBeakers, Erlenmeyer flasks, graduated cylinders
Boiling ChipsMagnetic stir bar

Experimental Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification reactants 1. Charge Reactants (Ethylene Glycol, Acetic Acid) catalyst 2. Add Catalyst (H₂SO₄) cool 4. Cool Mixture reflux 3. Heat to Reflux (Several Hours) reflux->cool Reaction Complete wash1 5. Wash with NaHCO₃(aq) (Neutralization) filter 8. Filter wash2 6. Wash with Water dry 7. Dry Organic Layer (Anhydrous MgSO₄) dry->filter Remove Drying Agent distill 9. Distill (Collect ~186-190°C) product Pure EGDA

Caption: Workflow for the synthesis and purification of EGDA.

Step-by-Step Synthesis Procedure
  • Reactant Charging: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 31.0 g (0.5 mol) of ethylene glycol and 90.1 g (1.5 mol) of glacial acetic acid. This represents a 3:1 molar ratio of acid to glycol, which helps drive the reaction equilibrium forward.[12]

  • Catalyst Addition: While stirring, cautiously add 1 mL of concentrated sulfuric acid to the mixture. The addition is exothermic and should be done slowly. The sulfuric acid acts as the catalyst, protonating the acetic acid.[3]

  • Reflux: Attach a reflux condenser to the flask and add a few boiling chips. Heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-3 hours.[16] Refluxing ensures the reaction proceeds at a constant, elevated temperature without loss of volatile reactants.[3]

  • Cooling and Transfer: After the reflux period, turn off the heat and allow the mixture to cool to room temperature. Transfer the cooled mixture to a 250 mL separatory funnel.

  • Neutralization Wash: Slowly add 50 mL of a saturated sodium bicarbonate solution to the separatory funnel. Caution: This will generate CO₂ gas; vent the funnel frequently to release pressure. Continue adding the bicarbonate solution in portions until effervescence ceases. This step neutralizes the sulfuric acid catalyst and any unreacted acetic acid, converting them into water-soluble salts.[12]

  • Aqueous Washes: Allow the layers to separate. Drain and discard the lower aqueous layer. Wash the organic layer (the crude EGDA) with 50 mL of deionized water, followed by 50 mL of brine (saturated NaCl solution) to aid in breaking any emulsions and further removing water-soluble impurities.

  • Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate and swirl. If the drying agent clumps together, add more until some remains free-flowing. This step removes residual water, which is critical to prevent hydrolysis of the ester product during distillation.[12]

  • Isolation of Crude Product: Filter the mixture through a fluted filter paper into a clean, dry round-bottom flask suitable for distillation.

  • Purification by Distillation: Add fresh boiling chips and set up for simple or fractional distillation.[16] Carefully heat the flask and collect the fraction that distills between 180-190°C.[16] The main portion of pure this compound should distill at approximately 186°C.[16]

Part 3: Process Optimization and Advanced Considerations

While the described protocol is robust, several parameters can be adjusted to optimize yield, purity, and efficiency, particularly when scaling up or seeking greener alternatives.

Catalyst Selection

The choice of catalyst significantly impacts the reaction's efficiency and the complexity of the work-up.

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Acid H₂SO₄, p-TsOHInexpensive, highly effective.[3][17]Corrosive, requires neutralization, difficult to separate.
Heterogeneous Acid Amberlyst 36, Seralite SRC-120Easily removed by filtration, reusable, less corrosive.[6][18]More expensive, may have lower activity.
Supported Ionic Liquids [Silica-Ps-im]HSO₄"Green" alternative, high activity, reusable.[19]High initial cost, specialized synthesis required.
Impact of Reaction Parameters
  • Molar Ratio: Increasing the molar ratio of acetic acid to ethylene glycol generally increases the conversion of ethylene glycol and the selectivity towards the diacetate product (EGDA) over the monoacetate (EGMA).[5]

  • Temperature: Higher reaction temperatures increase the reaction rate.[6] However, excessively high temperatures can lead to side reactions or decomposition. The optimal temperature range for common catalysts is typically 333 to 363 K (60 to 90 °C).[6][18]

  • Catalyst Loading: For heterogeneous catalysts, increasing the catalyst loading (e.g., as a weight percentage of the reactants) will increase the reaction rate up to a certain point, beyond which mass transfer limitations may occur.[5]

Advanced Synthesis Techniques

For larger-scale or continuous production, more advanced techniques are employed:

  • Reactive Distillation: This process combines chemical reaction and distillation in a single unit.[20] As the esterification proceeds in the reaction zone, the water by-product is continuously removed by distillation, aggressively shifting the equilibrium towards the products and enabling very high conversion rates.[21][[“]][23]

  • Transesterification: An alternative route involves the reaction of ethylene glycol with another ester, such as sec-butyl acetate, in the presence of a basic or acidic catalyst.[21][24][25] This method can be advantageous under certain conditions, avoiding the direct use of corrosive acetic acid and the production of water.[25]

Conclusion

The synthesis of this compound via Fischer esterification is a foundational laboratory procedure that effectively demonstrates core principles of organic chemistry. A successful synthesis hinges on a thorough understanding of the reaction mechanism and the factors governing its equilibrium. By carefully controlling the molar ratio of reactants, selecting an appropriate catalyst, and ensuring the removal of water, researchers can achieve high yields of pure product. The protocol and insights provided in this guide offer a self-validating system for the reliable and efficient laboratory-scale production of this versatile and industrially significant solvent.

References

Ethylene Glycol Diacetate: A Comprehensive Technical Guide for Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth exploration of the synthesis, molecular characteristics, and versatile applications of Ethylene Glycol Diacetate (CAS No. 111-55-7) for researchers, scientists, and drug development professionals.

This guide provides a detailed overview of this compound (EGDA), a high-performance, low-odor, and environmentally safer solvent. Moving beyond a simple data sheet, this document delves into the causality behind its chemical properties, synthesis protocols, and its expanding role in scientifically demanding applications, including the pharmaceutical industry.

Core Chemical Identity and Molecular Structure

This compound, systematically named 1,2-diacetoxyethane, is the diester of ethylene glycol and acetic acid.[1][2] Its unique molecular structure is central to its utility as a versatile solvent and chemical intermediate.

CAS Number: 111-55-7[1][3]

Molecular Formula: C₆H₁₀O₄[1][2]

Molecular Weight: 146.14 g/mol [1][2]

The structure features two ester groups attached to an ethylene bridge. This configuration imparts a moderate polarity and the ability to form hydrogen bonds, which are key to its solvency characteristics. The two carbonyl groups can act as hydrogen bond acceptors, while the slight polarity allows it to dissolve a wide range of resins and organic compounds.[4]

Molecular Structure Diagram

Caption: Molecular Structure of this compound (EGDA).

Synonyms: 1,2-Diacetoxyethane, Ethylene diacetate, Glycol diacetate, Ethanediol diacetate.[1][2][5]

Physicochemical Properties: A Data-Driven Overview

The physical and chemical properties of EGDA make it a preferred alternative to more hazardous solvents like ethylene glycol butyl ether acetate (BGA) or cyclohexanone.[6] Its high boiling point and low evaporation rate are particularly advantageous in applications requiring slow, controlled drying times, such as in coatings, to ensure a smooth, level finish.[7]

PropertyValueSource(s)
Appearance Colorless, transparent liquid[6][7]
Odor Mild, pleasant[2][7]
Density 1.104 g/mL at 20 °C[6]
Melting Point -41 °C[6]
Boiling Point 186-191 °C[2][6]
Flash Point 82 °C (191 °F)[2][6]
Water Solubility 160 g/L at 20 °C[8]
Vapor Density 5.04 (Air = 1.0)[5]
Refractive Index (n20/D) 1.415[9]

Synthesis of this compound

The primary industrial method for producing EGDA is through the direct esterification of ethylene glycol with acetic acid.[3][6] This reaction is a classic example of Fischer esterification, where an alcohol and a carboxylic acid react in the presence of an acid catalyst to form an ester and water.

Reaction Mechanism and Rationale

The causality of this synthesis route is straightforward and efficient. Ethylene glycol provides the diol backbone, while acetic acid provides the acetate functional groups.

  • Reactants : Ethylene Glycol (C₂H₆O₂) and Acetic Acid (CH₃COOH).[6]

  • Catalyst : An acid catalyst, such as sulfuric acid or, in more modern applications, solid catalysts like supported ionic liquids or acid-activated resins, is used to protonate the carbonyl oxygen of the acetic acid.[6][10] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.

  • Reaction Conditions : The reaction is typically conducted under reflux to maintain the necessary temperature and prevent the loss of volatile reactants.[6] To drive the equilibrium towards the product side (Le Châtelier's principle), the water formed as a byproduct is continuously removed, often through azeotropic distillation.[3][11]

  • Purification : After the reaction, the mixture is cooled, and the EGDA is separated and purified, typically through distillation, to remove any remaining reactants, catalyst, and byproducts.[6][12]

Experimental Workflow: Laboratory-Scale Synthesis

This protocol is a generalized representation of the direct esterification process.

Synthesis_Workflow Fig. 2: Generalized Workflow for EGDA Synthesis start Charge Reactor with Ethylene Glycol & Acetic Acid add_catalyst Add Acid Catalyst (e.g., H₂SO₄ or solid acid) start->add_catalyst reflux Heat to Reflux with Continuous Water Removal add_catalyst->reflux monitor Monitor Reaction Progress (e.g., via GC or TLC) reflux->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete neutralize Neutralize Catalyst (if necessary) cool->neutralize separate Separate Organic Layer neutralize->separate purify Purify by Fractional Distillation separate->purify end_product High-Purity EGDA purify->end_product

Caption: Generalized Workflow for EGDA Synthesis via Esterification.

Step-by-Step Protocol:

  • Charging the Reactor: A round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus (or similar setup for water removal) is charged with ethylene glycol and a molar excess of acetic acid (e.g., a 1:3.8 molar ratio).[11]

  • Catalyst Addition: A catalytic amount of a strong acid (e.g., sulfuric acid) or a solid acid catalyst is carefully added to the mixture.[6]

  • Esterification under Reflux: The mixture is heated to reflux (approx. 150°C).[11] The water produced during the reaction is collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitoring: The reaction is monitored until the theoretical amount of water is collected or analysis (e.g., gas chromatography) shows the consumption of the limiting reactant.

  • Workup: The mixture is cooled to room temperature. If a liquid acid catalyst was used, it is neutralized with a mild base (e.g., sodium bicarbonate solution).

  • Purification: The crude EGDA is separated from the aqueous layer and purified by fractional distillation under atmospheric or reduced pressure to yield the final product.[6][12]

Applications in Research and Development

While EGDA is widely used in industrial settings like coatings, inks, and resins, its properties are also highly valuable in research and pharmaceutical contexts.[6][7]

  • Solvent in Chemical Synthesis: Its high boiling point and stability make it an excellent solvent for reactions requiring elevated temperatures. It is effective at dissolving a wide array of organic compounds and reagents.[4]

  • Pharmaceutical Intermediate: EGDA serves as a crucial intermediate in pharmaceutical synthesis. The ester functionalities can be involved in various chemical transformations, aiding in the development of drug molecules.[13] It can also be used as an acyl donor for the in situ generation of peracetic acid in chemoenzymatic synthesis, such as for caprolactone.[13]

  • Formulation Excipient: Due to its low toxicity and mild odor, EGDA is being explored as a solvent or carrier in some pharmaceutical formulations.[6] Its non-toxic profile is a significant advantage over more traditional, harsher solvents.

  • Analytical Chemistry: As a well-characterized reagent with reproducible properties, it finds use in various analytical chemistry applications.[13]

  • Plasticizer: EGDA can act as a non-discoloring plasticizer for polymers like ethyl and benzyl cellulose, which are often used in controlled-release drug delivery systems and film coatings.

Safety and Handling

EGDA is considered to have low toxicity, particularly when compared to other glycol ethers and their acetates.[7][14] However, standard laboratory safety protocols must be observed.

  • Toxicology: The oral LD50 in rats is 6,860 mg/kg.[5][6] Its toxicity is believed to be related to its metabolic conversion to ethylene glycol.[14] Ingestion may cause stupor or coma, and chronic ingestion could potentially lead to kidney injury.[14][15]

  • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[15] Ensure adequate ventilation to avoid inhaling vapors, especially when heated.[8]

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents, strong acids, and strong bases.[5][16] Keep containers tightly closed.

  • Combustibility: EGDA is a combustible liquid but requires some effort to ignite.[2] Keep away from open flames, hot surfaces, and sources of ignition.[8]

Conclusion

This compound is a versatile and scientifically significant compound. Its well-defined molecular structure gives rise to a favorable combination of properties: high solvency, low volatility, low odor, and a favorable safety profile. For researchers and drug development professionals, EGDA offers a reliable and safer alternative to many conventional solvents, serving as a valuable medium for chemical synthesis, a functional intermediate for pharmaceutical development, and a component in advanced material formulations. Its straightforward and efficient synthesis further enhances its appeal for both laboratory-scale research and industrial production.

References

An In-depth Technical Guide to the Solubility of Ethylene Glycol Diacetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethylene glycol diacetate (EGDA), with the CAS number 111-55-7, is a diester of ethylene glycol and acetic acid.[1] It presents as a colorless liquid with a mild, pleasant odor.[2] Possessing a high boiling point and low volatility, EGDA is a versatile and environmentally friendly solvent utilized across various industries, including coatings, inks, adhesives, and pharmaceuticals.[1][2] For researchers, scientists, and drug development professionals, a comprehensive understanding of EGDA's solubility in a wide array of organic solvents is paramount for formulation development, reaction chemistry, and purification processes. This guide provides a detailed exploration of the solubility characteristics of this compound, the underlying chemical principles, and a practical protocol for its determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource(s)
Molecular Formula C₆H₁₀O₄[3]
Molecular Weight 146.14 g/mol [3]
Boiling Point 186-191 °C[4]
Melting Point -41 °C[4]
Density ~1.104 g/mL at 20 °C[4]
Dipole Moment 2.34 D[5]
Water Solubility 160 g/L at 20 °C[4][6]

Theoretical Framework for Solubility: Intermolecular Forces and Hansen Solubility Parameters

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of this compound in various organic solvents is governed by the interplay of intermolecular forces: London dispersion forces, dipole-dipole interactions, and hydrogen bonding.

This compound is a polar molecule, as indicated by its dipole moment of 2.34 D.[5] The presence of two ester groups introduces polar C=O and C-O bonds, leading to significant dipole-dipole interactions. Furthermore, the oxygen atoms in the ester functionalities can act as hydrogen bond acceptors.[3] While EGDA itself does not have hydrogen bond donors, it can engage in hydrogen bonding with protic solvents. The molecule's carbon backbone contributes to van der Waals forces (London dispersion forces).

Hansen Solubility Parameters (HSPs) offer a more quantitative approach to predicting solubility.[7][8] HSPs deconstruct the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from dispersion forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle behind HSPs is that substances with similar δD, δP, and δH values are more likely to be miscible.[7] The Hansen Solubility Parameters for this compound are presented below.

Hansen Solubility ParameterValue (MPa½)
δD (Dispersion) 16.2
δP (Polar) 4.7
δH (Hydrogen Bonding) 9.8

Solubility of this compound in Common Organic Solvents

Based on extensive review of chemical literature and supplier documentation, this compound exhibits broad miscibility with a wide range of common organic solvents. Where explicit quantitative data is not available, the principle of "like dissolves like" and the comparison of Hansen Solubility Parameters provide a strong basis for predicting miscibility. Miscibility, in this context, refers to the ability of two liquids to mix in all proportions, forming a single homogeneous phase.[9]

The following table summarizes the solubility of this compound in various classes of organic solvents. The "HSP Distance (Ra)" is a calculated value that quantifies the difference in solubility parameters between EGDA and the solvent; a smaller Ra value suggests a higher likelihood of miscibility.[7][10]

SolventSolvent ClassQualitative SolubilityHSP Distance (Ra)
Methanol Alcohol (Polar, Protic)Miscible10.1
Ethanol Alcohol (Polar, Protic)Miscible[3]8.8
Isopropanol Alcohol (Polar, Protic)Miscible8.6
Acetone Ketone (Polar, Aprotic)Miscible[1][3]5.8
Ethyl Acetate Ester (Polar, Aprotic)Miscible4.6
Toluene Aromatic Hydrocarbon (Nonpolar)Miscible6.8
Hexane Aliphatic Hydrocarbon (Nonpolar)Immiscible/Poorly Soluble10.3
Chloroform Halogenated Hydrocarbon (Polar, Aprotic)Miscible6.7
Diethyl Ether Ether (Slightly Polar, Aprotic)Miscible[3]8.0
Dimethyl Sulfoxide (DMSO) Sulfoxide (Polar, Aprotic)Miscible9.7

Analysis of Solubility Based on Solvent Class:

  • Alcohols (Methanol, Ethanol, Isopropanol): this compound is miscible with short-chain alcohols. This is attributed to the favorable dipole-dipole interactions and the ability of the alcohol's hydroxyl group to act as a hydrogen bond donor to the ester's carbonyl oxygen.

  • Ketones (Acetone): The miscibility with acetone is driven by strong dipole-dipole interactions between the polar carbonyl groups of both molecules.[1][3]

  • Esters (Ethyl Acetate): As expected from the "like dissolves like" principle, EGDA is miscible with other esters like ethyl acetate due to their similar polarities and intermolecular forces.

  • Aromatic Hydrocarbons (Toluene): The miscibility with toluene can be explained by the significant contribution of dispersion forces in both molecules.

  • Aliphatic Hydrocarbons (Hexane): EGDA is expected to have low solubility or be immiscible with nonpolar aliphatic hydrocarbons like hexane. The significant difference in polarity and the inability of hexane to participate in dipole-dipole or hydrogen bonding interactions with EGDA lead to a large Hansen Solubility Parameter distance.

  • Halogenated Hydrocarbons (Chloroform): The polarity of the C-Cl bonds in chloroform allows for favorable dipole-dipole interactions with EGDA.

  • Ethers (Diethyl Ether): Diethyl ether's ability to act as a hydrogen bond acceptor and its moderate polarity contribute to its miscibility with EGDA.[3]

  • Polar Aprotic Solvents (DMSO): The highly polar nature of DMSO and its ability to act as a hydrogen bond acceptor result in miscibility with EGDA.

Experimental Protocol for Determining Miscibility

For instances where solubility data is unavailable or requires verification, a straightforward visual miscibility test can be performed.[11]

Objective: To qualitatively determine the miscibility of this compound with a test solvent at various proportions at ambient temperature.

Materials:

  • This compound (reagent grade or higher)

  • Test solvent (reagent grade or higher)

  • Graduated cylinders or pipettes (for accurate volume measurement)

  • Clear glass vials or test tubes with caps (e.g., 10 mL capacity)

  • Vortex mixer or shaker

  • Lab coat, safety glasses, and appropriate gloves

Step-by-Step Methodology:

  • Preparation of Mixtures:

    • Label a series of clean, dry vials for each solvent to be tested.

    • Prepare mixtures of this compound and the test solvent in varying volume/volume ratios (e.g., 10:90, 25:75, 50:50, 75:25, 90:10). The total volume in each vial can be, for example, 5 mL.

    • Use calibrated pipettes or graduated cylinders to accurately dispense the required volumes of each liquid into the corresponding vial.

  • Mixing:

    • Securely cap each vial.

    • Vigorously mix the contents of each vial for 30-60 seconds using a vortex mixer or by thorough manual shaking. This ensures intimate contact between the two liquids.

  • Observation and Interpretation:

    • Allow the vials to stand undisturbed for at least 5 minutes.

    • Visually inspect each vial against a well-lit background.

      • Miscible: The mixture will appear as a single, clear, homogeneous liquid phase. There will be no visible interface or cloudiness.[9]

      • Immiscible: The mixture will separate into two distinct liquid layers. An interface between the two layers will be clearly visible. The mixture may appear cloudy or form an emulsion immediately after shaking, which will then separate upon standing.[9]

      • Partially Miscible: At certain compositions, a single phase may be observed, while at others, two phases will be present. Observe if a single phase is formed at the extreme concentrations but not at intermediate ones.

  • Self-Validation and Trustworthiness:

    • To ensure the reliability of the observations, repeat the mixing and observation steps after a longer period (e.g., 1 hour and 24 hours) to check for any delayed phase separation.

    • Run a positive control (e.g., EGDA and a known miscible solvent like ethanol) and a negative control (e.g., EGDA and a known immiscible liquid like a nonpolar oil) to validate the observation method.

G cluster_prep Preparation cluster_mix Mixing cluster_observe Observation & Interpretation cluster_results Results prep1 Label clean, dry vials prep2 Dispense accurate volumes of EGDA and solvent at various ratios (e.g., 10:90, 50:50, 90:10) prep1->prep2 mix1 Securely cap vials prep2->mix1 mix2 Vortex or shake vigorously for 30-60 seconds mix1->mix2 obs1 Let vials stand for 5 minutes mix2->obs1 obs2 Visually inspect for phase separation obs1->obs2 res1 Single clear phase = Miscible obs2->res1 res2 Two distinct layers = Immiscible obs2->res2 res3 Phase separation at some ratios = Partially Miscible obs2->res3

Caption: Experimental workflow for determining the miscibility of this compound with organic solvents.

Visualizing Solubility Relationships

The following diagram illustrates the key factors influencing the solubility of this compound in organic solvents.

G EGDA This compound PolarProtic Polar Protic Solvents (e.g., Ethanol) EGDA->PolarProtic High Miscibility (H-Bonding, Dipole-Dipole) PolarAprotic Polar Aprotic Solvents (e.g., Acetone) EGDA->PolarAprotic High Miscibility (Dipole-Dipole) NonpolarAromatic Nonpolar Aromatic Solvents (e.g., Toluene) EGDA->NonpolarAromatic Good Miscibility (Dispersion Forces) NonpolarAliphatic Nonpolar Aliphatic Solvents (e.g., Hexane) EGDA->NonpolarAliphatic Immiscible/Poor Solubility (Mismatched Polarity)

Caption: Relationship between solvent class and the miscibility of this compound.

Conclusion

This compound is a highly versatile solvent that demonstrates complete miscibility with a broad spectrum of polar and moderately nonpolar organic solvents, including alcohols, ketones, esters, and aromatic hydrocarbons. Its solubility is primarily dictated by its capacity for dipole-dipole interactions and its ability to accept hydrogen bonds. Conversely, it exhibits poor solubility in nonpolar aliphatic hydrocarbons due to a significant mismatch in intermolecular forces. The provided experimental protocol offers a reliable method for qualitatively assessing its miscibility in novel solvent systems. This comprehensive guide serves as a valuable resource for scientists and researchers in leveraging the unique solvent properties of this compound for a multitude of applications.

References

Safety data sheet and handling precautions for ethylene glycol diacetate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Ethylene Glycol Diacetate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the safety data and handling precautions for this compound (EGDA). It is intended for researchers, scientists, and professionals in drug development and other technical fields who may work with this chemical. The information herein is synthesized from established safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory.

Chemical Identification and Overview

This compound, also known as 1,2-diacetoxyethane or glycol diacetate, is a diester derived from ethylene glycol and acetic acid.[1] It is a colorless, transparent liquid with a mild, pleasant odor.[1][2] Due to its excellent solvency power, low odor, low toxicity, and slow evaporation rate, it is widely utilized in various industries, including coatings, inks, resins, and as a perfume fixative.[1] In a research context, it may be used as a solvent or a chemical intermediate.[3][]

IdentifierValue
CAS Number 111-55-7[2][3][5][6][7][8]
Molecular Formula C6H10O4[1][2][3]
Molecular Weight 146.14 g/mol [1][2]
Synonyms Glycol diacetate, 1,2-Diacetoxyethane, Ethylene diacetate, Ethanediol diacetate[2][3][5][6][8][9]

Hazard Identification and Toxicological Profile

While not classified as acutely hazardous, this compound is a combustible liquid and can cause irritation upon contact.[5][7][10] Understanding its toxicological profile is crucial for risk assessment and the implementation of appropriate safety measures.

Primary Hazards:

  • Combustibility: It is a combustible liquid that requires moderate heating or exposure to relatively high ambient temperatures before ignition can occur.[2][5][11] Vapors are heavier than air and may spread along floors, and can form explosive mixtures with air upon intense heating.[7]

  • Irritation: May cause mild to serious irritation to the eyes, skin, and respiratory tract.[5][6][7][10][12]

Routes of Exposure and Health Effects:

  • Inhalation: May cause irritation of the respiratory tract.[5][6] Symptoms of overexposure can include headache, dizziness, tiredness, nausea, and vomiting.[6][10]

  • Skin Contact: May cause skin irritation, which can be characterized by itching, scaling, reddening, or blistering.[5]

  • Eye Contact: Can cause mild to serious eye irritation, resulting in redness or pain.[5][7][13]

  • Ingestion: May cause irritation of the digestive tract.[5] Ingestion of large amounts can lead to stupor or coma.[11][13][14] Animal studies suggest that its toxicity upon ingestion is linked to its metabolic conversion to ethylene glycol, which can cause kidney damage.[9]

Toxicological Data Summary

MetricValueSpeciesSource
LD50 Oral 6,850 mg/kgRat[5][7]
LD50 Dermal 8,480 uL/kgRabbit[5]
Draize Test, Eye 500 mg (Mild)Rabbit[5]

This substance is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[5][7]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling.

PropertyValue
Appearance Clear, colorless liquid[5]
Odor Mild, pleasant[1][2]
Boiling Point 186 - 190 °C (367 - 374 °F)[1][2]
Melting Point -41 °C (-41.8 °F)
Flash Point 82 - 88 °C (179.6 - 191 °F)[5][6]
Autoignition Temperature 481 - 482 °C (897.8 - 899.6 °F)[5][6]
Explosive Limits LEL: 1.6% (V) / UEL: 8.4% (V)[5]
Vapor Pressure 0.3 hPa at 20 °C
Vapor Density ~5.0 (Air = 1.0)[6]
Relative Density 1.104 g/cm³ at 20 °C
Water Solubility 171.1 g/L at 20 °C (Completely soluble)

Exposure Controls and Personal Protective Equipment (PPE)

Minimizing exposure is the cornerstone of laboratory safety. This is achieved through a combination of engineering controls and appropriate PPE.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[5][13] Use of a local exhaust ventilation system (e.g., a chemical fume hood) is recommended to keep airborne concentrations low, especially when heating the substance or creating aerosols.[5][15]

  • Safety Stations: Ensure that safety showers and eyewash stations are readily accessible in the work area.[15]

Personal Protective Equipment (PPE): The selection of PPE is critical for preventing direct contact with the chemical.

Protection TypeSpecificationRationale
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[5][13]Prevents eye irritation from splashes or vapors.
Skin Protection Wear appropriate protective gloves (e.g., Nitrile rubber, Neoprene) and a lab coat or chemical-resistant apron.[5][13][16]Prevents skin irritation and absorption. Gloves must be inspected prior to use.[13][16]
Respiratory Protection Generally not required under normal use with adequate ventilation.[6] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA-approved respirator should be used.[5][13]Protects against respiratory tract irritation from vapors or mists.

Comprehensive Handling and Storage Protocols

Adherence to strict protocols for handling and storage is essential for maintaining a safe laboratory environment.

Experimental Protocol: Safe Handling Workflow

  • Preparation: Before handling, ensure all necessary engineering controls are operational and the correct PPE is donned.[13] Review the Safety Data Sheet (SDS).

  • Dispensing: Open and handle containers with care in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing fumes.

  • Manipulation: Use non-sparking tools and take precautionary measures against static discharge.[13] Avoid contact with skin and eyes.[5][13]

  • Heating: If heating is required, be aware that it is a combustible liquid. Keep it away from open flames, hot surfaces, and other sources of ignition.[5][10]

  • Post-Handling: Wash hands thoroughly after handling.[5] Change any contaminated clothing.[7]

  • Container Management: Keep the container tightly closed when not in use.[5] Do not pressurize, cut, weld, or grind empty containers as they may retain product residue and can be dangerous.[5]

Storage Conditions:

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[1][5][17]

  • Keep containers tightly closed in their original containers.[5]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[5][10] Long-term storage at 2-8°C is recommended.

Emergency Procedures: A Self-Validating System

Preparedness is key to mitigating the impact of any laboratory incident.

First-Aid Measures:

  • Inhalation: Immediately move the victim to fresh air.[5] If symptoms like coughing or shortness of breath develop, seek medical aid.[5]

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5] If irritation develops or persists, seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[2] Get medical aid.[5]

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[5] Do not induce vomiting. Never give anything by mouth to an unconscious person.[5][13] Seek immediate medical attention.[5]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5][6][15] Water mist can be used to cool fire-exposed containers.[6]

  • Specific Hazards: The substance is combustible.[13] Vapors can form explosive mixtures with air when heated.[7] Hazardous decomposition products include carbon monoxide and carbon dioxide.[5][6]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) in pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[5][6]

Accidental Release Measures (Spills):

  • Personal Precautions: Remove all sources of ignition.[5][6] Ensure adequate ventilation.[6] Wear the appropriate personal protective equipment as detailed in Section 4.[5]

  • Environmental Precautions: Prevent the spill from entering drains or surface water.[7]

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.[5]

Stability and Reactivity

  • Chemical Stability: The product is chemically stable under standard ambient conditions.

  • Conditions to Avoid: Avoid strong heating, sparks, and open flames.[6][8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5][8] It can react with aqueous acids to liberate heat and with strong oxidizing acids to cause a vigorous, potentially igniting reaction.[13]

  • Hazardous Decomposition Products: When heated to decomposition, it emits carbon monoxide and carbon dioxide.[5][6]

Waste Disposal Considerations

Chemical waste generators must determine if a discarded chemical is classified as hazardous. All disposal practices must be in compliance with federal, state, and local regulations. Dispose of contents and containers at an approved waste disposal plant.[10]

Visualized Workflow: Safe Handling of this compound

The following diagram illustrates the critical steps for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling & Use cluster_cleanup 3. Post-Handling & Storage cluster_emergency 4. Emergency Response prep1 Review SDS prep2 Don PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Verify Engineering Controls (Fume Hood, Eyewash) prep2->prep3 handle1 Dispense in Fume Hood prep3->handle1 Proceed to Handling handle2 Avoid Ignition Sources handle1->handle2 spill Spill: Absorb with Inert Material handle1->spill If Spill Occurs handle3 Keep Container Closed handle2->handle3 clean1 Wash Hands Thoroughly handle3->clean1 Complete Work clean2 Store in Cool, Dry, Well-Ventilated Area clean1->clean2 clean3 Label Waste Container clean2->clean3 clean3->spill For Disposal fire Fire: Use CO2, Dry Chemical, or Foam exposure Exposure: Use Eyewash/ Shower, Seek Medical Aid

Caption: A flowchart outlining the key stages of safely managing this compound.

Conclusion

This compound is a versatile solvent with a manageable hazard profile when handled with the appropriate precautions. The causality behind these precautions is rooted in its properties as a combustible liquid and a mild irritant. By adhering to the protocols outlined in this guide—utilizing proper engineering controls, wearing the correct PPE, and being prepared for emergencies—researchers and scientists can work with this chemical safely and effectively. This self-validating system of protocols, when consistently applied, ensures the integrity of the research and the well-being of laboratory personnel.

References

A Technical Guide to the Environmental Profile of Ethylene Glycol Diacetate (EGDA)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Ethylene Glycol Diacetate (EGDA), a diester of ethylene glycol and acetic acid, is a versatile solvent utilized across various industries, including coatings, inks, and cleaning formulations, prized for its high boiling point, low odor, and effective solvency.[1] This guide provides a comprehensive technical overview of EGDA's environmental impact, focusing on its biodegradability, environmental fate, and ecotoxicological profile. Central to its environmental profile is its susceptibility to hydrolysis and its classification as readily biodegradable. Abiotic hydrolysis breaks EGDA down into ethylene glycol and acetic acid, both of which are substances with well-characterized, rapid biodegradation pathways.[1][2] Standardized testing confirms that EGDA meets the criteria for ready biodegradability, indicating a low potential for persistence in the environment.[3] Furthermore, its low octanol-water partition coefficient and measured toxicity values suggest a minimal risk of bioaccumulation and a classification of slightly toxic to aquatic organisms.[2][4] This document synthesizes data from authoritative sources to provide researchers, scientists, and drug development professionals with a robust understanding of EGDA's environmental characteristics, supported by detailed experimental protocols for key assessment methods.

Introduction to this compound (EGDA)

This compound (CAS No. 111-55-7) is a colorless, transparent liquid with the chemical formula C6H10O4.[1] It is synthesized via the esterification of ethylene glycol with acetic acid.[1][5] Its utility as a slow-evaporating, low-odor solvent makes it a preferred choice in formulations where controlled drying times and worker safety are paramount, such as in high-performance coatings and printing inks.[1][6] As industries increasingly focus on sustainable chemistry, a thorough understanding of the environmental profile of solvents like EGDA is critical for responsible formulation and risk assessment.[7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C6H10O4[1][8]
Molecular Weight 146.14 g/mol [1][2]
Boiling Point 190-191 °C[1][8]
Melting Point -41 °C[8]
Density 1.104 g/cm³ at 20°C[8]
Vapor Pressure 0.2 mmHg at 20°C[8]
Water Solubility 160 g/L at 20°C[8]
Log Kow (Octanol-Water Partition Coefficient) 0.10 - 0.38 (calculated)[2]
Flash Point 191 °F (88.3 °C) C.C.[9]

Environmental Fate and Transport

The environmental fate of a chemical is governed by its susceptibility to various degradation processes and its partitioning behavior in different environmental compartments (air, water, soil). For EGDA, the primary degradation pathways are abiotic hydrolysis and subsequent aerobic biodegradation.

Abiotic Degradation: Hydrolysis

The core of EGDA's environmental degradation is its hydrolysis. The two ester linkages in the molecule are susceptible to cleavage in the presence of water, breaking the molecule down into its constituent parts: ethylene glycol and acetic acid.[1]

EGDA + 2 H₂O → Ethylene Glycol + 2 Acetic Acid

This reaction is a critical first step in its complete mineralization. The rate of hydrolysis is pH-dependent, with estimated half-lives of 152 days at a neutral pH of 7 and a significantly faster 15 days at a slightly alkaline pH of 8.[2] This indicates that in typical surface water environments, hydrolysis is a relevant degradation pathway.

Diagram 1: Hydrolysis of this compound

G cluster_products Hydrolysis Products EGDA This compound (C₆H₁₀O₄) EG Ethylene Glycol (C₂H₆O₂) EGDA->EG Hydrolysis AA Acetic Acid (2 CH₃COOH) EGDA->AA Hydrolysis H2O 2 H₂O (Water) H2O->EGDA

Caption: Abiotic hydrolysis of EGDA yields ethylene glycol and acetic acid.

Biotic Degradation (Biodegradability)

EGDA is classified as "readily biodegradable." This classification is based on results from standardized tests, such as the OECD 301 series, which are designed to screen for chemicals that are expected to rapidly and completely biodegrade in a variety of aerobic environments. A Safety Data Sheet for EGDA reports 72% biodegradation in 28 days according to the OECD Test Guideline 301C.[3]

The rationale behind this rapid biodegradation is twofold:

  • Direct Microbial Action: Microorganisms can directly metabolize the parent EGDA molecule.

  • Rapid Degradation of Hydrolysis Products: The hydrolysis products, ethylene glycol and acetic acid, are themselves readily biodegradable.[10][11] Ethylene glycol is known to be rapidly degraded in both aerobic and anaerobic conditions, typically within days to a few weeks.[11][12] Acetic acid is a simple organic acid that is a central metabolite in many biological pathways and is quickly consumed by microorganisms.

This two-stage process—hydrolysis followed by the rapid biodegradation of the resulting alcohol and acid—ensures that EGDA does not persist in the environment.[13]

Environmental Distribution

A substance's potential to move between air, water, and soil is predicted by its physicochemical properties.

  • Soil Mobility: With a low calculated octanol-water partition coefficient (Log Kow = 0.10), EGDA is not expected to adsorb significantly to soil or sediment.[2] This suggests it will have high mobility in soil and may have the potential to leach into groundwater.[2]

  • Volatilization: The Henry's Law constant for EGDA is estimated to be very low (8.4 x 10⁻⁸ atm-cu m/mol), indicating that the compound is essentially non-volatile from water surfaces.[2]

  • Bioaccumulation: The potential for a chemical to accumulate in aquatic organisms is also related to its Log Kow. The low value for EGDA, along with an estimated Bioconcentration Factor (BCF) of 1.2, suggests that it will not bioconcentrate in aquatic organisms.[2][4]

Ecotoxicological Profile

Ecotoxicology evaluates the harmful effects of chemical substances on ecosystems. For EGDA, the data indicates a low level of concern for aquatic organisms.

Aquatic Toxicity

Acute toxicity is typically measured by determining the concentration that is lethal to 50% of a test population (LC50) for fish, or the concentration that causes an effect (e.g., immobilization) in 50% of the population (EC50) for invertebrates, over a short period (e.g., 48 or 96 hours).

Table 2: Acute Aquatic Toxicity Data for this compound

Trophic LevelSpeciesEndpointValue (mg/L)Exposure TimeTest GuidelineSource
Fish Pimephales promelas (Fathead Minnow)LC5040.4596 hOECD 203[3]
Fish Lepomis macrochirus (Bluegill Sunfish)LC509096 h-[2][14]
Invertebrates Daphnia magna (Water Flea)EC50> 116.348 hOECD 202[3]
Algae Pseudokirchneriella subcapitataErC50> 119.8672 hOECD 201[3]

Based on these values, EGDA is generally considered to be slightly toxic to aquatic organisms.[4] It is important to note that the degradation products also have a low toxicity profile. The aquatic toxicity of ethylene glycol is very low, with LC50 values for fish typically in the g/L range (>10,000 mg/L).[11]

Experimental Assessment Protocols

To ensure data is reliable and comparable, standardized testing guidelines, such as those published by the Organisation for Economic Co-operation and Development (OECD), are used. Below are methodologies for two key tests relevant to EGDA's environmental profile.

Protocol: Ready Biodegradability - OECD 301F (Manometric Respirometry)

This test evaluates the biodegradability of a chemical by measuring the oxygen consumed by microorganisms over a 28-day period.[15] A substance is considered readily biodegradable if it reaches >60% of its theoretical oxygen demand (ThOD) within this period, often within a "10-day window."[16]

Methodology:

  • Preparation of Inoculum: Activated sludge from a domestic wastewater treatment plant is collected and pre-conditioned to reduce endogenous respiration.

  • Test Setup: A known concentration of the test substance (EGDA, typically providing 50-100 mg ThOD/L) is added to a mineral medium inoculated with the prepared activated sludge.[15] This is placed in a sealed respirometer flask.

  • Control Flasks:

    • Blank Control: Contains only inoculum and mineral medium to measure the background respiration of the microorganisms.

    • Reference Control: Contains a readily biodegradable substance (e.g., sodium benzoate) to verify the viability of the inoculum.[17]

    • Toxicity Control: Contains both the test substance and the reference substance to check for inhibitory effects of the test substance on the microorganisms.[17]

  • Incubation: The flasks are incubated at a constant temperature (e.g., 22 ± 2°C) in the dark for 28 days.[18]

  • Measurement: Oxygen consumption is measured continuously by a manometric device (pressure sensor). As microorganisms consume oxygen, the pressure in the sealed headspace drops. Evolved carbon dioxide is trapped by a potassium hydroxide (KOH) solution within the vessel.[18]

  • Calculation: The amount of oxygen consumed is calculated and expressed as a percentage of the ThOD. The value from the blank control is subtracted to determine the net oxygen consumption due to the degradation of the test substance.

Diagram 2: Workflow for OECD 301F Manometric Respirometry Test

G cluster_prep Preparation cluster_setup Vessel Setup A Prepare Mineral Medium C Test Vessel: Medium + Inoculum + EGDA A->C D Blank Control: Medium + Inoculum A->D E Reference Control: Medium + Inoculum + Na-Benzoate A->E B Collect & Prepare Activated Sludge Inoculum B->C B->D B->E F Incubate all vessels (28 days, constant T°) C->F D->F E->F G Continuously Measure O₂ Consumption (Manometric Sensor) F->G Data Acquisition H Calculate % ThOD (Corrected for Blank) G->H Raw Data I Evaluate against >60% Pass Level H->I Biodegradation (%)

Caption: Key stages of the OECD 301F ready biodegradability test.

Protocol: Aquatic Toxicity - OECD 202 (Daphnia sp. Acute Immobilisation)

This test assesses the acute toxicity of a substance to the freshwater invertebrate Daphnia magna. The endpoint is the EC50, the concentration at which 50% of the daphnids are immobilized after 48 hours.[19][20]

Methodology:

  • Test Organisms: Healthy juvenile Daphnia magna, less than 24 hours old, are used for the test.[21]

  • Test Solutions: A series of at least five concentrations of the test substance (EGDA) are prepared in a suitable dilution water, typically in a geometric series. A control group with only dilution water is also prepared.[20]

  • Exposure: A minimum of 20 daphnids, divided into at least four replicate groups (e.g., 4 vessels of 5 daphnids each), are exposed to each test concentration and the control.[20][22]

  • Incubation: The test vessels are maintained at a constant temperature (20 ± 2°C) with a defined light-dark cycle (e.g., 16h light / 8h dark) for 48 hours.[23] The daphnids are not fed during the test.[23]

  • Observation: The number of immobilized daphnids in each vessel is recorded at 24 hours and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[21][23]

  • Data Analysis: The percentage of immobilized daphnids at each concentration is calculated. Statistical methods (e.g., probit analysis) are used to determine the 48-hour EC50 value and its confidence limits.

  • Validity Criteria: For the test to be valid, immobilization in the control group must not exceed 10%, and the dissolved oxygen concentration must remain above a specified level.[23]

Regulatory Context and Risk Assessment

The data generated from the studies described above are fundamental for regulatory frameworks like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe.[2] The classification of EGDA as readily biodegradable and of low aquatic toxicity means it is not considered persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB).[3] This favorable environmental profile supports its use as a sustainable solvent alternative to more hazardous substances.[7][13]

Conclusion

The comprehensive body of evidence indicates that this compound possesses a favorable environmental profile. Its primary degradation mechanism is initiated by abiotic hydrolysis into ethylene glycol and acetic acid, two substances that are themselves readily biodegradable. Standardized testing confirms that EGDA is readily biodegradable, suggesting it will not persist in aquatic or terrestrial environments. Furthermore, its low potential for bioaccumulation and classification as only slightly toxic to aquatic organisms minimize its ecotoxicological risk. For researchers and developers, this profile positions EGDA as a scientifically sound and environmentally responsible solvent choice for a wide range of applications.

References

Discovery and history of ethylene glycol diacetate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthesis of Ethylene Glycol Diacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, historical development, and synthesis of this compound (EGDA). It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development and other relevant fields. The guide delves into the foundational principles of EGDA synthesis, from the pioneering work of 19th-century chemists to modern industrial processes. It offers detailed explanations of reaction mechanisms, the evolution of catalytic systems, and the rationale behind various experimental choices. Furthermore, this guide presents detailed experimental protocols, comparative data, and visualizations of key chemical pathways to facilitate a deeper understanding of this important industrial solvent and reagent.

PART 1: A Journey Through Time: The Historical Context and Discovery

The Genesis of Glycols: Wurtz's Breakthrough

The story of this compound is intrinsically linked to the discovery of its parent compound, ethylene glycol. In the mid-19th century, the field of organic chemistry was burgeoning, with chemists striving to understand the structure and reactivity of carbon-based compounds. It was during this era of foundational discovery that the French chemist Charles-Adolphe Wurtz made a pivotal contribution. In 1856, Wurtz first synthesized ethylene glycol, which he named "glycol" to denote its properties intermediate between ethyl alcohol and glycerin.[1][2] His initial synthesis involved the saponification of ethylene diacetate with potassium hydroxide, a reaction that hinted at the ester's existence even before it was a primary target.[3] Wurtz's work laid the groundwork for a new class of organic compounds – the diols or glycols – and opened the door to the synthesis of their various derivatives, including this compound.[4]

Early Forays into Esterification

Following the discovery of ethylene glycol, early explorations into its esterification commenced. These initial methods were often characterized by harsh reaction conditions and modest yields. A classical, albeit now largely historical, method involved the reaction of 1,2-dibromoethane with potassium acetate in the presence of pyridine and acetic acid as catalysts.[5][6] This approach, while successful in producing this compound, suffered from several drawbacks, including long reaction times, high raw material costs, and the use of toxic reagents, making it unsuitable for large-scale industrial production.[6][7] Another early method involved the reaction of ethylene dibromide with glacial acetic acid and finely pulverized, freshly fused potassium acetate, followed by heating under reflux.[8]

PART 2: Foundational Synthesis Methodologies

The Workhorse Reaction: Direct Esterification of Ethylene Glycol and Acetic Acid

The most common and industrially significant route to this compound is the direct esterification of ethylene glycol with acetic acid.[9][10][11] This method, an example of Fischer-Speier esterification, involves the reaction of an alcohol (ethylene glycol) with a carboxylic acid (acetic acid) in the presence of an acid catalyst to form an ester (this compound) and water.[10][11]

2.1.1 Unraveling the Reaction: Mechanism and Thermodynamics

The reaction proceeds in two consecutive, reversible steps: the formation of ethylene glycol monoacetate (EGMA) followed by its esterification to this compound (EGDA).

Step 1: Formation of Ethylene Glycol Monoacetate HOCH₂CH₂OH + CH₃COOH ⇌ HOCH₂CH₂OOCCH₃ + H₂O

Step 2: Formation of this compound HOCH₂CH₂OOCCH₃ + CH₃COOH ⇌ CH₃COOCH₂CH₂OOCCH₃ + H₂O

The overall reaction is an equilibrium process. To drive the reaction towards the formation of the diacetate, it is essential to remove the water produced, typically through azeotropic distillation.[5][9]

Fischer_Esterification EthyleneGlycol Ethylene Glycol Tetrahedral_Intermediate1 Tetrahedral Intermediate 1 EthyleneGlycol->Tetrahedral_Intermediate1 + Protonated Acetic Acid AceticAcid1 Acetic Acid Protonated_AA Protonated Acetic Acid AceticAcid1->Protonated_AA + H+ Catalyst_H H+ Protonated_AA->AceticAcid1 - H+ Tetrahedral_Intermediate1->EthyleneGlycol - Protonated Acetic Acid Protonated_EGMA Protonated EGMA Tetrahedral_Intermediate1->Protonated_EGMA - H2O EGMA Ethylene Glycol Monoacetate (EGMA) Protonated_EGMA->EGMA - H+ Water1 Water Protonated_EGMA2 Protonated EGMA EGMA->Protonated_EGMA2 AceticAcid2 Acetic Acid Tetrahedral_Intermediate2 Tetrahedral Intermediate 2 AceticAcid2->Tetrahedral_Intermediate2 + Protonated EGMA Protonated_EGMA2->EGMA Tetrahedral_Intermediate2->AceticAcid2 - Protonated EGMA Protonated_EGDA Protonated EGDA Tetrahedral_Intermediate2->Protonated_EGDA - H2O EGDA Ethylene Glycol Diacetate (EGDA) Protonated_EGDA->EGDA - H+ Water2 Water

Figure 1: Simplified reaction mechanism for the direct esterification of ethylene glycol.
2.1.2 The Catalyst's Role: A Historical Perspective

The choice of catalyst is crucial for achieving high reaction rates and yields.

  • Mineral Acids: Historically, strong mineral acids like sulfuric acid were commonly used.[12] While effective, they suffer from issues of corrosivity, difficulty in separation from the product, and generation of acidic wastewater.[6]

  • p-Toluenesulfonic Acid (p-TsOH): This organic acid became a popular alternative due to its high catalytic activity and lower corrosivity compared to sulfuric acid.[5]

  • Solid Acid Catalysts: The drive for more sustainable and efficient processes has led to the development of solid acid catalysts. These include:

    • Ion Exchange Resins: Styrene-divinylbenzene sulfonic acid type cation exchange resins, sometimes modified with metal ions, offer advantages such as ease of separation, reusability, and reduced environmental impact.[13][14][15]

    • Supported Ionic Liquids: Ionic liquids immobilized on a solid support like silica gel have shown high catalytic activity and stability.[9]

    • Heterogeneous Catalysts: Other solid catalysts like titanium (IV) isopropoxide have also been investigated.[16]

2.1.3 Optimizing the Process: Key Parameters

Several factors influence the outcome of the direct esterification reaction:

ParameterTypical RangeRationale and Impact
Molar Ratio (Acetic Acid:Ethylene Glycol) 2.2:1 to 3:1An excess of acetic acid is used to shift the equilibrium towards the formation of the diacetate.[5]
Reaction Temperature 100-160 °CHigher temperatures increase the reaction rate but must be controlled to prevent side reactions and decomposition.[5]
Catalyst Loading 0.1-1% of total reactant mass (for p-TsOH)The amount of catalyst affects the reaction rate; an optimal concentration exists to balance activity and cost.[5]
Azeotropic Dehydrating Agent n-Butyl acetate, cyclohexaneUsed to continuously remove water from the reaction mixture, driving the equilibrium towards product formation.[5][9]
2.1.4 A Classic Laboratory Protocol: Step-by-Step

The following is a representative protocol for the laboratory synthesis of this compound via direct esterification:

  • Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer, a heating mantle, a thermometer, and a Dean-Stark apparatus fitted with a reflux condenser.

  • Charging Reactants: The flask is charged with ethylene glycol, an excess of glacial acetic acid (e.g., a 3:1 molar ratio), a catalytic amount of p-toluenesulfonic acid (e.g., 0.5% by weight of the total reactants), and an azeotropic agent like n-butyl acetate.[5]

  • Reaction: The mixture is heated to reflux (typically 110-150 °C).[5] The water produced during the reaction is collected in the Dean-Stark trap as an azeotrope with the dehydrating agent.

  • Monitoring: The reaction is monitored by observing the amount of water collected in the trap. The reaction is considered complete when water is no longer being formed.

  • Work-up and Purification:

    • The reaction mixture is cooled to room temperature.

    • The catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).

    • The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

    • The crude product is purified by fractional distillation under reduced pressure to obtain pure this compound.

An Alternative Route: Synthesis from Ethylene Oxide

This compound can also be synthesized from ethylene oxide. This method involves the ring-opening of the epoxide by acetic acid.

2.2.1 The Ring-Opening Mechanism

This reaction can be catalyzed by either acids or bases. The acid-catalyzed mechanism involves the protonation of the epoxide oxygen, making the ring more susceptible to nucleophilic attack by the acetate ion.

EthyleneOxide_Synthesis EthyleneOxide Ethylene Oxide EGMA Ethylene Glycol Monoacetate (EGMA) EthyleneOxide->EGMA + Acetic Acid AceticAcid Acetic Acid Catalyst Catalyst EGDA Ethylene Glycol Diacetate (EGDA) EGMA->EGDA + Acetic Acid

Figure 2: Simplified pathway for the synthesis of EGDA from ethylene oxide.
2.2.2 A Comparative Look: Advantages and Disadvantages

FeatureDirect EsterificationSynthesis from Ethylene Oxide
Starting Materials Ethylene glycol, acetic acidEthylene oxide, acetic acid
Byproducts WaterMinimal byproducts if stoichiometry is controlled
Safety Concerns Handling of corrosive acidsEthylene oxide is a highly flammable and toxic gas[17]
Industrial Preference Generally preferred for its simplicity and the lower hazard of starting materials.[6][10]Used in specific integrated chemical processes where ethylene oxide is readily available.

PART 3: Modern and Industrial Synthesis Strategies

Transesterification: A Different Exchange

Transesterification offers an alternative route to this compound, avoiding the production of water.[6] This method involves the reaction of ethylene glycol with an acetate ester, such as sec-butyl acetate, in the presence of a catalyst.[6][18]

3.1.1 The Principle of Exchange

The reaction involves the exchange of the alcohol moiety of an ester. In this case, the ethylene glycol displaces the alcohol from the starting acetate ester.

3.1.2 Key Components: Feedstock and Catalysts
  • Acetate Source: Various acetate esters can be used, with sec-butyl acetate being a common choice in patented processes.[6][18]

  • Catalysts: Basic catalysts such as potassium carbonate, sodium methoxide, or potassium hydroxide supported on alumina are typically employed.[6][18]

3.1.3 Industrial Context

This method is particularly useful in scenarios where the co-product alcohol is also a valuable chemical. The process can be designed to be highly efficient with minimal waste.[7]

Reactive Distillation: The Integrated Approach

Reactive distillation represents a significant process intensification strategy for the synthesis of this compound.[19] This technique combines the chemical reaction and the separation of products in a single unit.

3.2.1 The Concept in Action

In the context of EGDA synthesis, the esterification reaction occurs in the reactive section of a distillation column. As the reaction proceeds, the water byproduct is continuously removed from the top of the column, while the heavier ester products move down the column and are collected at the bottom. This continuous removal of a product (water) drives the equilibrium to completion, resulting in high conversion rates.

Reactive_Distillation Condenser Condenser RectifyingSection Rectifying Section Condenser->RectifyingSection Reflux Distillate Water (Distillate) Condenser->Distillate RectifyingSection->Condenser Vapor ReactiveSection Reactive Section (Esterification) RectifyingSection->ReactiveSection StrippingSection Stripping Section ReactiveSection->StrippingSection Reboiler Reboiler StrippingSection->Reboiler Reboiler->StrippingSection Vapor Bottoms EGDA (Bottoms) Reboiler->Bottoms Feed_EG Ethylene Glycol Feed Feed_EG->ReactiveSection Feed_AA Acetic Acid Feed Feed_AA->ReactiveSection

Figure 3: Conceptual diagram of a reactive distillation column for EGDA synthesis.
3.2.2 The Benefits of Integration

  • Enhanced Conversion: Overcomes equilibrium limitations.

  • Energy Savings: The heat of reaction can be used to provide heat for the distillation.

  • Reduced Capital Cost: Combines multiple unit operations into one.

  • Improved Selectivity: By continuously removing products, side reactions can be minimized.

PART 4: From Crude Product to Industrial Application

The Final Polish: Purification and Downstream Processing

Regardless of the synthesis method, the crude this compound product must be purified to meet the stringent requirements of its various applications. The primary purification technique is fractional distillation under reduced pressure. This process separates the desired diacetate from unreacted starting materials, the monoacetate intermediate, the catalyst (if not solid), and any high-boiling byproducts.

Confirming Identity: Analytical Characterization

A suite of analytical techniques is employed to verify the identity and purity of the final product. These include:

  • Gas Chromatography (GC): To determine the purity and quantify any impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the ester functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Karl Fischer Titration: To determine the water content.

A Versatile Chemical: Industrial Significance

This compound is a colorless liquid with a mild, pleasant odor.[20] It is valued as an environmentally friendly, high-boiling point solvent.[5] Its applications are diverse and include:

  • Coatings and Inks: It serves as a solvent in nitro spray paints, printing inks, and other coatings, offering good flow and leveling properties.[5][10][11]

  • Foundry Resins: It is used as a hardener for silicate-based core-binding systems in foundries.

  • Plasticizer: It can be used as a plasticizer for various resins.[20]

  • Cleaning Formulations: Its solvent properties make it effective in certain cleaning agents.[11]

  • Chemical Intermediate: It can be used as a precursor in the synthesis of other chemicals.

References

Initial investigation of ethylene glycol diacetate reaction mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Initial Investigation of Ethylene Glycol Diacetate Reaction Mechanisms

Authored by: Gemini, Senior Application Scientist

Introduction

This compound (EGDA), with the chemical formula C6H10O4, is a diester of ethylene glycol and acetic acid.[1] It is a colorless, transparent liquid characterized by a mild, pleasant odor, a high boiling point of approximately 190°C, and low volatility.[1][2] These properties make EGDA a valuable industrial solvent with a wide range of applications, including in coatings, inks, cleaning formulations, adhesives, and as a plasticizer.[1][2][3] Its strong solvency for various resins, low toxicity, and biodegradability have positioned it as a safer and more environmentally friendly alternative to traditional aromatic solvents like xylene and toluene.[4][5]

This technical guide provides a comprehensive investigation into the core reaction mechanisms associated with this compound: its synthesis via direct esterification and transesterification, and its hydrolysis. For researchers, scientists, and drug development professionals, a fundamental understanding of these mechanisms is crucial for process optimization, quality control, and the development of novel applications. This document will detail the underlying principles, provide field-proven experimental protocols, and explain the causality behind methodological choices to ensure a self-validating system of investigation.

Core Reaction Mechanisms of this compound

The primary reactions involving EGDA are its formation through esterification and its breakdown via hydrolysis. Understanding the kinetics and equilibrium of these reversible reactions is fundamental to controlling its production and application.

Synthesis Mechanism I: Direct Esterification

The most common and straightforward method for synthesizing EGDA is the direct esterification of ethylene glycol with acetic acid.[1][6] This is a reversible, consecutive reaction where ethylene glycol first reacts with one molecule of acetic acid to form ethylene glycol monoacetate (EGMA), which then reacts with a second molecule of acetic acid to yield this compound (EGDA) and water as a byproduct.[7]

Reaction Pathway & Causality

The reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, which protonates the carbonyl oxygen of the acetic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of ethylene glycol.[6][8]

To drive the equilibrium towards the formation of the diacetate, an excess molar ratio of acetic acid is often employed.[6][8] The reaction is conducted under reflux to maintain the necessary reaction temperature and to prevent the loss of volatile reactants.[6] The continuous removal of water, a byproduct of the reaction, is also a critical step to shift the equilibrium towards the products, in accordance with Le Châtelier's principle.[8]

Esterification_Mechanism EG Ethylene Glycol (HOCH₂CH₂OH) EGMA Ethylene Glycol Monoacetate (EGMA) EG->EGMA + HAc1 Acetic Acid (CH₃COOH) HAc1->EGMA + H2O1 Water (H₂O) EGMA->H2O1 + EGDA This compound (EGDA) EGMA->EGDA + HAc2 Acetic Acid (CH₃COOH) HAc2->EGDA + H2O2 Water (H₂O) EGDA->H2O2 + Catalyst1 Acid Catalyst (e.g., H₂SO₄) Catalyst1->EGMA Speeds up reaction Catalyst2 Acid Catalyst (e.g., H₂SO₄) Catalyst2->EGDA Speeds up reaction Transesterification_Workflow Start Start: Charge Reactants (Ethylene Glycol, Sec-butyl Acetate, Catalyst) RD Reactive Distillation Column Start->RD Heat Heat to Reaction Temperature RD->Heat Azeotrope Remove Byproduct Azeotrope (Sec-butanol / Sec-butyl Acetate) RD->Azeotrope Vapor Overhead Heat->RD Reboil Product Product Mixture in Reboiler (EGDA, EGMA) Heat->Product Azeotrope->RD Reflux (Organic Phase) Purify Purification (Distillation) Product->Purify Final Pure EGDA Purify->Final Hydrolysis_Mechanism EGDA This compound (EGDA) EGMA Ethylene Glycol Monoacetate (EGMA) EGDA->EGMA + H2O1 Water (H₂O) H2O1->EGMA + HAc1 Acetic Acid (CH₃COOH) EGMA->HAc1 + EG Ethylene Glycol (HOCH₂CH₂OH) EGMA->EG + H2O2 Water (H₂O) H2O2->EG + HAc2 Acetic Acid (CH₃COOH) EG->HAc2 + Catalyst Acid or Base Catalyst Catalyst->EGMA Catalyzes Catalyst->EG Catalyzes

References

Methodological & Application

Application Notes & Protocols: Ethylene Glycol Diacetate (EGDA) as a Versatile Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of Ethylene Glycol Diacetate (EGDA) as a high-performance, environmentally conscious solvent for organic synthesis. We will delve into its fundamental physicochemical properties, benchmark its performance against traditional solvents, and provide detailed, field-proven protocols for its application. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries who are seeking safer, more efficient, and sustainable solvent alternatives.

Introduction: The Case for this compound (EGDA)

This compound (CAS No. 111-55-7), also known as 1,2-diacetoxyethane, is a diester of ethylene glycol and acetic acid.[1][2] It is a colorless, transparent liquid with a mild, pleasant odor.[1][3] In recent years, EGDA has garnered significant attention as a "green" solvent, offering a compelling alternative to more hazardous and environmentally persistent solvents.[4][5] Its biodegradability, low volatility, and excellent solvency power make it a versatile choice for a wide range of applications, including coatings, inks, adhesives, and, increasingly, as a reaction medium in organic synthesis.[6][7][8]

From a chemical standpoint, the two ester functionalities in EGDA's structure contribute to its ability to dissolve a broad spectrum of organic compounds, from polar to moderately non-polar species.[3] Its high boiling point and low vapor pressure are advantageous in reactions requiring elevated temperatures, as this minimizes solvent loss and improves reaction control.[1] Furthermore, its low toxicity profile enhances laboratory and industrial safety.[2][9]

Physicochemical Properties and Comparative Analysis

A solvent's efficacy is dictated by its physical and chemical properties. The following table summarizes the key properties of EGDA and provides a comparative analysis with other common organic solvents that it can potentially replace.

PropertyThis compound (EGDA)Propylene Glycol Methyl Ether Acetate (PMA)CyclohexanoneN,N-Dimethylformamide (DMF)
CAS Number 111-55-7108-65-6108-94-168-12-2
Molecular Formula C₆H₁₀O₄[1]C₆H₁₂O₃C₆H₁₀OC₃H₇NO
Molecular Weight ( g/mol ) 146.14[1]132.1698.1473.09
Boiling Point (°C) 190[1]146155.6153
Melting Point (°C) -41[10]-66-47-61
Density (g/cm³ at 20°C) 1.102[1]0.9690.9470.944
Vapor Pressure (mmHg at 25°C) 0.2[1]3.84.53.7
Flash Point (°C) 88[2]424458
Solubility in Water Slightly soluble[1]19.8 g/100 mL8.6 g/100 mLMiscible

Analysis of Comparative Data:

The data clearly illustrates EGDA's advantages in specific contexts. Its high boiling point and low vapor pressure make it ideal for high-temperature reactions where solvent containment is crucial. Its higher flash point compared to PMA, cyclohexanone, and DMF indicates a lower fire hazard, enhancing operational safety.[2][11] While its solubility in water is limited, it is miscible with a wide array of organic solvents, making it suitable for diverse reaction systems.[3]

Synthesis of this compound

The most prevalent method for synthesizing EGDA is the direct esterification of ethylene glycol with acetic acid, typically in the presence of an acid catalyst.[4] This reaction is a reversible equilibrium process, and therefore, measures are often taken to drive the reaction towards the product side.

Reaction Scheme

G cluster_0 Ethylene Glycol + 2 Acetic Acid cluster_1 This compound + 2 Water HO-CH2-CH2-OH HO-CH2-CH2-OH plus1 + 2 CH3COOH 2 CH3COOH catalyst Acid Catalyst (e.g., H2SO4) 2 CH3COOH->catalyst Reflux CH3COO-CH2-CH2-OOCCH3 CH3COO-CH2-CH2-OOCCH3 plus2 + 2 H2O 2 H2O

Caption: Synthesis of EGDA via acid-catalyzed esterification.

Protocol: Laboratory-Scale Synthesis of EGDA

This protocol describes a standard laboratory procedure for the synthesis of EGDA. The causality behind each step is explained to provide a deeper understanding of the process.

Materials:

  • Ethylene glycol (1.0 mol, 62.07 g)

  • Glacial acetic acid (2.5 mol, 150.13 g)

  • p-Toluenesulfonic acid monohydrate (0.02 mol, 3.81 g)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask (500 mL)

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add ethylene glycol, glacial acetic acid, and p-toluenesulfonic acid monohydrate.

    • Causality: A molar excess of acetic acid is used to shift the reaction equilibrium towards the formation of the diacetate product, in accordance with Le Châtelier's principle.[12] p-Toluenesulfonic acid serves as a less corrosive and easier-to-handle alternative to sulfuric acid as the catalyst.[13] The Dean-Stark apparatus is crucial for removing water, a byproduct of the reaction, which also drives the equilibrium forward.[12]

  • Reflux and Water Removal: Heat the mixture to reflux. Water will begin to collect in the side arm of the Dean-Stark apparatus. Continue the reflux until no more water is collected (approximately 3-4 hours).

    • Causality: Refluxing maintains the reaction at a constant, elevated temperature to ensure a reasonable reaction rate without significant loss of volatile reactants.[4] The removal of water is the primary driving force for the completion of this reversible reaction.

  • Work-up and Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution until the effervescence ceases. This is followed by washing with water.

    • Causality: The sodium bicarbonate wash neutralizes the acidic catalyst (p-toluenesulfonic acid) and any unreacted acetic acid. The cessation of effervescence (CO₂ evolution) indicates complete neutralization. The subsequent water wash removes any remaining salts and water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter.

    • Causality: Anhydrous magnesium sulfate is a drying agent that removes residual water from the crude product. This is essential for obtaining a pure product upon distillation.

  • Purification: Purify the crude EGDA by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 190°C at atmospheric pressure.

    • Causality: Distillation separates the desired product (EGDA) from any unreacted starting materials and high-boiling impurities.[4] Performing the distillation under reduced pressure can be beneficial if the components are sensitive to high temperatures.

Self-Validation:

  • Expected Yield: 80-90%

  • Characterization: The purity of the synthesized EGDA can be confirmed by Gas Chromatography (GC). The structure can be verified using ¹H NMR and ¹³C NMR spectroscopy.

Applications in Organic Synthesis: Protocols and Insights

EGDA's properties make it an excellent solvent for various organic reactions. Below are detailed protocols for two distinct applications, highlighting its versatility.

Protocol: EGDA as a Solvent in a Fischer Esterification Reaction

This protocol demonstrates the use of EGDA as a high-boiling solvent for the synthesis of butyl acetate.

Reaction Scheme:

G cluster_0 Butanol + Acetic Acid cluster_1 Butyl Acetate + Water CH3(CH2)3OH CH3(CH2)3OH plus1 + CH3COOH CH3COOH catalyst H2SO4 in EGDA CH3COOH->catalyst Heat CH3COO(CH2)3CH3 CH3COO(CH2)3CH3 plus2 + H2O H2O

Caption: Fischer esterification of butanol in EGDA.

Materials:

  • n-Butanol (0.5 mol, 37.06 g)

  • Glacial acetic acid (0.6 mol, 36.03 g)

  • Concentrated sulfuric acid (2 mL)

  • This compound (EGDA) (150 mL)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, combine n-butanol, glacial acetic acid, and EGDA.

  • Catalyst Addition: Slowly add concentrated sulfuric acid to the stirred solution.

    • Causality: Sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen of acetic acid, making it more electrophilic and accelerating the rate of esterification.

  • Heating: Heat the reaction mixture to 110-120°C for 2 hours.

    • Causality: EGDA's high boiling point allows the reaction to be conducted at a temperature sufficient to achieve a reasonable rate without significant solvent loss.

  • Work-up: Cool the mixture and transfer it to a separatory funnel. Wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Causality: The washing steps remove the acid catalyst, unreacted acetic acid, and water-soluble byproducts. The brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Solvent Removal: Dry the organic layer with anhydrous sodium sulfate. Remove the EGDA solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting butyl acetate by distillation.

Self-Validation:

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Product Identification: The identity of the product can be confirmed by comparing its boiling point and refractive index to literature values, as well as by spectroscopic analysis (IR, NMR).

Protocol: EGDA as a Monomer and Solvent in Cross-Linked Polymer Synthesis

In this application, EGDA's diacrylate analogue, Ethylene Glycol Diacrylate (EGDA), is used as a cross-linking agent. While the provided search results primarily focus on this compound, the principles of using a high-boiling, low-volatility medium are transferable. Here, we will describe a conceptual protocol for a free-radical polymerization where a high-boiling solvent like EGDA would be beneficial.

Conceptual Workflow for Polymerization:

G A Monomer + Cross-linker (e.g., EGDA analogue) D Reaction Vessel A->D B Initiator (e.g., AIBN) B->D C EGDA Solvent C->D E Inert Atmosphere (N2 or Ar) D->E F Heating and Stirring E->F G Polymerization F->G H Precipitation and Washing G->H I Drying H->I J Cross-linked Polymer I->J

Caption: Workflow for free-radical polymerization in EGDA.

Rationale for using EGDA as a solvent in polymerization:

  • Temperature Control: Many polymerization reactions are exothermic. A high-boiling solvent like EGDA can help to better control the reaction temperature, preventing runaway reactions.

  • Viscosity Management: As polymerization proceeds, the viscosity of the reaction mixture increases. A solvent helps to keep the mixture stirrable, ensuring homogeneous reaction conditions.[14]

  • Solubility: EGDA can dissolve both the monomers and the resulting polymer chains up to a certain molecular weight, which is crucial for achieving high conversion.[14]

  • Safety: Its low flammability compared to other solvents reduces the risk of fire during the polymerization process.

Safety and Handling

While EGDA is considered to have low toxicity, standard laboratory safety practices should always be followed.[2][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][11]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[2][11]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed.[1][11]

  • In case of contact:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes.[2]

    • Skin: Wash off with soap and plenty of water.[2]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[2]

    • Inhalation: Move to fresh air.[2]

Conclusion

This compound is a highly effective and versatile solvent for organic synthesis. Its favorable physicochemical properties, including a high boiling point, low volatility, and excellent solvency, combined with a positive environmental and safety profile, make it an attractive alternative to many conventional solvents. The protocols provided herein demonstrate its practical application and the scientific rationale behind its use. As the chemical industry continues to move towards more sustainable practices, the adoption of green solvents like EGDA will be crucial in developing safer and more environmentally friendly chemical processes.

References

Application Notes & Protocols: The Role of Ethylene Glycol Diacetate in Polymer Chemistry Research

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Strategic Overview of Ethylene Glycol Diacetate

This compound (EGDA), with the chemical structure CH₃COOCH₂CH₂OOCCH₃, is a diester of ethylene glycol and acetic acid.[1] In the vast landscape of polymer chemistry, precision in formulation and synthesis is paramount. The selection of solvents, monomers, and additives dictates the kinetics of polymerization, the morphology of the final polymer, and its ultimate physical and chemical properties. EGDA has carved a niche for itself not as a primary polymer building block, but as a high-performance, non-reactive solvent and coalescing agent.[2][3] Its unique combination of a high boiling point (~190°C), slow evaporation rate, low odor, and excellent solvency for a wide range of resins makes it an invaluable tool for researchers.[1][4]

This guide provides an in-depth exploration of EGDA's applications, moving beyond simple descriptions to explain the causal relationships between its properties and its functional roles. We will provide detailed protocols, safety guidelines, and comparative data to empower researchers in coatings, adhesives, and polymer synthesis to leverage EGDA effectively.

A crucial point of clarification is the distinction between this compound and Ethylene Glycol Diacrylate. The latter is a bifunctional monomer widely used as a crosslinking agent in free-radical polymerization to form polymer networks like hydrogels.[5] This guide focuses exclusively on this compound (CAS No. 111-55-7), a non-polymerizable solvent.

G cluster_EGDA This compound (EGDA) cluster_EGDAC Ethylene Glycol Diacrylate cluster_EGDAA Ethylene Glycol Diacetoacetate (EGDAA) EGDA_node CAS: 111-55-7 Function: Solvent, Coalescent Reactivity: Non-polymerizable (Ester Groups) EGDAC_node CAS: 2274-11-5 Function: Crosslinking Monomer Reactivity: Polymerizable (Acrylate Groups) EGDA_node->EGDAC_node Functionally Distinct EGDAA_node Function: Crosslinking Agent Reactivity: Active Methylene & Ketone Groups EGDA_node->EGDAA_node Functionally Distinct

Caption: Key distinctions between EGDA and related compounds.

Section 1: Core Properties and Rationale for Use

The utility of EGDA in polymer research is rooted in its specific physicochemical properties. Understanding these properties is key to predicting its behavior in a given formulation.

PropertyValueSignificance in Polymer Applications
Molecular Formula C₆H₁₀O₄[6]Defines its ester nature and polarity.
Molecular Weight 146.14 g/mol [1][6]Influences viscosity and diffusion characteristics.
Boiling Point 190-191 °C[1][4]Ensures low volatility; ideal for high-temperature curing and long open times.
Flash Point 82-88 °C[4][7]Combustible, requiring careful handling away from ignition sources.[8]
Evaporation Rate Very Slow (0.003 - 0.02 vs. nBuAc=1)[4]Crucial for promoting leveling and preventing film defects in coatings.[9]
Odor Mild, Pleasant[1]Enhances workplace safety and comfort over harsher solvents.
Solubility Miscible with most organic solvents; slightly soluble in water.[1]Excellent solvency for acrylic, cellulosic, polyurethane, and epoxy resins.[1][3]
Biodegradability Predicted to be readily biodegradable.[4][9]Favorable from an environmental perspective.[10]

The primary rationale for selecting EGDA is to control the drying and curing dynamics of a polymer film. In coatings and inks, as the more volatile solvents evaporate, EGDA remains in the film, reducing its viscosity and allowing it to flow and level out, eliminating brush marks or spray patterns. This process, known as "reflow," is critical for achieving high-gloss, smooth finishes.[9]

Section 2: Key Application Areas

High-Performance Coatings and Inks

EGDA is widely employed as a "tail solvent" or "retarder solvent" in thermoplastic acrylic coatings, baking lacquers, and screen inks.[10][11]

  • Causality: Its slow evaporation rate extends the "wet edge" time of the coating, allowing for uniform film formation.[1] This prevents defects like "orange peel" or blistering that can occur when a film's surface dries too quickly, trapping underlying solvents. In baking enamels, its low volatility ensures it remains in the film during the initial heating stages, promoting optimal flow before crosslinking occurs at higher temperatures.[4][9]

Foundry Core-Binding

In metal casting, sand cores are created using binders that must cure to provide mechanical strength.

  • Causality: EGDA is used as a solvent in these binder systems (e.g., with silicates), where its controlled evaporation and high-temperature stability contribute to the uniform and thorough curing of the core.[12][13] This ensures the resulting mold has the necessary strength and dimensional accuracy for the casting process.

Adhesives and Polymer Synthesis

While not a reactive monomer for the main polymer backbone, EGDA serves as a powerful, non-reactive solvent in the formulation of polyurethane and epoxy adhesives.[1]

  • Causality: It helps to dissolve high-molecular-weight resins and control the viscosity of the formulation, ensuring proper mixing of components and workability during application.[1] Its low volatility prevents premature skinning of the adhesive, allowing for proper substrate wetting and bond formation. In some research contexts, it can be used as a medium for polymerization reactions where a high-boiling, non-interfering solvent is required.[14][15]

Section 3: Experimental Protocols

Protocol 1: Evaluating EGDA as a Reflow Solvent in a Thermoplastic Acrylic Lacquer

Objective: To formulate a simple acrylic lacquer and demonstrate the effect of EGDA on film leveling and gloss compared to a faster-evaporating solvent system.

Scientific Rationale: This protocol establishes a direct comparison to validate the theoretical benefits of EGDA. By keeping all other components constant, any observable difference in film quality (e.g., smoothness, gloss) can be attributed to the solvent's evaporation profile. The slow evaporation of EGDA is hypothesized to allow more time for polymer chains to relax and flow, resulting in a superior surface finish.

G cluster_prep Formulation Stage cluster_app Application & Curing cluster_eval Evaluation Stage A 1. Dissolve Acrylic Resin in Primary Solvent B 2. Split into Two Batches (Control & EGDA) A->B C 3. Add EGDA to Test Batch B->C D 4. Add Plasticizer to Both Batches C->D E 5. Apply Films to Substrate (Drawdown) D->E F 6. Air Dry/ Low-Temp Bake E->F G 7. Measure Drying Time F->G I 9. Analyze Residual Solvent (GC, optional) F->I H 8. Assess Film Quality (Gloss, Leveling) G->H

Caption: Experimental workflow for evaluating EGDA in a coating.

Materials & Equipment:

  • Solid thermoplastic acrylic resin (e.g., PMMA)

  • Primary solvent (e.g., a 1:1 blend of Toluene and Acetone)

  • This compound (EGDA)

  • Plasticizer (e.g., Dibutyl Phthalate - DBP)

  • Glass beakers and magnetic stirrer/stir bars

  • Analytical balance

  • Drawdown bar (e.g., 3 mil or ~76 µm wet film thickness)

  • Test panels (e.g., glass or steel panels)

  • Glossmeter (optional)

  • Drying time recorder (optional)

Procedure:

  • Stock Solution Preparation: In a beaker, prepare a 30% (w/w) solution of the acrylic resin in the primary solvent blend. Stir until the resin is completely dissolved. This may take several hours.

  • Batch Division: Divide the stock solution into two equal-weight batches: "Control" and "EGDA Test".

  • Formulation:

    • Control Batch: To 100g of the stock solution, add 2g of DBP. Mix thoroughly.

    • EGDA Test Batch: To 100g of the stock solution, add 10g of EGDA and 2g of DBP. Mix thoroughly. This changes the solvent blend to include a slow-evaporating component.

  • Film Application:

    • Place a test panel on a flat, level surface.

    • Apply a pool of the formulated lacquer at one end of the panel.

    • Using the drawdown bar, draw the lacquer down the panel with a smooth, consistent motion to create a uniform wet film.

    • Repeat for both the Control and EGDA Test formulations on separate panels.

  • Drying and Curing: Allow the films to air dry in a dust-free environment at room temperature (25°C). Observe the films at regular intervals.

  • Characterization:

    • Drying Time: Record the time to "touch-dry" (no longer tacky) and "hard-dry" (resistant to a fingernail impression).

    • Visual Assessment: After 24 hours, visually inspect the films for clarity, smoothness, and defects. Note any "orange peel" or surface imperfections.

    • Gloss Measurement (Optional): Use a glossmeter at a 60° angle to quantify the surface gloss.

Expected Outcomes & Self-Validation:

  • The EGDA Test film should exhibit a significantly longer drying time than the Control.

  • The EGDA Test film is expected to have a visibly smoother surface with better leveling and higher gloss. The Control film may show minor surface imperfections due to faster solvent evaporation.

  • This outcome validates the function of EGDA as a reflow agent; the improved appearance is a direct consequence of its slow evaporation rate.

ParameterControl FormulationEGDA Test FormulationRationale for Difference
Touch-Dry Time ~10-15 minutes~45-60 minutesEGDA's low volatility keeps the film "open" longer.
Hard-Dry Time ~1-2 hours~4-6 hoursSlower release of the final solvent molecules from the polymer matrix.
Film Appearance Potential for slight orange peel; lower gloss.Smooth, well-leveled, high gloss.Extended wet-edge time allows for superior film formation and surface tension leveling.
Protocol 2: Synthesis of a Linear Polyester (Glyptal-type)

Objective: To synthesize a simple linear polyester via condensation polymerization of phthalic anhydride and ethylene glycol.

Scientific Rationale: This protocol is included for educational and comparative purposes. It demonstrates the fundamental esterification reaction where ethylene glycol, the parent alcohol of EGDA, acts as a difunctional monomer.[16] Understanding this basic polymerization helps to contextualize EGDA's role as a non-reactive solvent in more complex systems, as it lacks the hydroxyl groups necessary to participate in this type of chain growth.

G cluster_reaction Condensation Polymerization PA Phthalic Anhydride (Di-acid equivalent) EG Ethylene Glycol (Diol) reactants PA + EG intermediate Monoester Intermediate reactants->intermediate Heat, Catalyst (Ring Opening) polymer Linear Polyester Chain + nH₂O intermediate->polymer Further Esterification (Chain Growth)

Caption: Simplified reaction scheme for polyester synthesis.

Materials & Equipment:

  • Phthalic anhydride (2.0 g)

  • Ethylene glycol (0.8 mL)

  • Anhydrous sodium acetate (0.1 g, catalyst)

  • Large test tube

  • Bunsen burner and clamp (use a clamp without rubber coating)

  • Glass stirring rod

Safety Precautions:

  • Perform this synthesis in a well-ventilated fume hood.

  • Wear safety goggles, gloves, and a lab coat.

  • Phthalic anhydride is a skin and respiratory irritant.[16]

  • Ethylene glycol is toxic if ingested or inhaled.[16]

Procedure:

  • Combine Reagents: Place 2.0 g of phthalic anhydride and 0.1 g of anhydrous sodium acetate into the test tube.

  • Add Alcohol: Add 0.8 mL of ethylene glycol to the test tube.

  • Heating: Clamp the test tube at a 45° angle. Gently heat the mixture with a Bunsen burner, moving the flame continuously to ensure even heating.

  • Reaction: Continue gentle heating until the solids melt and the solution appears to boil. Maintain this gentle boil for approximately 3-5 minutes. The solution will become noticeably more viscous.

  • Cooling & Observation: Turn off the burner and allow the test tube to cool to room temperature.

  • Characterization: Once cool, tilt the test tube to observe the high viscosity of the resulting polymer. Use the glass stirring rod to pull a fiber from the melt to observe its properties.

Expected Outcomes & Self-Validation:

  • The initial solid mixture will melt into a clear liquid, which will gradually increase in viscosity as the polymerization proceeds.

  • Upon cooling, a hard, brittle, glassy solid—the linear polyester—will form.

  • The successful formation of a high-viscosity melt that solidifies upon cooling validates that a condensation polymerization reaction has occurred, forming a polymer.

Section 4: Safety and Handling of this compound

Proper handling of all laboratory chemicals is critical. EGDA is a combustible liquid and may cause irritation.[17]

Hazard CategoryDescription & Precautionary Measures
Flammability Combustible liquid (Flash Point ~88°C).[17] Keep away from heat, sparks, open flames, and other ignition sources.[7][8] Use in a well-ventilated area.
Health Hazards May cause mild skin, eye, and respiratory tract irritation.[17][18] Avoid contact with skin and eyes. Avoid inhalation of vapors.[7]
Personal Protective Equipment (PPE) Wear chemical safety goggles, nitrile gloves, and a lab coat.[1][8]
Storage Store in a cool, dry, well-ventilated place in tightly closed containers.[7][19] Keep away from strong oxidizing agents, strong acids, and strong bases.[7]
Spills & Disposal Absorb spills with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[17] Dispose of contents/container to an approved waste disposal plant according to local regulations.[7][8]

References

Ethylene glycol diacetate as a reagent in specific chemical transformations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-evaluating a Classic Diester

Ethylene glycol diacetate (EGDA), with the chemical formula C6H10O4, is a diester of ethylene glycol and acetic acid.[1] While traditionally recognized for its role as a high-boiling point, low-odor solvent in coatings, inks, and adhesives, its potential as a reactive species in chemical transformations is a growing area of interest for researchers in organic synthesis and drug development.[1][2] This guide provides an in-depth exploration of EGDA's applications beyond its solvent properties, focusing on its utility as a reagent in key chemical transformations. We will delve into its role as an acetylating agent, its application in the synthesis of heterocyclic scaffolds, and its potential in protecting group strategies. The protocols and insights provided herein are designed to be a valuable resource for scientists seeking to leverage the unique reactivity of this versatile and environmentally benign reagent.

Physicochemical Properties and Safety Considerations

A thorough understanding of a reagent's properties and safety profile is paramount for its effective and safe implementation in any synthetic protocol.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC6H10O4[3]
Molecular Weight146.14 g/mol [1]
AppearanceColorless liquid
OdorMild, pleasant[1]
Boiling Point190-191 °C[4]
Melting Point-41 °C[4]
Density1.104 g/mL at 20 °C[4]
Flash Point82 °C[4]
SolubilityMiscible with ethanol, ether, and benzene. Slightly soluble in water.[4]

Safety and Handling:

This compound is considered to have low acute toxicity.[1] However, as with all chemicals, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. EGDA is stable under normal conditions but can be hydrolyzed by strong acids or bases.[1] It should be stored in a cool, dry place away from sources of ignition.[1]

Synthesis of this compound: A Foundational Protocol

While commercially available, an in-house synthesis of EGDA can be a cost-effective option and provides an excellent example of Fischer-Speier esterification. The following protocol is a standard laboratory procedure for its preparation.

Protocol 1: Synthesis of this compound via Fischer-Speier Esterification

Objective: To synthesize this compound from ethylene glycol and glacial acetic acid using an acid catalyst.

Materials:

  • Ethylene glycol

  • Glacial acetic acid

  • p-Toluenesulfonic acid (catalyst)[5]

  • Butyl acetate (azeotropic agent)[5]

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add ethylene glycol (1.0 mol), glacial acetic acid (2.5-3.0 mol), p-toluenesulfonic acid (0.1-1% of the total reactant mass), and butyl acetate (10-20% of the total reactant mass).[5]

  • Heat the reaction mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted acetic acid.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the butyl acetate.

  • Purify the crude this compound by fractional distillation.

Causality of Experimental Choices:

  • An excess of acetic acid is used to drive the equilibrium towards the formation of the diester.[6]

  • p-Toluenesulfonic acid is a preferred catalyst over sulfuric acid as it is less oxidizing and leads to fewer side reactions.[5]

  • Butyl acetate forms a low-boiling azeotrope with water, facilitating its removal and driving the reaction to completion.[5]

Caption: Workflow for the synthesis of this compound.

This compound as an Acetylating Agent

The ester linkages in EGDA can be cleaved under appropriate conditions, allowing it to act as an acetylating agent for nucleophiles such as amines and alcohols. This application is particularly attractive from a green chemistry perspective, as the byproduct, ethylene glycol, is a relatively benign and easily removable alcohol.

Proposed Protocol 2: N-Acetylation of an Amine using this compound

Objective: To acetylate a primary or secondary amine using this compound.

Materials:

  • Amine substrate

  • This compound

  • Suitable high-boiling point solvent (e.g., xylenes, N,N-dimethylformamide)

  • Optional: Lewis acid catalyst (e.g., zinc chloride)

  • Standard workup and purification reagents

Procedure:

  • In a round-bottom flask, dissolve the amine substrate (1.0 eq.) in the chosen solvent.

  • Add this compound (1.1-1.5 eq.).

  • If required, add a catalytic amount of a Lewis acid.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture and perform a standard aqueous workup to remove ethylene glycol and the catalyst.

  • Purify the acetylated product by column chromatography or recrystallization.

Mechanistic Rationale:

The reaction likely proceeds through a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks one of the carbonyl carbons of EGDA, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate, with the departure of the ethylene glycol monoacetate anion as a leaving group, yields the N-acetylated product. The presence of a Lewis acid catalyst can enhance the electrophilicity of the carbonyl carbon, thereby accelerating the reaction.

Acetylation_Mechanism cluster_reactants Reactants Amine (R-NH2) Amine (R-NH2) Tetrahedral Intermediate Tetrahedral Intermediate Amine (R-NH2)->Tetrahedral Intermediate Nucleophilic Attack EGDA EGDA EGDA->Tetrahedral Intermediate N-Acetylated Product N-Acetylated Product Tetrahedral Intermediate->N-Acetylated Product Collapse of Intermediate Ethylene Glycol Monoacetate Ethylene Glycol Monoacetate Tetrahedral Intermediate->Ethylene Glycol Monoacetate Leaving Group

Caption: Proposed mechanism for N-acetylation using EGDA.

Application in Heterocycle Synthesis: The Hantzsch Dihydropyridine Synthesis

The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction used to generate 1,4-dihydropyridine derivatives, which are important scaffolds in medicinal chemistry.[7][8] While not a direct reagent in the classical sense, EGDA can serve as both a solvent and an in situ source of acetic acid, which can catalyze the reaction.

Protocol 3: Hantzsch Synthesis of 1,4-Dihydropyridines using EGDA as a Solvent/Catalyst Source

Objective: To synthesize a 1,4-dihydropyridine derivative via the Hantzsch reaction using this compound as the reaction medium.

Materials:

  • Aldehyde (1.0 eq.)

  • Ethyl acetoacetate (2.0 eq.)

  • Ammonium acetate (1.1 eq.)

  • This compound

Procedure:

  • In a round-bottom flask, combine the aldehyde, ethyl acetoacetate, and ammonium acetate.

  • Add this compound as the solvent.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by filtration and wash with cold ethanol or water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,4-dihydropyridine.

Field-Proven Insights:

The use of EGDA as a solvent offers several advantages. Its high boiling point allows for reactions to be conducted at elevated temperatures without the need for a sealed tube. Furthermore, the slow, in situ generation of acetic acid from the hydrolysis of EGDA can provide a steady catalytic amount of acid, which can be beneficial for the reaction, while avoiding the use of corrosive mineral acids.

Hantzsch_Reaction cluster_reactants Reactants Aldehyde Aldehyde Intermediate A α,β-Unsaturated Ketone Aldehyde->Intermediate A Ethyl Acetoacetate (2 eq.) Ethyl Acetoacetate (2 eq.) Ethyl Acetoacetate (2 eq.)->Intermediate A Intermediate C Enamine Ethyl Acetoacetate (2 eq.)->Intermediate C Ammonium Acetate Ammonium Acetate Ammonium Acetate->Intermediate C Intermediate B Enamine Intermediate A->Intermediate B 1,4-Dihydropyridine 1,4-Dihydropyridine Intermediate B->1,4-Dihydropyridine Cyclization Intermediate C->1,4-Dihydropyridine Condensation

Caption: Simplified mechanism of the Hantzsch 1,4-dihydropyridine synthesis.

Potential in Protecting Group Chemistry

While ethylene glycol is a well-established protecting group for aldehydes and ketones, forming a cyclic acetal, the direct use of EGDA for this purpose is less common.[9] However, it is plausible that EGDA could be used in a transacetalization reaction to protect a carbonyl group, particularly in a one-pot, multi-step synthesis where the subsequent step requires anhydrous conditions.

Proposed Workflow 4: One-Pot Protection and Reaction using EGDA

This workflow illustrates a conceptual application of EGDA in a multi-step synthesis.

Protecting_Group_Workflow Start Reactant_with_Carbonyl Substrate with Carbonyl Group Start->Reactant_with_Carbonyl Protection Protection of Carbonyl with EGDA (Transacetalization) Reactant_with_Carbonyl->Protection Reaction Subsequent Reaction (e.g., Grignard, Reduction) Protection->Reaction Deprotection Acidic Workup to Remove Acetal Reaction->Deprotection Final_Product Final Product Deprotection->Final_Product End Final_Product->End

Caption: Conceptual workflow for using EGDA in protecting group chemistry.

Conclusion

This compound is a multifaceted compound with significant potential beyond its traditional role as a solvent. Its ability to act as an acetylating agent, a medium for heterocycle synthesis, and potentially in protecting group strategies makes it a valuable tool for the modern organic chemist. The protocols and insights presented in this guide are intended to encourage the exploration of EGDA in novel synthetic methodologies, contributing to the development of more efficient and environmentally conscious chemical processes.

References

Application Note: Spectroscopic Characterization of Ethylene Glycol Diacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the spectroscopic analysis of ethylene glycol diacetate (CAS No. 111-55-7), a widely used solvent and chemical intermediate.[1][2] Detailed protocols and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require robust analytical methods for the identification, purity assessment, and structural elucidation of this compound.

Introduction: this compound

This compound, also known as 1,2-diacetoxyethane, is a colorless liquid with a mild, pleasant odor.[3] It serves as a slow-evaporating solvent in various applications, including lacquers, enamels, printing inks, and as a perfume fixative.[1][2][3] Its chemical formula is C₆H₁₀O₄, with a molecular weight of 146.14 g/mol .[4][5] Accurate and reliable analytical methods are crucial for quality control and for understanding its behavior in various chemical processes. This application note details the fundamental spectroscopic techniques used to characterize this molecule.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity and assessing purity.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Expected Spectrum: Due to the symmetry of the this compound molecule, only two distinct proton environments are expected: the methyl (CH₃) protons and the methylene (CH₂) protons.

  • Methylene Protons (-O-CH₂-CH₂-O-): These four protons are chemically equivalent and will appear as a single peak.

  • Methyl Protons (CH₃-C=O): These six protons are also chemically equivalent and will appear as a separate single peak.

Data Summary:

ProtonsChemical Shift (δ) in CDCl₃ (ppm)MultiplicityIntegration
Methylene (-CH₂-)~4.2-4.3Singlet4H
Methyl (-CH₃)~2.0-2.1Singlet6H

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Experimental Protocol: ¹H NMR of this compound

This protocol outlines the steps for acquiring a high-resolution ¹H NMR spectrum.

  • Sample Preparation:

    • Accurately weigh approximately 5-25 mg of this compound.[6]

    • Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.[6][7] CDCl₃ is a common choice for nonpolar organic compounds.[7]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[7]

    • If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette into a clean, high-quality 5 mm NMR tube.[8]

    • The final sample height in the tube should be between 4.0 and 5.0 cm.[7][9]

  • Instrument Setup & Acquisition:

    • Carefully wipe the outside of the NMR tube with a lint-free tissue dampened with ethanol to remove any dust or fingerprints.[7]

    • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR spectrometer.

    • Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent (e.g., CDCl₃).[7] This step is crucial for maintaining a stable magnetic field.

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process, which can be automated or manual, maximizes spectral resolution and minimizes peak broadening.[7]

    • Tuning and Matching: The NMR probe is tuned to the ¹H frequency to ensure efficient signal transmission and detection.[7]

    • Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.[7] For a relatively concentrated sample of this compound, a small number of scans should suffice.

Workflow for ¹H NMR Analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation weigh Weigh Sample (5-25 mg) dissolve Dissolve in CDCl3 (~0.7 mL) weigh->dissolve transfer Filter & Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim for Field Homogeneity lock->shim acquire Acquire Spectrum shim->acquire process Fourier Transform & Phase Correction acquire->process integrate Integrate Peaks process->integrate assign Assign Chemical Shifts integrate->assign

Caption: Workflow for ¹H NMR analysis of this compound.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.

Expected Spectrum: Similar to the ¹H NMR spectrum, the symmetry of this compound results in a simplified ¹³C NMR spectrum with three distinct carbon signals.

  • Carbonyl Carbon (-C=O): This carbon is deshielded due to the electronegative oxygen atoms and will appear furthest downfield.

  • Methylene Carbon (-O-CH₂-): These two carbons are equivalent.

  • Methyl Carbon (CH₃-): These two carbons are also equivalent.

Data Summary:

CarbonChemical Shift (δ) in CDCl₃ (ppm)
Carbonyl (-C=O)~170.5
Methylene (-CH₂-)~62.0
Methyl (-CH₃)~20.5

Note: Chemical shifts are approximate and can vary.[10]

Experimental Protocol: ¹³C NMR of this compound

The protocol is similar to that for ¹H NMR, with the primary difference being the need for a more concentrated sample and longer acquisition times due to the low natural abundance (~1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.

  • Sample Preparation:

    • Prepare a more concentrated sample, typically using 50-100 mg of this compound in 0.6-0.7 mL of CDCl₃.[6]

    • Follow the same dissolution, filtering, and transfer procedures as for ¹H NMR.

  • Instrument Setup & Acquisition:

    • Follow the same insertion, locking, and shimming procedures.

    • Tuning and Matching: Tune the probe to the ¹³C frequency.

    • Acquisition: ¹³C NMR experiments require significantly more scans than ¹H NMR to achieve a good signal-to-noise ratio. A proton-decoupled experiment is typically run to simplify the spectrum by removing ¹H-¹³C coupling, resulting in single lines for each carbon.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the vibrations of atoms in a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it a powerful tool for identifying these groups. For this compound, the most prominent features will be from the ester functional groups.

Expected Spectrum:

  • C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group.

  • C-O Stretch: Strong absorption bands associated with the C-O single bonds of the ester.

  • C-H Stretch: Absorption bands from the methyl and methylene C-H bonds.

Data Summary:

Functional GroupWavenumber (cm⁻¹)Intensity
C-H Stretch (sp³)~2950-3000Medium
C=O Stretch (Ester)~1740Strong
C-O Stretch (Ester)~1240 and ~1040Strong

Note: Peak positions are approximate.[11]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

ATR is a convenient method for analyzing liquid samples, requiring minimal sample preparation.[12]

  • Instrument and Accessory Preparation:

    • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[12][13] Wipe the crystal surface with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.

  • Background Spectrum:

    • Acquire a background spectrum of the clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interferences from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).[12]

  • Sample Analysis:

    • Place a small drop of this compound onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[12]

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.[12]

  • Cleaning:

    • After analysis, thoroughly clean the ATR crystal by wiping away the sample with a soft tissue and cleaning with an appropriate solvent.[12]

Workflow for ATR-IR Analysis:

G clean_crystal Clean ATR Crystal background Acquire Background Spectrum clean_crystal->background apply_sample Apply Liquid Sample to Crystal background->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum clean_again Clean Crystal Post-Analysis acquire_spectrum->clean_again

Caption: Workflow for ATR-IR analysis of a liquid sample.

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z).[14] Electron Ionization (EI) is a common "hard" ionization technique that uses high-energy electrons to ionize molecules, often causing them to fragment in predictable ways.[15] This fragmentation pattern provides a structural fingerprint of the molecule.

Expected Spectrum (Electron Ionization): The molecular ion (M⁺˙) for this compound (m/z 146) may or may not be observed, as it can be unstable under EI conditions. The fragmentation pattern is key to identification.

Data Summary of Key Fragments:

m/zProposed Fragment
103[M - CH₃CO]⁺
87[CH₃COOCH₂CH₂]⁺
73[M - CH₃COOCH₂]⁺
43[CH₃CO]⁺ (Base Peak)

Note: Fragmentation patterns can be complex. The base peak is the most intense peak in the spectrum. The NIST WebBook provides a reference mass spectrum for this compound.[16]

Experimental Protocol: Direct Infusion EI-MS

This protocol is for a pure liquid sample introduced directly into the mass spectrometer.

  • Sample Introduction:

    • This compound is a volatile liquid, making it suitable for direct introduction into an EI source.[17][18]

    • The sample is introduced into the vacuum of the mass spectrometer, where it vaporizes.[14]

  • Ionization:

    • In the ion source, the vaporized molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[15]

    • This causes an electron to be ejected from the molecule, forming a radical cation (the molecular ion, M⁺˙), which then undergoes fragmentation.[15]

  • Mass Analysis and Detection:

    • The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole).

    • The mass analyzer separates the ions based on their m/z ratio.

    • The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Workflow for EI-MS Analysis:

G cluster_intro Sample Introduction & Ionization cluster_analysis Analysis & Detection cluster_output Output introduce Introduce Liquid Sample vaporize Vaporize in Vacuum introduce->vaporize ionize Bombard with 70 eV Electrons (EI) vaporize->ionize accelerate Accelerate Ions ionize->accelerate separate Separate by m/z (Mass Analyzer) accelerate->separate detect Detect Ions separate->detect generate Generate Mass Spectrum detect->generate

Caption: Workflow for Electron Ionization Mass Spectrometry (EI-MS).

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and molecular symmetry. IR spectroscopy identifies the key ester functional groups, and mass spectrometry provides the molecular weight and a characteristic fragmentation pattern for structural confirmation. The protocols and data presented in this application note serve as a reliable guide for the routine analysis and quality control of this compound in a research or industrial setting.

References

Application Note: High-Resolution Gas Chromatography for the Analysis of Ethylene Glycol Diacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed guide to the analysis of ethylene glycol diacetate (EGDA) using gas chromatography with flame ionization detection (GC-FID). EGDA, a key component in various industrial formulations, requires precise and reliable quantification for quality control and research purposes. This document provides comprehensive protocols, from sample preparation to data analysis, grounded in established chromatographic principles. We will delve into the rationale behind instrumental parameter selection, method validation, and troubleshooting, offering a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for this compound

This compound (EGDA), also known as glycol diacetate, is a high-boiling, colorless solvent with a mild odor. Its utility spans a wide range of applications, including as a solvent in printing inks, lacquers, and resins, and as a precursor in chemical synthesis.[1] Furthermore, the formation of EGDA through hydrolysis and subsequent acetylation of ethylene glycol-containing compounds, such as non-ionic surfactants, is a common indirect method for their quantification in complex matrices like pharmaceutical preparations.[2]

Given its industrial significance and role as an analytical derivative, the accurate determination of EGDA is paramount. Gas chromatography (GC) offers a powerful and versatile platform for this analysis due to EGDA's volatility and thermal stability. This application note will focus on the use of GC with a Flame Ionization Detector (FID), a robust and universally applicable detector for organic compounds.

Foundational Principles: Why GC-FID for EGDA Analysis?

The choice of GC-FID for EGDA analysis is predicated on several key principles:

  • Volatility: EGDA possesses a boiling point of approximately 190°C, making it amenable to volatilization in a heated GC inlet without thermal degradation.

  • Analyte-Stationary Phase Interaction: The separation of EGDA from other matrix components is achieved based on its differential partitioning between the mobile phase (carrier gas) and a stationary phase within the GC column. The ester functionalities of EGDA dictate the selection of an appropriate stationary phase.

  • Flame Ionization Detection: As an organic molecule containing carbon-hydrogen bonds, EGDA produces ions when combusted in a hydrogen-air flame. The FID measures the current generated by these ions, providing a signal that is proportional to the mass of the analyte. This makes FID a highly sensitive and reliable detector for quantitative analysis.

Experimental Workflow: A Step-by-Step Guide

The analysis of EGDA by GC-FID follows a logical sequence of steps, each critical for achieving accurate and reproducible results.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample Acquisition Dilution Dilution with Solvent Sample->Dilution Extraction Liquid-Liquid Extraction (Optional) Dilution->Extraction For complex matrices Filtration Filtration Dilution->Filtration Extraction->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Flame Ionization Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting Validation_Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

References

Application Note: An Exploratory Guide to Ethylene Glycol Diacetate as a Novel Mobile Phase Component in High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, essential for the separation, identification, and quantification of compounds in complex mixtures.[1][2][3] The selection of the mobile phase is a critical factor that dictates the success of a separation.[4][5] In recent years, a significant push towards "green chemistry" has encouraged researchers to explore safer, more environmentally benign solvents to replace traditional mobile phases like acetonitrile and methanol.[6] This application note presents an exploratory framework for the use of Ethylene Glycol Diacetate (EGDA) as a novel mobile phase component in HPLC. EGDA is a biodegradable, low-odor, and low-toxicity solvent with a high boiling point, making it an intriguing candidate for sustainable chromatography.[7] We provide a detailed analysis of EGDA's properties, safety considerations, and a hypothetical protocol for developing an HPLC method utilizing this solvent, aimed at researchers and drug development professionals interested in innovative and greener analytical solutions.

Introduction: The Case for Greener Solvents in HPLC

The mobile phase in HPLC acts as the carrier for the sample, transporting it through the stationary phase within the column.[8][9] Its composition directly influences analyte retention, resolution, and overall separation efficiency.[4][10] While solvents like acetonitrile and methanol are widely used for their favorable physicochemical properties, such as low viscosity and UV transparency, their environmental impact and potential toxicity are significant concerns.[11][12]

The principles of green analytical chemistry compel a search for alternatives that are renewable, less hazardous, and biodegradable.[13] this compound (EGDA), a diester of ethylene glycol and acetic acid, is a promising candidate. It is recognized as an environmentally friendly solvent with strong solubility characteristics, widely used in coatings, inks, and pharmaceutical applications.[14][15][16][17] Its potential as a component in HPLC mobile phases remains largely unexplored. This guide provides the foundational knowledge and a systematic protocol to investigate its viability, performance, and potential applications in chromatographic separations.

Properties and Safety Profile of this compound (EGDA)

Before incorporating any new solvent into an HPLC workflow, a thorough understanding of its chemical properties and safety requirements is paramount.

Physicochemical Properties

EGDA is a colorless, transparent liquid with a mild, pleasant odor.[18][19] Its key properties are summarized below, providing a basis for its potential chromatographic behavior.

PropertyValueSource(s)
Molecular Formula C₆H₁₀O₄[18]
Molecular Weight 146.14 g/mol
Boiling Point ~190 °C (374 °F)
Density ~1.102 g/cm³ at 20°C
Flash Point 82 - 88 °C (179.6 - 191 °F)[14][20][21]
Solubility Slightly soluble in water; miscible with most organic solvents.[18][22]

Its high boiling point suggests low volatility, which can improve mobile phase stability and laboratory safety.[18] However, this may also present challenges for sample recovery if fraction collection and subsequent solvent evaporation are required.

Safety and Handling

EGDA is classified as a combustible liquid and requires prudent handling to avoid ignition sources.[20][21][23]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[23][24]

  • Ventilation: Use in a well-ventilated area to avoid inhalation of vapors.[20][24]

  • Storage: Keep containers tightly closed in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[21][23]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[21][24]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an industrial incineration plant.[23]

Preliminary Investigation Protocol

As a novel solvent in HPLC, EGDA's fundamental chromatographic properties must be characterized before method development can begin.

Determination of UV Cutoff

The UV cutoff is the wavelength below which a solvent absorbs significantly, rendering it unsuitable for detection. This is a critical first step if a UV detector is to be used.

Methodology:

  • Use a dual-beam UV-Vis spectrophotometer with air in the reference beam path.

  • Fill a standard 1-cm quartz cuvette with HPLC-grade EGDA.

  • Scan the wavelength from 400 nm down to 200 nm.

  • The UV cutoff is the wavelength at which the absorbance of EGDA exceeds a defined threshold (e.g., 0.1 Absorbance Units). This value will determine the usable wavelength range for detection.

Miscibility and Viscosity Assessment

Understanding how EGDA mixes with common HPLC solvents is crucial for preparing stable, homogenous mobile phases.

Methodology:

  • Prepare volumetric mixtures of EGDA with other HPLC-grade solvents (e.g., water, acetonitrile, methanol, hexane, isopropanol) in various ratios (e.g., 10:90, 25:75, 50:50, 75:25, 90:10).

  • Vortex each mixture and visually inspect for phase separation or immiscibility.

  • For miscible combinations, allow the HPLC system to pump the mixture through the column and observe the system backpressure. A significant increase in pressure compared to standard solvents may indicate high viscosity, requiring adjustments to flow rate or temperature.

Hypothetical Application: Normal-Phase Separation of Phthalate Isomers

This section outlines a hypothetical protocol to develop a normal-phase HPLC method for separating a mixture of moderately polar phthalate isomers, using EGDA as a polar modifier.

Objective: To develop a robust, isocratic normal-phase HPLC method for the baseline separation of Dimethyl Phthalate, Diethyl Phthalate, and Dibutyl Phthalate, using a mobile phase containing this compound.

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV Detector.[2][3]

  • Column: Normal-Phase Silica Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC-grade n-Hexane and this compound (EGDA).

  • Sample: A standard mixture of Dimethyl Phthalate, Diethyl Phthalate, and Dibutyl Phthalate (100 µg/mL each) dissolved in n-Hexane.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data & Optimization Solvent_Prep Mobile Phase Prep (Hexane/EGDA) Degas via Sonication Equilibration System Equilibration (Stable Baseline) Solvent_Prep->Equilibration Sample_Prep Sample Prep (Analytes in Hexane) Injection Sample Injection (5 µL) Sample_Prep->Injection Equilibration->Injection Separation Chromatographic Separation (Isocratic Elution) Injection->Separation Detection UV Detection (e.g., 230 nm) Separation->Detection Data_Acq Data Acquisition (Chromatogram) Detection->Data_Acq Analysis Analyze Results (Retention, Resolution) Data_Acq->Analysis Optimization Optimization Loop (Adjust % EGDA) Analysis->Optimization Is separation optimal? Final_Method Final Validated Method Analysis->Final_Method Yes Optimization->Solvent_Prep No

Caption: Workflow for HPLC method development using EGDA.

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Prepare an initial mobile phase of 98:2 (v/v) n-Hexane:EGDA.

    • Filter the mobile phase through a 0.45 µm solvent filter to remove particulates.[10]

    • Degas the solution for 15 minutes in an ultrasonic bath to remove dissolved gases and prevent bubble formation.[10]

  • System Setup and Equilibration:

    • Install the normal-phase silica column.

    • Set the column temperature to 30 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to a wavelength of 230 nm (a common wavelength for phthalates).

    • Purge the pump with the mobile phase and allow it to circulate through the entire system until a stable baseline is achieved (typically 20-30 minutes).

  • Sample Injection and Data Acquisition:

    • Inject 5 µL of the phthalate standard mixture.

    • Record the chromatogram for a sufficient duration to allow all components to elute (e.g., 15 minutes).

  • Method Optimization:

    • Analyze the initial chromatogram for retention time (tR) and resolution (Rs) between the peaks. In normal-phase chromatography, increasing the concentration of the polar solvent (EGDA) will decrease the retention time of the analytes.[25]

    • Systematically adjust the concentration of EGDA in the mobile phase to achieve optimal separation (Rs > 1.5) in a reasonable run time. Create and test mobile phases with varying EGDA concentrations (e.g., 3%, 4%, 5%).

    • The goal is to find a composition that provides a balance between resolution and analysis time.

Hypothetical Data for Method Optimization
% EGDA in n-HexaneRetention Time (tR) - Dibutyl Phthalate (min)Resolution (Rs) - Diethyl/Dibutyl PhthalateAnalysis Outcome
2% 12.52.1Good resolution, but long run time.
3% 9.81.9Good resolution, improved run time.
4% 7.21.6Optimal. Baseline separation achieved in <10 min.
5% 5.11.3Co-elution beginning. Resolution is insufficient.

Potential Challenges and Troubleshooting

ProblemPotential Cause with EGDARecommended Solution
High System Backpressure EGDA may have a higher viscosity than traditional modifiers. The mobile phase mixture could be viscous.Reduce the flow rate (e.g., to 0.8 mL/min). Increase the column temperature (e.g., to 35-40 °C) to reduce solvent viscosity.
Poor Peak Shape (Tailing/Fronting) Secondary interactions with the stationary phase; analyte insolubility in the mobile phase.Ensure the analyte is fully soluble in the initial mobile phase. Add a small amount of a stronger solvent if necessary, or adjust the EGDA percentage.
Baseline Noise or Drift Poor solvent mixing; contaminated EGDA; EGDA degradation.Ensure proper degassing and mixing of the mobile phase. Use only high-purity, HPLC-grade reagents. Prepare fresh mobile phase daily.

Conclusion and Future Outlook

This application note establishes a theoretical and practical framework for investigating this compound (EGDA) as a green alternative solvent in HPLC. Based on its favorable safety and environmental profile, EGDA presents a compelling case for further research.[22] The provided protocols for preliminary characterization and hypothetical method development demonstrate a systematic approach to integrating this novel solvent into analytical workflows.

While this guide focuses on a normal-phase application, future studies should explore its potential in reversed-phase chromatography, perhaps as a ternary solvent or for unique applications where its solvency characteristics are advantageous. The successful adoption of EGDA and similar green solvents will be a significant step forward in making analytical chemistry more sustainable, reducing both environmental impact and operational hazards for scientists.

References

Application Notes and Protocols: Ethylene Glycol Diacetate as a Novel Medium for Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pursuit of novel nanomaterials with precisely controlled properties is a cornerstone of modern materials science and nanomedicine. The choice of the reaction medium is a critical parameter that dictates the kinetics of nanoparticle formation, influencing their size, morphology, and surface chemistry. While polyol synthesis, particularly using ethylene glycol (EG), is a well-established method, this document explores the potential of Ethylene Glycol Diacetate (EGDA) as a novel, high-boiling point medium for nanoparticle synthesis. This guide provides a comprehensive overview of EGDA's properties, a theoretical framework for its role in nanoparticle formation in contrast to ethylene glycol, and exploratory protocols for the synthesis of metallic nanoparticles. The aim is to equip researchers with the foundational knowledge and starting points to investigate EGDA as a versatile and potentially advantageous medium for creating new nanostructures.

Introduction: The Case for this compound (EGDA)

This compound (EGDA) is a diester of ethylene glycol and acetic acid, presenting a unique combination of physical and chemical properties that make it an intriguing candidate for nanoparticle synthesis.[1] It is a colorless, transparent liquid with a mild odor and a high boiling point, which is advantageous for syntheses requiring elevated temperatures.[2] Traditionally used as a solvent in coatings, inks, and cleaning formulations due to its slow evaporation rate and excellent solvency power, its application in materials science remains largely unexplored.[1][2]

The rationale for investigating EGDA stems from the well-documented success of its parent compound, ethylene glycol (EG), in the polyol synthesis of a wide array of nanoparticles. In the polyol process, EG serves multiple roles: a solvent to dissolve precursors, a reducing agent to convert metal ions to their zerovalent state, and a capping agent to stabilize the nascent nanoparticles and prevent agglomeration.[3][4] EGDA shares the high boiling point and solvent capabilities of EG but differs significantly in its chemical reactivity due to the replacement of hydroxyl groups with acetate esters. This fundamental difference forms the basis of this explorative guide.

Key Advantages of Exploring EGDA:

  • High Boiling Point: Allows for a wide temperature range for synthesis, enabling better control over nucleation and growth kinetics.

  • Chemical Stability: EGDA is relatively stable under normal conditions but can be hydrolyzed under strong acidic or basic conditions.[1] This offers a different reactive environment compared to the more readily oxidized ethylene glycol.

  • Altered Reducing Environment: The absence of hydroxyl groups suggests that EGDA is a much weaker reducing agent than EG. This could be advantageous for synthesizing nanoparticles from precursors that are sensitive to overly strong reducing conditions, or when a separate, more controllable reducing agent is desired.

  • Potential for Acetate Capping: The acetate moieties in EGDA could play a role in stabilizing nanoparticles, potentially influencing their final morphology and surface properties. Acetate ions are known to act as capping agents in some nanoparticle syntheses.[5]

Physicochemical Properties of this compound

A thorough understanding of the solvent's properties is crucial for designing and interpreting nanoparticle synthesis experiments.

PropertyValueSource
Molecular Formula C₆H₁₀O₄[1]
Molecular Weight 146.14 g/mol [1][2]
Boiling Point ~190°C (374°F)[1][2]
Density ~1.102 g/cm³ at 20°C[2]
Viscosity Relatively low[2]
Solubility in Water Slightly soluble[2]
Miscibility Miscible with most organic solvents[2]

Theoretical Framework: EGDA vs. Ethylene Glycol in Nanoparticle Synthesis

The functional differences between EGDA and EG are expected to have a profound impact on the mechanism of nanoparticle formation.

The Role of a Reducing Agent

In traditional polyol synthesis, ethylene glycol is oxidized at high temperatures, typically to aldehydes and carboxylic acids, which in turn reduce the metal salt precursor to form metal atoms.[3]

EGDA, lacking the free hydroxyl groups, is not expected to be an effective reducing agent under similar conditions. This presents both a challenge and an opportunity. The challenge is that an external reducing agent may be required. The opportunity lies in decoupling the solvent and reducing agent roles, allowing for more precise control over the reduction potential of the system by introducing a specific reducing agent at a controlled concentration.

The Role of a Capping Agent

Capping agents are crucial for controlling the size and shape of nanoparticles by adsorbing to their surface, preventing uncontrolled growth and aggregation.[6] Ethylene glycol and its oxidation products can act as capping agents.

For EGDA, there are two possibilities for its role as a capping agent:

  • Direct Capping: The ester groups of EGDA might coordinate with the nanoparticle surface.

  • In-situ Generation of Capping Agents: If hydrolysis of EGDA occurs (though unlikely without strong acid or base catalysis), the resulting acetate and ethylene glycol could act as capping agents.[1] Acetate ions, in particular, have been shown to stabilize metal nanoparticles and influence their morphology.[5][7]

Nucleation and Growth Kinetics

The nucleation and growth of nanoparticles are highly dependent on the reaction temperature, the rate of reduction of the metal precursor, and the concentration of capping agents. Given the expected lower reactivity of EGDA as a reducing agent, the nucleation process might be slower or entirely dependent on an added reducing agent. This could potentially lead to a better separation of the nucleation and growth phases, which is often desirable for achieving a narrow size distribution.

EG_Solvent Solvent EG_Reducer Reducing Agent (in-situ) EG_Solvent->EG_Reducer High Temp. EG_Capper Capping Agent EG_Reducer->EG_Capper Oxidation EGDA_Solvent Solvent EGDA_Capper Potential Capping Agent EGDA_Solvent->EGDA_Capper External_Reducer External Reducing Agent (Required)

Figure 1: Functional comparison of Ethylene Glycol and EGDA in nanoparticle synthesis.

Exploratory Protocols for Nanoparticle Synthesis in EGDA

The following protocols are designed as starting points for researchers. They are adapted from established polyol synthesis methods, with modifications to account for the different reactivity of EGDA. It is crucial to perform these experiments in a well-ventilated fume hood with appropriate personal protective equipment.

General Experimental Workflow

A 1. Dissolve Precursor & Capping Agent in EGDA B 2. Heat to Synthesis Temperature under Inert Atmosphere A->B Stirring C 3. Inject Reducing Agent (if required) B->C D 4. Age the Solution at Temperature C->D E 5. Cool to Room Temperature D->E F 6. Isolate Nanoparticles (e.g., Centrifugation) E->F G 7. Wash and Redisperse F->G H 8. Characterize (TEM, UV-Vis, DLS, XRD) G->H

Figure 2: General workflow for exploratory nanoparticle synthesis in EGDA.

Exploratory Protocol 1: Synthesis of Silver Nanoparticles

This protocol adapts a typical polyol synthesis of silver nanoparticles by introducing an external reducing agent.

Materials:

  • Silver nitrate (AgNO₃)

  • Poly(vinylpyrrolidone) (PVP, as an additional capping agent)

  • This compound (EGDA)

  • A suitable reducing agent (e.g., a dilute solution of sodium borohydride in EGDA, or a polyol with reducing capability like ethylene glycol itself in small quantities)

Procedure:

  • Preparation of Solutions:

    • Solution A: Dissolve a specific amount of AgNO₃ and PVP in EGDA in a three-neck flask. The molar ratio of PVP to AgNO₃ can be varied to control particle size and stability.

    • Solution B: Prepare a dilute solution of the chosen reducing agent in EGDA.

  • Reaction Setup:

    • Equip the three-neck flask with a condenser, a thermocouple, and a septum for injection.

    • Begin stirring and purge the system with an inert gas (e.g., nitrogen or argon).

  • Synthesis:

    • Heat the flask to the desired temperature (e.g., 120-160°C).

    • Once the temperature is stable, rapidly inject Solution B into Solution A with vigorous stirring.

    • Observe any color change, which indicates the formation of silver nanoparticles.

    • Allow the reaction to proceed for a set amount of time (e.g., 30-60 minutes) to allow for particle growth and stabilization.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Add a non-solvent like acetone to precipitate the nanoparticles.

    • Centrifuge the mixture to collect the nanoparticles.

    • Wash the nanoparticles several times with ethanol and/or water to remove excess reactants and byproducts.

    • Redisperse the purified nanoparticles in a suitable solvent for characterization.

Exploratory Protocol 2: Synthesis of Gold Nanoparticles

This protocol explores the possibility of using a weaker reducing agent in the EGDA medium.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound (EGDA)

  • Sodium citrate (as a reducing and capping agent)

Procedure:

  • Preparation of Solutions:

    • Solution A: Dissolve HAuCl₄·3H₂O in a small amount of deionized water and then dilute with EGDA in a flask.

    • Solution B: Prepare a solution of sodium citrate in EGDA (gentle heating may be required to dissolve).

  • Reaction Setup:

    • Heat Solution A to a rolling boil under vigorous stirring.

  • Synthesis:

    • Rapidly add Solution B to the boiling Solution A.

    • A color change from pale yellow to deep red should be observed, indicating the formation of gold nanoparticles.

    • Continue heating and stirring for 15-30 minutes.

  • Isolation and Purification:

    • Cool the solution to room temperature.

    • The resulting colloidal suspension can be used directly for characterization or purified by centrifugation if necessary.

Self-Validating Systems: Characterization and Analysis

Every synthesis protocol must be a self-validating system. The successful synthesis and properties of the nanoparticles must be confirmed through rigorous characterization.

  • UV-Visible Spectroscopy: A primary tool for confirming the formation of metallic nanoparticles. Gold nanoparticles typically exhibit a surface plasmon resonance (SPR) peak around 520 nm, while silver nanoparticles show a peak around 400 nm. The position and shape of the SPR peak can provide information about the size and dispersity of the nanoparticles.

  • Transmission Electron Microscopy (TEM): Essential for visualizing the size, shape, and morphology of the synthesized nanoparticles.

  • Dynamic Light Scattering (DLS): Used to determine the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension.

  • X-ray Diffraction (XRD): To determine the crystalline structure and phase purity of the nanoparticles.

Conclusion and Future Outlook

This compound presents a compelling, yet underexplored, medium for the synthesis of nanoparticles. Its unique chemical properties, particularly its character as a high-boiling point, non-reducing solvent, distinguish it from the widely used ethylene glycol. This guide provides the theoretical basis and practical starting points for researchers to pioneer the use of EGDA in nanomaterial synthesis.

Future research should focus on systematically studying the influence of reaction parameters (temperature, precursor and capping agent concentrations, choice of reducing agent) on the resulting nanoparticle characteristics. The potential for EGDA to favor the formation of novel nanostructures or to provide enhanced control over synthesis makes it a promising avenue for innovation in materials science and nanomedicine.

References

Application Notes & Protocols: Ethylene Glycol Diacetate in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The agrochemical industry is undergoing a significant transition towards more sustainable and safer formulation technologies. Traditional solvents, such as aromatic hydrocarbons like xylene, are facing increasing scrutiny due to their environmental persistence and potential human health risks[1][2][3][4]. In this context, Ethylene Glycol Diacetate (EGDA) has emerged as a promising, eco-friendly alternative.[1][2][3] This technical guide provides a comprehensive overview of the application of EGDA in agrochemical formulations, designed for researchers, formulation scientists, and development professionals. We will explore the physicochemical advantages of EGDA, provide detailed protocols for formulation and evaluation, and present data supporting its role in enhancing efficacy and safety.

Introduction: The Case for EGDA in Modern Agrochemicals

The solvent system in an agrochemical formulation is not merely an inert carrier; it is a critical component that dictates the product's stability, applicability, and biological efficacy. For decades, aromatic solvents have been the industry standard for formulations like Emulsifiable Concentrates (EC) and Oil Suspensions (OF).[1][2] However, their drawbacks, including high volatility, flammability, and toxicity, have necessitated the search for greener alternatives.[5][6]

EGDA (CAS: 111-55-7) is an environmentally friendly solvent characterized by its strong solubility, low odor, low toxicity, and high flash point.[1][7] It is a colorless liquid with a mild, pleasant odor, making it a safer option for handling and application.[8][9] Studies have demonstrated that replacing traditional solvents with EGDA can lead to formulations with improved safety profiles without compromising, and in many cases, enhancing, biological performance.[2][5] For instance, EGDA-based herbicide formulations have shown superior weed control compared to their xylene-based counterparts, an effect attributed to enhanced droplet adhesion and spreading on leaf surfaces.[1][2]

Key Advantages of EGDA over Traditional Aromatic Solvents

The transition from conventional solvents to EGDA is underpinned by a series of demonstrable benefits that align with modern efficacy and safety standards. The following diagram illustrates the causal relationships between EGDA's properties and its formulation advantages.

EGDA_Advantages cluster_properties Physicochemical Properties of EGDA cluster_advantages Formulation & Application Advantages P1 High Flash Point (~96°C) A1 Enhanced Safety (Storage, Transport, Handling) P1->A1 P2 Low Volatility & Odor A2 Improved Operator Experience P2->A2 P3 Strong Solvency Power A3 Excellent Active Ingredient (AI) Compatibility P3->A3 P4 Biodegradability A4 Reduced Environmental Impact P4->A4 P5 Low Toxicity A5 Lower Cytotoxicity & Aquatic Toxicity P5->A5

Caption: Key properties of EGDA and their resulting advantages in agrochemical formulations.

Physicochemical Properties and Their Formulation Implications

The performance of EGDA as a solvent is rooted in its physical and chemical characteristics. Understanding these properties is crucial for predicting its behavior in a formulation.

PropertyTypical ValueImplication in Agrochemical FormulationsSource
Molecular Formula C₆H₁₀O₄-[7]
Molecular Weight 146.14 g/mol Influences viscosity and boiling point.[7]
Appearance Colorless LiquidAllows for clear formulations without color interference.[8][9]
Boiling Point ~190 °CLow volatility reduces operator exposure and environmental release.[7]
Flash Point 88 - 96 °CHigh flash point significantly improves safety during manufacturing, storage, and transportation compared to xylene (~25-30°C).[1][5][1][5]
Density ~1.10 g/cm³Higher density than water.[7]
Solubility in Water ~12.5%Partial miscibility can be leveraged in certain formulation types.[1][6]
Vapor Pressure ~0.2 mmHg at 25°CContributes to its low volatility and odor.[7]
Log Kow 0.10 - 0.38Indicates low potential for bioaccumulation.[8][10]

Formulation Development Workflow & Protocols

The development of a robust agrochemical formulation using a new solvent system requires a systematic approach. The following workflow outlines the key stages, from initial solubility screening to final bio-efficacy testing.

Formulation_Workflow Start Define Target Active Ingredient (AI) & Formulation Type (e.g., EC, OF) Solubility Protocol 1: AI Solubility Screening in EGDA Start->Solubility Formulation Protocol 2: Emulsifiable Concentrate (EC) Formulation Solubility->Formulation PhysChem Protocol 3: Physicochemical Characterization (Stability, Emulsion, Wettability) Formulation->PhysChem PhysChem->Formulation Iterate & Optimize Bioassay Protocol 4: Greenhouse Bio-Efficacy & Phytotoxicity Testing PhysChem->Bioassay End Optimized EGDA-Based Formulation Bioassay->End

Caption: Systematic workflow for developing and validating an EGDA-based agrochemical formulation.

Protocol 1: Active Ingredient (AI) Solubility Screening

Objective: To determine the solubility of a target active ingredient in EGDA to establish the maximum possible loading in a formulation.

Materials:

  • Active Ingredient (Technical Grade)

  • This compound (EGDA)

  • Analytical balance (±0.1 mg)

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature water bath or incubator

  • HPLC or GC for concentration analysis[11][12][13]

Procedure:

  • Preparation: Add a known excess amount of the AI to a pre-weighed glass vial.

  • Solvent Addition: Add a known mass of EGDA to the vial.

  • Equilibration: Tightly cap the vial and place it on a magnetic stirrer in a constant temperature bath (e.g., 25°C). Allow the mixture to equilibrate for 24-48 hours to ensure saturation.

  • Sampling: After equilibration, stop stirring and allow the undissolved solid to settle.

  • Filtration & Dilution: Carefully pipette a known volume of the supernatant (the saturated solution) and filter it through a 0.45 µm syringe filter into a volumetric flask. Dilute with a suitable solvent for analysis.

  • Quantification: Analyze the concentration of the AI in the diluted sample using a pre-calibrated HPLC or GC method.

  • Calculation: Calculate the solubility in g/100 mL or % (w/w).

Rationale: This step is foundational. An AI must have sufficient solubility in the chosen solvent to create a stable and concentrated product. Determining the saturation point prevents issues like crystallization during storage.

Protocol 2: Preparation of a 2.5% Lambda-cyhalothrin EC Formulation

Objective: To prepare a stable Emulsifiable Concentrate (EC) formulation using EGDA as the primary solvent, based on established research.[5][6]

Materials:

  • Lambda-cyhalothrin (95% technical grade)

  • This compound (EGDA)

  • Emulsifier blend (e.g., a mix of non-ionic and anionic surfactants)

  • Beakers, magnetic stirrer, and analytical balance.

Formulation Composition (Example):

  • Lambda-cyhalothrin: 2.5% (w/w)

  • Emulsifier Blend: 15% (w/w)

  • EGDA: 82.5% (w/w)

Procedure:

  • Solvent & Emulsifier: Weigh the required amount of EGDA into a beaker. Add the emulsifier blend to the solvent.

  • Mixing: Place the beaker on a magnetic stirrer and mix until the emulsifier is completely dissolved and the solution is homogeneous.

  • AI Dissolution: Slowly add the weighed lambda-cyhalothrin technical powder to the solvent-emulsifier mixture while continuously stirring.

  • Homogenization: Continue stirring until all the AI is completely dissolved. This may take 15-30 minutes. The resulting product should be a clear, stable liquid.

  • Storage: Transfer the final formulation to a sealed container for storage and subsequent testing.

Rationale: The order of addition is important. Dissolving the emulsifier in the solvent first ensures its proper dispersion before the AI is introduced, which aids in creating a stable final product.

Protocol 3: Physicochemical Characterization

Objective: To evaluate the physical properties of the EGDA-based formulation, which predict its performance during application.

3.1 Emulsion Stability Test:

  • Procedure: Add 1 mL of the EC formulation to 99 mL of standard hard water in a sealed, graduated cylinder. Invert the cylinder 10 times and let it stand.

  • Evaluation: Observe the amount of creaming or sedimentation at 30 minutes, 1 hour, and 24 hours. A stable emulsion will show minimal to no separation.

  • Rationale: This test simulates the dilution of the product in a spray tank. Poor emulsion stability can lead to uneven application and reduced efficacy.

3.2 Surface Tension and Contact Angle Measurement:

  • Procedure: Prepare a spray solution by diluting the EC formulation in water to a typical application concentration. Use a tensiometer to measure the surface tension. Place a droplet of the solution on a hydrophobic surface (e.g., Parafilm) or a representative plant leaf (e.g., cabbage) and measure the contact angle using a goniometer.

  • Rationale: Lower surface tension and a smaller contact angle indicate better spreading of the droplet on the target surface.[1][5] This leads to increased coverage and potentially greater absorption of the active ingredient.[2]

Comparative Data:

Formulation (Solvent)Surface Tension (mN/m)Contact Angle (°) on Cabbage LeafLeaf Retention (%)
2.5% Lambda-cyhalothrin (EGDA) LowerLower1.22 - 1.46 fold higher than xylene
2.5% Lambda-cyhalothrin (Xylene) HigherHigherBaseline
15% Cyhalofop-butyl (EGDA) LowerLower24% - 40% higher than xylene
15% Cyhalofop-butyl (Xylene) HigherHigherBaseline

Data synthesized from multiple studies for illustrative comparison.[1][5]

Protocol 4: Greenhouse Bio-Efficacy & Phytotoxicity Assessment

Objective: To determine the biological effectiveness of the EGDA-based formulation against a target pest and assess any potential harm to the crop.[14]

Procedure:

  • Plant/Pest Culture: Grow the target weed or crop species under controlled greenhouse conditions. For insecticides, rear the target insect pest.

  • Treatment Preparation: Dilute the EGDA-based formulation and a reference formulation (e.g., a commercial standard or a xylene-based equivalent) to several concentrations. Include a negative control (water spray) and a blank control (EGDA + emulsifier, no AI).

  • Application: Apply the treatments to the plants/pests using a laboratory track sprayer to ensure uniform coverage.

  • Evaluation (Efficacy): At set time intervals (e.g., 7, 14, and 21 days after treatment), assess the efficacy. For herbicides, this is typically measured by visual injury ratings or by harvesting the above-ground biomass and measuring the fresh/dry weight.[2] For insecticides, this involves counting the number of dead insects.

  • Evaluation (Phytotoxicity): Visually assess the treated crop plants for any signs of damage, such as chlorosis, necrosis, or stunting, compared to the negative control.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine dose-response relationships (e.g., LC₅₀ or ED₅₀).

Rationale: The blank formulation control is critical to ensure that any observed effects (positive or negative) are due to the active ingredient, not the solvent system itself. Comparing to a standard formulation provides a benchmark for performance.

Example Efficacy Data:

FormulationTarget WeedGreenhouse Control EfficacyField Control Efficacy
15% Cyhalofop-butyl (EGDA) Shortawn foxtail9.1% - 30.5% higher than xylene4.8% - 6.7% higher than xylene
15% Cyhalofop-butyl (Xylene) Shortawn foxtailBaselineBaseline

Data from a study on herbicide formulations.[1][2]

Safety and Environmental Profile

A significant driver for adopting EGDA is its improved safety and environmental profile.

  • Human Health: Studies comparing the cytotoxicity of EGDA-based and xylene-based herbicide formulations on human bronchial cells found that the xylene preparations were 2-3 times more cytotoxic.[1][2][3] This indicates a lower risk for operators during mixing and application.

  • Aquatic Toxicity: In a study with lambda-cyhalothrin, the EGDA-based EC formulation demonstrated lower acute toxicity to aquatic organisms compared to the equivalent xylene-based formulation.[5]

  • Environmental Fate: EGDA is considered readily biodegradable and has a low potential for bioaccumulation, suggesting a lower environmental persistence compared to many aromatic solvents.[8][9]

Conclusion

This compound represents a significant advancement in solvent technology for agrochemical formulations. Its favorable physicochemical properties translate directly into tangible benefits, including enhanced safety, improved application characteristics, and robust biological efficacy.[1][5][6] The protocols and data presented in this guide demonstrate that EGDA is not merely a substitute for traditional solvents but an upgrade, enabling the development of next-generation agrochemical products that are both effective and environmentally responsible. As regulatory pressures and consumer expectations continue to evolve, the adoption of green solvents like EGDA will be a key enabler for innovation in the agrochemical industry.

References

Application Notes and Protocols for Ethylene Glycol Diacetate (EGDA) as a High-Boiling Point Solvent in Advanced Coatings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of High-Boiling Point Solvents in High-Performance Coatings

In the formulation of high-performance coatings, control over the drying and film formation process is paramount to achieving desired aesthetic and functional properties. The solvent system, a fundamental component of many coating formulations, dictates not only the application viscosity but also critically influences the final film quality. While volatile solvents ensure rapid drying, they can lead to defects such as poor flow and leveling, orange peel, and solvent popping.[1][2][3][4] High-boiling point solvents, often referred to as "tail solvents," are indispensable tools for the coatings formulator to mitigate these issues.[5] These solvents remain in the wet film for a longer duration, allowing for extended flow and leveling, which results in a smoother, more uniform finish.[5][6]

Ethylene glycol diacetate (EGDA), a diester of ethylene glycol and acetic acid, has emerged as a high-performance, slow-evaporating solvent with a favorable environmental, health, and safety profile.[7][8][9][10] Its low odor, biodegradability, and non-HAP (Hazardous Air Pollutant) status make it an attractive alternative to more traditional, regulated solvents.[8][11][12] This document serves as a comprehensive technical guide for researchers, scientists, and formulation chemists on the effective application of EGDA in coating systems. We will explore its fundamental properties, mechanisms of action, and provide detailed protocols for its incorporation and evaluation.

Physicochemical Properties of this compound (EGDA)

A thorough understanding of a solvent's physical and chemical properties is the foundation of successful formulation. EGDA is a colorless, clear liquid with a mild, pleasant odor.[7][13][14] Its key attributes are summarized in the table below.

PropertyTypical ValueUnitSignificance in Coatings Formulation
Molecular Weight 146.14 g/mol Influences viscosity and evaporation rate.
Boiling Point 190-193°CHigh boiling point ensures slow evaporation for improved flow and leveling.[7][14][15]
Evaporation Rate (n-BuAc=1) 0.02Very slow evaporation rate allows for extended wet edge time and defect prevention.[15]
Flash Point (Closed Cup) 88°CHigh flash point contributes to safer handling and storage.[13][15]
Specific Gravity (20°C/20°C) 1.10Higher density compared to many common solvents.
Viscosity (20°C) 2.9cP (mPa·s)Low viscosity aids in reducing the viscosity of resin solutions.[15]
Surface Tension (20°C) 33.7dynes/cmInfluences wetting and leveling characteristics of the coating.[15]
Hansen Solubility Parameters
   δD (Dispersion)16.1-16.2(MPa)½Predicts compatibility with non-polar components of the resin system.[15][16][17][18]
   δP (Polar)4.7(MPa)½Indicates interactions with polar functional groups on the polymer.[15][16][17][18]
   δH (Hydrogen Bonding)9.8(MPa)½Relates to the solvent's ability to engage in hydrogen bonding with the resin.[15][16][17][18]
Water Solubility (20°C) 16.4wt %Moderate water solubility.[15]

Mechanism of Action: How EGDA Enhances Film Formation

The primary function of EGDA as a high-boiling point solvent is to improve the final appearance and integrity of the coating film. This is achieved through its very slow evaporation rate, which extends the "open time" of the coating.[9] During this extended period, the coating has more time to flow and level, eliminating application marks such as brush strokes or orange peel from spraying.[1][7]

The mechanism can be visualized as a two-stage process. In the initial phase after application, the more volatile solvents in the blend evaporate rapidly, leading to a quick increase in viscosity. As these fast-evaporating solvents leave the film, the concentration of EGDA increases. Its excellent solvency for a wide range of resins, including acrylics, polyurethanes, and epoxies, keeps the polymer chains mobile.[5][7][19] This mobility allows surface tension gradients to relax, resulting in a smoother, higher-gloss finish.

In baking applications, EGDA's slow release from the film is particularly advantageous. It helps to prevent "solvent pop," a defect where trapped solvent vaporizes and erupts through the partially cured film, leaving pinholes or craters.[2][3][4] By evaporating gradually during the baking cycle, EGDA allows for a more uniform cure and a defect-free surface.[9]

G cluster_0 Coating Application cluster_1 Evaporation Stages cluster_2 Resulting Film Properties Wet Film Applied Wet Film Applied Fast Solvents Evaporate Fast Solvents Evaporate Wet Film Applied->Fast Solvents Evaporate Initial Drying EGDA Remains EGDA Remains Fast Solvents Evaporate->EGDA Remains Viscosity Increases Extended Flow & Leveling Extended Flow & Leveling EGDA Remains->Extended Flow & Leveling Maintains Resin Mobility Final Film Formation Final Film Formation Extended Flow & Leveling->Final Film Formation Gradual Evaporation Smooth, High-Gloss Finish Smooth, High-Gloss Finish Final Film Formation->Smooth, High-Gloss Finish Defect-Free Surface Defect-Free Surface Final Film Formation->Defect-Free Surface

Caption: Mechanism of improved film formation with EGDA.

Applications of EGDA in Coating Systems

EGDA's versatile properties make it suitable for a wide range of coating applications:

  • Automotive Coatings: In both OEM and refinish applications, EGDA is used to achieve a high-gloss, "wet look" finish.[15] It is particularly effective as a reflow solvent in thermoplastic acrylic lacquers.[11][20][21]

  • Industrial Coatings: For industrial maintenance and general metal coatings, EGDA's slow evaporation rate allows for uniform film formation on large or complex substrates.[9]

  • Coil Coatings: The high temperatures used in coil coating benefit from a slow-releasing solvent like EGDA to ensure a smooth, defect-free finish.

  • Wood Coatings: In lacquers and varnishes for wood, EGDA can improve flow and leveling, enhancing the natural beauty of the substrate.

  • Printing Inks: Its excellent solvency for a wide range of resins and slow evaporation rate make it a valuable component in screen and printing ink formulations, preventing premature drying on the screen.[8][19][22]

Experimental Protocols

The following protocols provide a framework for incorporating and evaluating EGDA in a model solvent-borne acrylic coating system. Researchers should adapt these protocols to their specific resin systems and performance requirements.

Protocol 1: Viscosity Reduction and Solvency Power Evaluation

Objective: To determine the efficiency of EGDA in reducing the viscosity of a standard acrylic resin solution.

Materials:

  • Acrylic resin (e.g., a standard thermoplastic acrylic resin)

  • This compound (EGDA)

  • Xylene (or another standard solvent for comparison)

  • Brookfield viscometer

  • Glass beakers and magnetic stirrer

Procedure:

  • Prepare a 50% (w/w) solution of the acrylic resin in xylene to serve as a stock solution.

  • In separate beakers, place 100g of the resin stock solution.

  • Incrementally add EGDA to one beaker in 2g increments, up to a total of 20g. After each addition, stir until the solution is homogeneous.

  • Measure the viscosity of the solution using a Brookfield viscometer after each addition of EGDA.

  • Repeat steps 3 and 4 with xylene (or the comparative solvent) in a separate beaker.

  • Plot the viscosity as a function of the added solvent weight for both EGDA and the comparative solvent.

Expected Outcome: This experiment will generate viscosity reduction curves, allowing for a quantitative comparison of EGDA's efficiency as a viscosity-reducing solvent for the specific resin system.

Protocol 2: Evaluation of Flow, Leveling, and Drying Time

Objective: To assess the impact of EGDA on the flow, leveling, and drying characteristics of a formulated coating.

Materials:

  • Formulated acrylic coating (pigmented or clear)

  • EGDA

  • Drawdown bar

  • Leneta chart or glass panels

  • Drying time recorder

  • Gloss meter

Procedure:

  • Prepare a control coating formulation without EGDA.

  • Create a series of test formulations by replacing a portion (e.g., 5%, 10%, 15% by weight) of the primary solvent in the control formulation with EGDA. Ensure the total solvent content remains constant.

  • Apply a wet film of each formulation (control and test series) to a Leneta chart or glass panel using a drawdown bar of a specified thickness.

  • Immediately after application, assess the initial flow and leveling visually.

  • Place the coated panels on a drying time recorder to determine the set-to-touch and through-dry times.

  • Allow the panels to cure completely under specified conditions (e.g., 24 hours at ambient temperature or a specific baking schedule).

  • Measure the 60° and 20° gloss of the cured films using a gloss meter.

  • Visually inspect the cured films for defects such as orange peel, pinholes, and solvent pop.

G Start Start Formulation Prepare Control & EGDA Formulations Start->Formulation Application Apply Coating by Drawdown Formulation->Application Drying Monitor Drying Time Application->Drying Curing Cure Panels (Ambient or Bake) Drying->Curing Evaluation Assess Gloss, Flow, & Defects Curing->Evaluation End End Evaluation->End

Caption: Experimental workflow for evaluating EGDA in coatings.

Troubleshooting Common Coating Defects with EGDA

DefectCauseHow EGDA Can Help
Orange Peel Poor leveling due to rapid viscosity increase after application.EGDA's slow evaporation rate extends the open time, allowing the film to flow and level, reducing surface texture.[1]
Solvent Pop / Pinholes Trapped solvent vaporizing during baking, creating voids in the film.EGDA evaporates more slowly and controllably during the baking process, allowing solvent to escape without disrupting the film.[2][3][4]
Blushing Condensation of atmospheric moisture on the surface of a rapidly cooling film due to fast solvent evaporation.EGDA's slow evaporation rate minimizes the cooling effect, reducing the likelihood of blushing.[11][12][15]
Poor Gloss Micro-roughness on the film surface due to poor leveling or resin incompatibility.By improving flow and leveling, EGDA contributes to a smoother surface, which results in higher gloss.[1]

Safety and Handling

While EGDA has a favorable safety profile, standard laboratory and industrial hygiene practices should always be followed.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and protective clothing, to prevent skin and eye contact.[7][13]

  • Ventilation: Handle EGDA in a well-ventilated area to minimize inhalation of vapors.[7][13]

  • Storage: Store in tightly sealed containers in a cool, dry, well-ventilated area away from direct sunlight, heat sources, and incompatible materials such as strong acids or bases.[7]

  • Spills: In case of a spill, contain the material and absorb it with an inert material (e.g., sand or vermiculite) and dispose of it in accordance with local regulations.[23]

Conclusion

This compound is a highly effective, low-odor, and environmentally responsible high-boiling point solvent for a diverse range of coating applications.[7][8][9] Its unique combination of properties, including a very slow evaporation rate and excellent solvency, provides formulators with a powerful tool to enhance the flow, leveling, and overall appearance of their coatings, while mitigating common film defects.[7][19] The protocols and information provided in this guide offer a solid foundation for researchers and scientists to explore the benefits of EGDA in the development of next-generation, high-performance coatings.

References

Application Notes and Protocols for Utilizing Ethylene Glycol Diacetate in Advanced Adhesive Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Ethylene Glycol Diacetate in Modern Adhesives

This compound (EGDA), a diester of ethylene glycol and acetic acid, has emerged as a high-performance, environmentally conscious solvent for a range of industrial applications, most notably in the formulation of sophisticated adhesive systems.[1][2] Its adoption is driven by a unique combination of a slow evaporation rate, excellent solvency for a wide array of resins, and a favorable safety profile characterized by low odor and low toxicity.[1][3] These attributes make EGDA a compelling alternative to more hazardous solvents like toluene, xylene, and halogenated compounds.[4]

This document serves as a comprehensive technical guide for researchers, scientists, and formulation chemists. It provides not only step-by-step protocols for the integration of EGDA into adhesive formulations but also elucidates the fundamental principles governing its function, thereby enabling the rational design of adhesives with enhanced performance characteristics.

Physicochemical Properties and Formulation Advantages of EGDA

The efficacy of EGDA in adhesive formulations is directly attributable to its distinct physical and chemical properties. A thorough understanding of these properties is paramount for optimizing adhesive performance.

PropertyValueSignificance in Adhesive Formulations
Molecular Formula C6H10O4---
Molecular Weight 146.14 g/mol Influences viscosity and evaporation rate.[1]
Boiling Point ~190°C (374°F)High boiling point leads to a slow evaporation rate, providing longer open time and improved film formation.[1][5]
Vapor Pressure 0.2 mmHg at 25°CLow volatility contributes to a safer work environment and reduced VOC emissions.[1]
Density ~1.102 g/cm³ at 20°CImportant for accurate formulation calculations.[1]
Solubility Miscible with most organic solvents; slightly soluble in water.Excellent solvency for a wide range of resins including polyurethanes, epoxies, and vinyls.[1]
Odor Mild, pleasantEnhances user experience and is advantageous in consumer-facing applications like packaging.[1][4]

The primary functions of EGDA in adhesive systems are:

  • Viscosity Modification: EGDA effectively reduces the viscosity of resin systems, ensuring optimal flow and wetting of the substrate. This is particularly crucial in polyurethane and epoxy-based adhesives.[1]

  • Coalescing Agent: In waterborne adhesive systems, such as those based on vinyl acetate copolymers, EGDA facilitates the formation of a continuous, homogeneous film as the water evaporates.

  • Enhanced Adhesion and Durability: By promoting better wetting and ensuring proper curing, EGDA can lead to improved bond strength and long-term durability of the adhesive joint.[1]

  • Open Time Extension: The slow evaporation rate of EGDA provides a longer "open time," the window during which the adhesive remains workable and can form a bond. This is critical for applications requiring precise assembly or large surface area bonding.[6][3]

Formulation Protocols: A Systematic Approach

The following protocols are designed to be adaptable to a variety of adhesive systems. The underlying principle is to leverage the properties of EGDA to achieve the desired balance of workability, cure time, and final bond strength.

Protocol 1: Formulation of a Two-Part Epoxy Adhesive with EGDA

This protocol details the formulation of a general-purpose, two-part epoxy adhesive. EGDA is utilized to control viscosity and enhance substrate wetting.

Materials and Equipment:

  • Bisphenol A-based epoxy resin

  • Polyamide curing agent

  • This compound (EGDA)

  • Fillers (e.g., fumed silica, talc) - optional

  • Planetary centrifugal mixer or high-shear mechanical stirrer

  • Viscometer

  • Analytical balance

Procedure:

  • Part A (Resin) Preparation:

    • To a clean mixing vessel, add the desired amount of epoxy resin.

    • While stirring, slowly add 5-15% w/w of EGDA to the epoxy resin. The exact amount will depend on the desired final viscosity. The causality here is that EGDA's solvency power will effectively cut the viscosity of the high molecular weight epoxy resin, allowing for easier mixing and application.

    • If using fillers, add them gradually while mixing until a homogenous dispersion is achieved. Fillers can improve mechanical properties and reduce cost, and the lower viscosity afforded by EGDA aids in their uniform dispersion.

  • Part B (Hardener) Preparation:

    • In a separate vessel, weigh the appropriate amount of polyamide curing agent based on the stoichiometric ratio recommended by the resin manufacturer.

  • Final Mixing:

    • Just before application, combine Part A and Part B in the correct ratio.

    • Mix thoroughly until the mixture is uniform in color and consistency. The reduced viscosity from EGDA will facilitate a more intimate mixing of the resin and hardener, which is critical for achieving a complete cure and optimal bond strength.

Diagram: Epoxy Formulation Workflow

cluster_PartA Part A: Resin Component cluster_PartB Part B: Hardener Component Epoxy Epoxy Resin MixerA Mix until Homogenous Epoxy->MixerA EGDA EGDA (5-15% w/w) EGDA->MixerA Filler Optional Fillers Filler->MixerA MixerFinal Combine and Mix Prior to Application MixerA->MixerFinal Hardener Polyamide Curing Agent Hardener->MixerFinal Adhesive Final Adhesive Product MixerFinal->Adhesive

Caption: Workflow for formulating a two-part epoxy adhesive with EGDA.

Protocol 2: Formulation of a Waterborne Packaging Adhesive

This protocol outlines the preparation of a waterborne adhesive, where EGDA serves as a coalescing agent and enhances adhesion to various substrates. This formulation is presented as a safer alternative to those using halogenated solvents.[4]

Materials and Equipment:

  • Vinyl acetate-ethylene (VAE) copolymer dispersion

  • Plasticizer (e.g., dibenzoate)

  • Tackifying resin dispersion (optional)

  • This compound (EGDA)

  • Defoamer and preservative

  • Low-shear mechanical stirrer

  • pH meter

  • Viscometer

Procedure:

  • Initial Blending:

    • To a mixing vessel, add the VAE copolymer dispersion.

    • While stirring at low speed, add the plasticizer and tackifying resin if required.

  • Incorporation of EGDA:

    • Slowly add 1-10% w/w of EGDA to the mixture.[4] The rationale for this step is that as water evaporates from the adhesive film, the less volatile EGDA remains, softening the polymer particles and allowing them to fuse into a continuous, adhesive film. This coalescence is critical for developing bond strength.

  • Addition of Auxiliaries:

    • Add the defoamer and preservative as per the manufacturer's recommendations.

  • Final Adjustment:

    • Adjust the viscosity with water if necessary.

    • Measure and record the final pH and viscosity.

Performance Evaluation Protocols

A robust testing regime is essential to validate the performance of the formulated adhesive. The following protocols are based on established ASTM international standards.[7][8]

Protocol 3: Viscosity Measurement

Rationale: Viscosity is a critical parameter that dictates the application properties of the adhesive. It must be controlled to ensure consistent performance.

Standard: ASTM D1084 - Standard Test Methods for Viscosity of Adhesives.

Procedure:

  • Bring the adhesive sample to a constant temperature (typically 25°C).

  • Select an appropriate spindle and rotational speed on a Brookfield viscometer based on the expected viscosity of the adhesive.

  • Immerse the spindle into the adhesive to the marked level.

  • Allow the reading to stabilize for 60 seconds before recording the viscosity value in centipoise (cP).

Protocol 4: Peel Adhesion Testing

Rationale: Peel adhesion measures the force required to remove an adhesive-coated flexible substrate from a standard test panel. This is a critical performance indicator for pressure-sensitive and flexible bonding applications.

Standard: ASTM D3330 - Standard Test Method for Peel Adhesion of Pressure-Sensitive Tape.[7][9]

Procedure:

  • Apply the adhesive to a flexible substrate (e.g., Mylar film) at a controlled thickness.

  • Laminate the coated film onto a standard test panel (e.g., stainless steel).

  • Use a 2 kg roller to apply consistent pressure.

  • After a specified dwell time (e.g., 20 minutes and 24 hours), mount the test panel in the lower jaw of a tensile testing machine.

  • Fold the free end of the flexible substrate back at a 180° angle and clamp it in the upper jaw.

  • Separate the substrates at a constant speed (e.g., 300 mm/min) and record the force required. The results are typically reported in N/25 mm or oz/inch.

Diagram: Peel Adhesion Test Setup

cluster_TensileTester Tensile Tester cluster_TestAssembly Test Assembly UpperJaw Upper Jaw (Moving Up) FlexibleSubstrate Flexible Substrate UpperJaw->FlexibleSubstrate Pulls at 180° LowerJaw Lower Jaw (Stationary) TestPanel Stainless Steel Panel AdhesiveLayer Adhesive

Caption: Schematic of a 180° peel adhesion test.

Protocol 5: Shear Strength Testing

Rationale: Shear strength, or cohesion, is the adhesive's ability to resist forces parallel to the bonded surfaces. This is crucial for load-bearing applications.

Standard: ASTM D1002 - Standard Test Method for Apparent Shear Strength of Single-Lap-Joint Adhesively Bonded Metal Specimens by Tension Loading.

Procedure:

  • Prepare standard single-lap-joint specimens (e.g., aluminum coupons).

  • Apply the adhesive to a defined area on one end of each coupon.

  • Overlap the coupons to create the lap joint with a controlled bond line thickness.

  • Allow the adhesive to cure fully under specified conditions.

  • Mount the specimen in the grips of a tensile testing machine.

  • Apply a tensile load at a constant rate until the bond fails.

  • The shear strength is calculated by dividing the maximum load by the bond area and is reported in megapascals (MPa) or pounds per square inch (psi).

Safety and Handling of this compound

While EGDA has a favorable safety profile, standard laboratory and industrial hygiene practices must be followed.[1][6]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses, and a lab coat when handling EGDA.[1][6]

  • Ventilation: Use in a well-ventilated area to minimize inhalation of vapors.[6][10]

  • Storage: Store in tightly sealed containers in a cool, dry, well-ventilated area away from direct sunlight, heat sources, and strong acids or bases which can cause hydrolysis.[1][5]

  • Spills: In case of a spill, contain the material and clean it up with an absorbent material. Prevent entry into waterways.[1]

Conclusion

This compound is a versatile and effective solvent that offers significant performance and safety advantages in modern adhesive formulations. By functioning as a viscosity modifier, coalescing agent, and open-time extender, EGDA enables the development of robust adhesives for a wide range of applications, from packaging to industrial assembly. The protocols outlined in this guide provide a framework for the systematic incorporation and evaluation of EGDA, empowering formulators to innovate and optimize their adhesive systems. A thorough understanding of the principles behind its function, coupled with rigorous testing, is the key to unlocking the full potential of this valuable formulating tool.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethylene Glycol Diacetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethylene glycol diacetate (EGDA). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to overcome common challenges in this esterification process. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Reaction Overview: The Esterification Pathway

The most common and direct route to synthesizing this compound is the Fischer-Speier esterification of ethylene glycol with acetic acid.[1] This is a reversible, two-step acid-catalyzed reaction. Initially, ethylene glycol reacts with one molecule of acetic acid to form the intermediate, ethylene glycol monoacetate (EGMA). Subsequently, EGMA reacts with a second molecule of acetic acid to yield the desired product, this compound (EGDA), and water as a byproduct.[2][3]

The overall reaction is as follows:

HOCH₂CH₂OH + 2CH₃COOH ⇌ CH₃COOCH₂CH₂OOCCH₃ + 2H₂O (Ethylene Glycol) + (Acetic Acid) ⇌ (this compound) + (Water)[2]

An alternative approach is transesterification, where ethylene glycol reacts with an acetate ester, such as sec-butyl acetate, in the presence of a basic catalyst.[4][5] This method can offer high yields and mild reaction conditions.[4][5]

Experimental Workflow for EGDA Synthesis

The following diagram outlines the key stages in a typical EGDA synthesis experiment, from initial setup to final product analysis.

EGDA_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Measure Ethylene Glycol & Acetic Acid Setup Assemble Reflux Apparatus (e.g., with Dean-Stark trap) Reactants->Setup Catalyst Prepare Acid Catalyst Catalyst->Setup Heating Heat to Reflux (100-160°C) Setup->Heating Monitoring Monitor Reaction Progress (TLC, GC) Heating->Monitoring Cooling Cool Reaction Mixture Monitoring->Cooling Neutralization Neutralize Catalyst (e.g., NaHCO3 wash) Cooling->Neutralization Extraction Separate Organic Layer Neutralization->Extraction Drying Dry with Anhydrous Salt (e.g., Na2SO4, MgSO4) Extraction->Drying Purification Purify by Distillation Drying->Purification Characterization Characterize Product (NMR, IR, GC-MS) Purification->Characterization

Caption: Key stages of EGDA synthesis.

Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.

1. Low Conversion of Ethylene Glycol and Poor Yield of EGDA

  • Question: My reaction has run for several hours, but analysis (e.g., by GC or TLC) shows a significant amount of unreacted ethylene glycol and the intermediate, EGMA. What is causing this and how can I improve the yield of EGDA?

  • Answer: Low conversion and yield are often tied to the reversible nature of esterification. The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials.

    • Causality: According to Le Chatelier's principle, the removal of a product will shift the equilibrium towards the formation of more products.[6] In this case, continuously removing water as it is formed is crucial for driving the reaction to completion.

    • Solutions:

      • Water Removal: Employ a Dean-Stark apparatus with an azeotropic solvent like toluene or n-butyl acetate to sequester the water produced.[6][7] The azeotropic agent forms a low-boiling azeotrope with water, which is then collected in the trap.

      • Excess Acetic Acid: Using a molar excess of acetic acid (e.g., a 2.2-3:1 or even 4:1 molar ratio of acetic acid to ethylene glycol) can also shift the equilibrium towards the product side.[3][6][7]

      • Catalyst Optimization: Ensure you are using an appropriate and effective catalyst. Strong acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.[1] For heterogeneous catalysis, acidic ion-exchange resins such as Amberlyst 36 have been shown to be effective.[8][9] The catalyst loading is also important; typically, 0.1-1% of the total reactant mass is a good starting point.[7][10]

2. Formation of Undesired Byproducts

  • Question: Besides EGMA, my final product contains other impurities. What are these likely to be and how can I minimize their formation?

  • Answer: Side reactions can lead to the formation of various byproducts, complicating purification and reducing the overall yield.

    • Causality: At elevated temperatures, ethylene glycol can undergo self-etherification to form diethylene glycol, which can then be esterified to form dithis compound. Other potential byproducts can arise from the decomposition of acetic acid, especially in the presence of certain metal catalysts, leading to substances like methanol, acetaldehyde, and acetone.[11]

    • Solutions:

      • Temperature Control: Maintain strict control over the reaction temperature. The optimal range is typically between 100-160°C.[7][10] Overheating can promote side reactions.

      • Catalyst Selection: The choice of catalyst can influence the product distribution. While strong mineral acids are effective, they can also promote side reactions. Heterogeneous catalysts, such as solid acid catalysts or modified ion-exchange resins, can offer higher selectivity.[12][13][14] For example, zirconia-based catalysts have shown good activity and selectivity.

      • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions, especially if the reaction is sensitive to air.

3. Difficulty in Product Purification

  • Question: I am having trouble separating the final product, EGDA, from unreacted starting materials and the intermediate, EGMA. What is the best way to purify my product?

  • Answer: The similar boiling points of the components in the reaction mixture can make purification by distillation challenging.

    • Causality: Ethylene glycol, EGMA, and EGDA have relatively close boiling points, and azeotropes can form, making a clean separation difficult with a simple distillation setup.[14]

    • Solutions:

      • Efficient Fractional Distillation: Use an efficient fractional distillation column to achieve a good separation. Collect fractions at different temperature ranges. Pure EGDA typically distills between 180-190°C, with the main fraction at 186°C.[15]

      • Work-up Procedure: Before distillation, it is crucial to perform a thorough work-up. This involves neutralizing the acid catalyst with a base wash (e.g., dilute sodium bicarbonate solution), followed by washing with water to remove any remaining salts and water-soluble impurities.[6] The organic layer should then be dried over an anhydrous salt like sodium sulfate or magnesium sulfate before distillation.[6]

      • Vacuum Distillation: If the products are sensitive to high temperatures, vacuum distillation can be employed to lower the boiling points and prevent thermal decomposition.

4. Product Discoloration

  • Question: My final product has a yellow or brown tint. What is the cause of this discoloration, and how can I obtain a colorless product?

  • Answer: Discoloration is usually due to the formation of impurities or degradation products.

    • Causality: Overheating during the reaction or distillation can lead to thermal decomposition and the formation of colored byproducts. Impurities in the starting materials can also contribute to discoloration.[10]

    • Solutions:

      • Strict Temperature Control: As mentioned earlier, careful temperature control is essential throughout the synthesis and purification steps.

      • High-Purity Starting Materials: Use high-purity, preferably distilled, starting materials to minimize the introduction of impurities.

      • Activated Carbon Treatment: If discoloration persists, the crude product can be treated with activated carbon. Stirring the product with a small amount of activated carbon can help to adsorb the colored impurities. The carbon can then be removed by filtration before the final distillation.[10]

Quantitative Data Summary

The following table summarizes typical reaction conditions for the synthesis of this compound.

ParameterTypical Range/ValueRationale
Reactant Molar Ratio (Acetic Acid:Ethylene Glycol) 2.2:1 to 4:1An excess of acetic acid drives the reaction equilibrium towards the products.[3][6][7]
Catalyst Loading (e.g., p-toluenesulfonic acid) 0.1 - 1% of total reactant massProvides sufficient catalytic activity without promoting excessive side reactions.[7][10]
Reaction Temperature 100 - 160 °CBalances reaction rate with minimizing byproduct formation.[7][10]
Reaction Time Several hours (monitor for completion)The reaction is relatively slow and requires time to reach equilibrium.

Detailed Experimental Protocol: Acid-Catalyzed Esterification

This protocol provides a step-by-step methodology for the synthesis of this compound using an acid catalyst and a Dean-Stark apparatus for water removal.

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reactant Charging: To the round-bottom flask, add ethylene glycol, a molar excess of glacial acetic acid (e.g., 3:1 molar ratio), and an azeotropic agent such as toluene or n-butyl acetate (approximately 10-20% of the total reactant mass).[7]

  • Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1-1% of the total reactant mass).[7]

  • Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvent. Continue the reaction until no more water is collected, indicating the reaction is complete. This may take several hours.

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Caution: CO₂ evolution will occur. Vent the separatory funnel frequently.

  • Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

  • Drying: Separate the organic layer and dry it over an anhydrous salt such as anhydrous sodium sulfate or magnesium sulfate.[6]

  • Purification: Filter off the drying agent and purify the crude product by fractional distillation. Collect the fraction that distills at the boiling point of this compound (approximately 186-190°C at atmospheric pressure).[15]

  • Characterization: Confirm the identity and purity of the product using analytical techniques such as NMR, IR, and GC-MS.

References

Technical Support Center: Controlling the Rate of Hydrolysis of Ethylene glycol diacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethylene Glycol Diacetate (EGDA) hydrolysis. This guide is designed for researchers, scientists, and drug development professionals who utilize EGDA hydrolysis in their work. Here, you will find in-depth answers to common questions and practical troubleshooting advice to gain precise control over your experiments.

Introduction: The Hydrolysis of this compound

This compound (EGDA) is a diester that undergoes a two-step hydrolysis reaction, first yielding ethylene glycol monoacetate (EGMA) and acetic acid, and subsequently ethylene glycol and a second molecule of acetic acid. The rate of this reaction is highly sensitive to several factors, making precise control both a challenge and a necessity for reproducible results. This guide will provide the foundational knowledge and practical steps to master this process.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of EGDA hydrolysis?

EGDA hydrolysis can proceed via two primary pathways: acid-catalysis and base-catalysis (saponification).

  • Acid-Catalyzed Hydrolysis : This is a reversible reaction where a proton (H⁺) from an acid catalyst protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1] The reaction is an equilibrium process, and the presence of excess water is required to drive it towards the products (ethylene glycol and acetic acid) in accordance with Le Chatelier's principle.[2][3]

  • Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible reaction. A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon.[4][5] This forms a tetrahedral intermediate which then eliminates an alkoxide ion. The resulting carboxylic acid is immediately deprotonated by the strong base to form a carboxylate salt, driving the reaction to completion.[2][6][7]

Q2: How significantly does pH influence the rate of hydrolysis?

The pH of the reaction medium is the most critical factor controlling the hydrolysis rate. The reaction is slowest near neutral pH and is accelerated under both acidic and basic conditions.[8]

  • Under acidic conditions (low pH) , the rate is proportional to the concentration of hydronium ions (H₃O⁺).[1] Lowering the pH from 4 to 3, for instance, will increase the reaction rate by approximately a factor of 10.

  • Under alkaline conditions (high pH) , the rate is dependent on the concentration of hydroxide ions (OH⁻).[9] Increasing the pH from 8 to 9 will also increase the rate tenfold. This base-catalyzed pathway is generally faster and more efficient than the acid-catalyzed one because the hydroxide ion is a better nucleophile than a neutral water molecule.[2][7]

Q3: What is the role of temperature in controlling the reaction rate?

Temperature directly influences the reaction kinetics, as described by the Arrhenius equation. Increasing the temperature provides the molecules with more kinetic energy, leading to more frequent and energetic collisions, thus increasing the reaction rate.[10][11] The activation energy for ester hydrolysis is typically in the range of 40-60 kJ/mol.[10] As a general rule of thumb, for many chemical reactions, a 10°C increase in temperature can approximately double the reaction rate. Precise temperature control is therefore essential for achieving reproducible hydrolysis rates.

Q4: Which catalysts are most effective for this reaction?

The choice of catalyst depends on the desired reaction conditions and whether reversibility is a concern.

  • Acid Catalysts : Strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are commonly used.[6][11] P-toluenesulfonic acid is another effective option.[12] These are suitable when moderate rate enhancement is needed and the equilibrium can be controlled.

  • Base Catalysts : Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used for saponification.[4][5][6] This method is preferred when complete, irreversible hydrolysis is the goal.[2][7]

Q5: How can I accurately monitor the progress of the hydrolysis reaction?

Several analytical techniques can be employed to track the disappearance of EGDA and the appearance of its products:

  • Gas Chromatography (GC) : GC with a Flame Ionization Detector (FID) is a robust and specific method for quantifying volatile compounds like ethylene glycol, EGDA, and EGMA.[13] This is often the preferred method for its accuracy and ability to separate all components in the reaction mixture.[14][15]

  • High-Performance Liquid Chromatography (HPLC) : HPLC can be used to quantify the non-volatile acetic acid produced or the remaining ester. This is particularly useful for samples in complex matrices.[14][15]

  • Titration : The acetic acid produced during hydrolysis can be quantified by titrating aliquots of the reaction mixture with a standardized solution of a strong base (e.g., NaOH). This provides a simple and cost-effective way to determine the extent of the reaction.

  • Spectrophotometry : In some cases, if a chromophore is involved or can be produced via a secondary reaction, spectrophotometry can be used to monitor the reaction kinetics.[11]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: The hydrolysis reaction is proceeding too slowly.
  • Potential Cause 1: Suboptimal pH. The reaction medium may be too close to neutral pH (pH ~7), where the rate of hydrolysis is at its minimum.

    • Solution: Adjust the pH. For acid-catalyzed hydrolysis, lower the pH to a range of 1-3.[1] For base-catalyzed hydrolysis, increase the pH to 11-13. The effect of pH is logarithmic; a small change can have a dramatic impact.

  • Potential Cause 2: Insufficient Temperature. The activation energy barrier is not being overcome efficiently at the current reaction temperature.

    • Solution: Increase the temperature of the reaction. Conduct the reaction under reflux to increase the temperature to the boiling point of the solvent without evaporative loss.[7] For every 10°C increase, expect a significant rate enhancement.[10]

  • Potential Cause 3: Inadequate Catalyst Concentration. The amount of acid or base catalyst may be too low to effectively increase the reaction rate.

    • Solution: Increase the concentration of the catalyst. For acid catalysis, which is truly catalytic, a small increase can be effective.[2] For base hydrolysis, ensure at least a stoichiometric amount of base is used relative to the ester groups, as the base is consumed in the reaction.[2]

Problem 2: The reaction is too fast and difficult to control.
  • Potential Cause 1: Extreme pH. The concentration of H⁺ or OH⁻ is excessively high, leading to a near-instantaneous reaction.

    • Solution: Moderate the pH. Use a weaker acid or base, or utilize a buffer system to maintain the pH in a range that provides a controllable rate. For example, instead of 1M NaOH, try a carbonate buffer system for a milder alkaline condition.

  • Potential Cause 2: Temperature is too high.

    • Solution: Lower the reaction temperature. Use an ice bath or a temperature-controlled circulator to maintain a lower, stable temperature. This will slow the reaction kinetics, allowing for better control and monitoring.

Problem 3: The hydrolysis is incomplete, resulting in low product yield.
  • Potential Cause 1: Equilibrium Limitation (Acid Catalysis). Acid-catalyzed hydrolysis is a reversible process. The accumulation of products (acetic acid and ethylene glycol) can cause the reverse reaction (esterification) to occur, leading to an equilibrium state with unreacted starting material.[3][7]

    • Solution:

      • Shift the Equilibrium: Use a large excess of water as the solvent to push the equilibrium toward the products.[2]

      • Switch to Base Catalysis: Perform the hydrolysis using NaOH or another strong base. Saponification is an irreversible reaction that proceeds to completion.[2][7]

  • Potential Cause 2: Insufficient Reaction Time. The reaction was stopped before it had time to reach completion.

    • Solution: Extend the reaction time. Monitor the reaction at set intervals using an appropriate analytical method (e.g., GC) until the concentration of EGDA stabilizes or becomes undetectable.

Problem 4: I am observing poor reproducibility between experimental runs.
  • Potential Cause 1: Inconsistent Control of Reaction Parameters. Minor variations in temperature or pH between experiments can lead to significant differences in reaction rates and outcomes.

    • Solution: Implement rigorous process controls. Use a temperature-controlled reaction vessel (e.g., a jacketed reactor with a circulator) to maintain a constant temperature (±0.5°C). Use a calibrated pH meter for accurate pH adjustments and monitoring.

  • Potential Cause 2: Purity of Reagents. The purity of the EGDA, water, and catalyst can affect the reaction. Impurities in EGDA, such as residual acetic acid, can alter the starting pH.[16]

    • Solution: Use high-purity reagents. Verify the purity of your starting materials using analytical techniques like GC or titration before beginning the experiment. Store reagents under appropriate conditions to prevent degradation.[16]

Data Presentation: Impact of pH on Hydrolysis Rate

To illustrate the critical role of pH, the table below summarizes the relationship between pH and the half-life of EGDA at a constant temperature. Note how the stability of the ester dramatically decreases as the pH moves away from neutral.

pHConditionRelative OH⁻ ConcentrationBase-Catalyzed Half-life (Approx.)
7Neutral1x152 days[17]
8Mildly Alkaline10x15 days[17]
9Alkaline100x~1.5 days
10Strongly Alkaline1000x~3.6 hours
11Very Strongly Alkaline10,000x~22 minutes

Data is extrapolated based on the base-catalyzed hydrolysis rate constant of 5.3 x 10⁻¹ L/mol-sec to demonstrate the trend.[17]

Visualizations: Reaction Pathway and Troubleshooting Workflow

Base-Catalyzed Hydrolysis of this compound

G cluster_step1 Step 1: First Hydrolysis cluster_step2 Step 2: Second Hydrolysis EGDA This compound (EGDA) Int1 Tetrahedral Intermediate 1 EGDA->Int1 + OH⁻ EGMA Ethylene Glycol Monoacetate (EGMA) OH1 OH⁻ Int1->EGMA Acetate1 Acetate (CH₃COO⁻) Int1->Acetate1 + Int2 Tetrahedral Intermediate 2 EGMA->Int2 + OH⁻ OH2 OH⁻ EG Ethylene Glycol (EG) Int2->EG Acetate2 Acetate (CH₃COO⁻) Int2->Acetate2 + G cluster_slow Troubleshooting: Rate Too Slow cluster_fast Troubleshooting: Rate Too Fast start Is Hydrolysis Rate Optimal? cause_slow Potential Causes start->cause_slow No, Rate is Too Slow cause_fast Potential Causes start->cause_fast No, Rate is Too Fast end Proceed with Experiment start->end Yes sol_ph_slow Adjust pH to <4 or >10 cause_slow->sol_ph_slow Suboptimal pH sol_temp_slow Increase Temperature (e.g., reflux) cause_slow->sol_temp_slow Low Temperature sol_cat_slow Increase Catalyst Concentration cause_slow->sol_cat_slow Low [Catalyst] sol_ph_fast Use Buffer or Weaker Acid/Base cause_fast->sol_ph_fast Extreme pH sol_temp_fast Decrease Temperature (e.g., ice bath) cause_fast->sol_temp_fast High Temperature

References

Technical Support Center: Purity Analysis and Purification of Ethylene Glycol Diacetate (EGDA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Ethylene Glycol Diacetate (EGDA). As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth technical assistance for the purity analysis and purification of EGDA. This resource is structured to address common challenges and frequently asked questions encountered during experimental work.

Section 1: Troubleshooting Guide - Purity Analysis

This section addresses specific issues you may encounter during the analysis of EGDA purity.

Gas Chromatography (GC) Analysis Issues

Question: I am seeing ghost peaks in my GC chromatogram when analyzing EGDA. What could be the cause and how do I resolve this?

Answer: Ghost peaks in your GC analysis of EGDA can be frustrating and lead to inaccurate quantification. The primary causes are typically related to contamination in the GC system or sample handling.

  • Causality and Resolution:

    • Septum Bleed: Over time, the injector port septum can degrade, releasing siloxane compounds that appear as broad, rolling peaks in the chromatogram. To resolve this, regularly replace the septum, using a high-quality, low-bleed variety.

    • Contaminated Syringe: Residual sample from previous injections can be a source of ghost peaks. Ensure you are thoroughly cleaning your syringe with an appropriate solvent (e.g., acetone, followed by hexane) between injections. An autosampler with a robust washing protocol is highly recommended.

    • Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas (Helium or Nitrogen) or buildup in the gas lines can introduce contaminants. Using high-purity carrier gas and installing an in-line gas filter can mitigate this.

    • Sample Carryover: High concentrations of EGDA or non-volatile impurities can remain in the injector or at the head of the column, eluting in subsequent runs. To address this, run a solvent blank after a high-concentration sample to check for carryover. If present, bake out the injector and column at a temperature slightly above your method's maximum, but below the column's upper temperature limit.

Question: My EGDA peak is showing significant tailing in the GC-FID analysis. What are the likely causes and solutions?

Answer: Peak tailing for a polar compound like EGDA is often indicative of active sites within the GC system that interact with the analyte.

  • Causality and Resolution:

    • Active Sites in the Injector Liner: The glass injector liner can have active silanol groups that interact with the ester groups of EGDA. Using a deactivated liner can significantly reduce this interaction.

    • Column Degradation: Over time, the stationary phase of the GC column can degrade, exposing active sites. If you observe a sudden increase in peak tailing, it may be time to replace the column.

    • Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion, including tailing. Try reducing the injection volume or diluting your sample.

    • Improper Column Installation: If the column is not installed correctly in the injector or detector, it can create dead volume, leading to peak tailing. Ensure the column is cut cleanly and installed at the correct depth.

High-Performance Liquid Chromatography (HPLC) Analysis Issues

Question: I am analyzing for ethylene glycol impurity in EGDA using HPLC-RID, but my baseline is very noisy. What should I do?

Answer: A noisy baseline in Refractive Index Detection (RID) is a common issue, often related to the sensitivity of the detector to temperature and mobile phase composition fluctuations.

  • Causality and Resolution:

    • Temperature Fluctuations: The RI detector is highly sensitive to temperature changes. Ensure the detector's internal temperature is stable and that the mobile phase has had sufficient time to equilibrate with the column and detector temperature. Shielding the HPLC system from drafts can also help.

    • Mobile Phase Outgassing: Dissolved gases in the mobile phase can form bubbles in the flow cell, causing baseline noise. Degas your mobile phase thoroughly before use, and consider using an in-line degasser.

    • Contaminated Mobile Phase: Impurities in the mobile phase or microbial growth can contribute to a noisy baseline. Use high-purity solvents and prepare fresh mobile phase daily.

    • Flow Rate Instability: An unstable pump flow rate will cause fluctuations in the baseline. Ensure your pump is properly maintained and primed.

Section 2: Troubleshooting Guide - Purification Techniques

This section provides guidance on resolving common problems encountered during the purification of EGDA.

Question: I am trying to purify EGDA from unreacted ethylene glycol by distillation, but the separation is poor. What can I do to improve it?

Answer: The boiling points of ethylene glycol (197.3 °C) and EGDA (190-191 °C) are relatively close, which can make simple distillation challenging.

  • Causality and Resolution:

    • Inefficient Distillation Column: A simple distillation setup may not provide enough theoretical plates for efficient separation. Using a fractional distillation column packed with Raschig rings or Vigreux indentations will increase the surface area for vapor-liquid equilibrium, leading to better separation.[1]

    • Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points of both compounds, potentially increasing the relative volatility and improving separation.

    • Azeotrope Formation: While not a true azeotrope, interactions between the components can affect their volatility. Ensure your distillation is performed slowly to allow for proper equilibration at each stage of the column.[2]

    • Foaming: Impurities or high boiling rates can cause foaming, carrying less volatile components over with the distillate. Reduce the heating rate and consider using boiling chips or a magnetic stirrer to ensure smooth boiling.

Question: During the aqueous workup of my EGDA synthesis, I am getting a persistent emulsion that won't separate. How can I break it?

Answer: Emulsions are common when partitioning an organic product from an aqueous phase, especially if surfactants or partially soluble impurities are present.

  • Causality and Resolution:

    • Mechanical Agitation: Vigorous shaking of the separatory funnel can create a stable emulsion. Instead, use gentle inversions to mix the layers.

    • Addition of Brine: Adding a saturated solution of sodium chloride (brine) to the separatory funnel increases the ionic strength of the aqueous phase.[3] This decreases the solubility of organic compounds in the aqueous layer and can help to break the emulsion.

    • Change in pH: If acidic or basic impurities are stabilizing the emulsion, carefully adding a dilute acid or base can sometimes disrupt the emulsion by neutralizing these species.

    • Filtration through Celite: For very persistent emulsions, filtering the mixture through a pad of Celite or glass wool can help to coalesce the dispersed droplets.

    • Centrifugation: If the volume is manageable, centrifuging the emulsion can provide the force needed to separate the layers.[3]

Section 3: Frequently Asked Questions (FAQs)

What are the most common impurities in commercial EGDA?

The most common impurities in commercially available EGDA are typically unreacted starting materials from its synthesis.[4] These include:

  • Ethylene Glycol: The diol used in the esterification reaction.

  • Acetic Acid: The carboxylic acid used in the esterification.

  • Ethylene Glycol Monoacetate (EGMA): The intermediate product of the esterification.

  • Water: A byproduct of the esterification reaction.[5]

What is the typical purity of technical or industrial grade EGDA?

Industrial or technical grade EGDA typically has a purity of ≥98% or ≥99%.[4][6] For pharmaceutical or other high-purity applications, further purification may be necessary to reduce impurities to acceptable levels.

How should I store EGDA to maintain its purity?

EGDA should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[5] It is incompatible with strong oxidizing agents, strong acids, and strong bases, which can catalyze its hydrolysis back to ethylene glycol and acetic acid.[4]

Is EGDA hazardous to handle?

EGDA has low acute toxicity.[4] However, it can cause mild skin and eye irritation.[7] It is recommended to handle EGDA in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[4]

Section 4: Experimental Protocols and Data

Purity Analysis by Gas Chromatography (GC-FID)

This protocol is designed for the quantification of EGDA and its common impurities.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Column: DB-Wax (or equivalent polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness

GC Parameters:

Parameter Value
Injector Temperature 250 °C
Detector Temperature 250 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min
Injection Volume 1.0 µL
Split Ratio 50:1

| Oven Program | Initial Temp: 60 °C, hold for 2 minRamp: 10 °C/min to 220 °C, hold for 5 min |

Sample Preparation:

  • Prepare a stock solution of EGDA standard at approximately 1000 µg/mL in a suitable solvent (e.g., acetone).

  • Prepare a mixed standard solution containing EGDA, ethylene glycol, and ethylene glycol monoacetate at known concentrations.

  • Dilute the EGDA sample to be analyzed in the same solvent to fall within the calibration range.

Data Analysis:

  • Identify peaks based on the retention times of the standards.

  • Quantify the amount of each component using an external standard calibration curve.

Water Content by Karl Fischer Titration

This protocol is for determining the water content in EGDA.

Instrumentation:

  • Volumetric or Coulometric Karl Fischer Titrator

Reagents:

  • Karl Fischer Titrant (e.g., CombiTitrant 5)

  • Karl Fischer Solvent (e.g., CombiSolvent)

Procedure (Volumetric):

  • Add the Karl Fischer solvent to the titration vessel and titrate to a dry endpoint with the Karl Fischer titrant.

  • Accurately weigh a known amount of the EGDA sample and inject it into the titration vessel.

  • Titrate the sample with the Karl Fischer titrant to the endpoint.

  • The water content is calculated based on the volume of titrant consumed and the titrant's water equivalence factor.[8][9]

Typical Specifications for High-Purity EGDA:

ParameterSpecificationAnalytical Method
Purity (Assay)≥ 99.5%GC-FID
Water Content≤ 0.1%Karl Fischer Titration
Acidity (as Acetic Acid)≤ 0.1%Titration
Ethylene Glycol≤ 0.2%GC-FID or HPLC-RID
Color (APHA)≤ 10Spectrophotometry

Section 5: Visualized Workflows

Purity Analysis Workflow

Purity_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation cluster_result Result Sample EGDA Sample Dilute Dilute in Solvent Sample->Dilute KF Karl Fischer Titration (Water Content) Sample->KF GC_FID GC-FID Analysis (Purity, EG, EGMA) Dilute->GC_FID Quantify Quantify Impurities GC_FID->Quantify KF->Quantify Compare Compare to Specifications Quantify->Compare Pass Pass Compare->Pass Meets Specs Fail Fail (Purify) Compare->Fail Does Not Meet Specs

Caption: Workflow for the Purity Analysis of EGDA.

Purification Workflow

Purification_Workflow Crude_EGDA Crude EGDA Aqueous_Wash Aqueous Wash (Remove Acetic Acid) Crude_EGDA->Aqueous_Wash Drying Dry with Anhydrous Salt (e.g., MgSO4) Aqueous_Wash->Drying Separate Layers Distillation Fractional Vacuum Distillation Drying->Distillation Filter Pure_EGDA Pure EGDA (≥99.5%) Distillation->Pure_EGDA

Caption: General Purification Workflow for EGDA.

References

Strategies to improve yield and selectivity in ethylene glycol diacetate production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Ethylene Glycol Diacetate (EGDA) production. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the yield and selectivity of your EGDA synthesis experiments.

Introduction to EGDA Synthesis

This compound (EGDA) is a widely used eco-friendly, high-boiling point solvent. The most common and scalable method for its synthesis is the direct esterification of ethylene glycol with acetic acid.[1] This is a reversible, consecutive reaction that first forms ethylene glycol monoacetate (EGMA) as an intermediate, which then reacts further with acetic acid to yield the desired EGDA.[2][3] The overall reaction is governed by Le Chatelier's principle; therefore, removing water as it is formed is crucial to drive the equilibrium towards the diacetate product.[4][5]

The reaction is typically catalyzed by an acid. While traditional homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid are effective, there is a growing interest in heterogeneous solid acid catalysts such as ion-exchange resins and mixed metal oxides due to their ease of separation and reusability.[6][7]

This guide will delve into the nuances of catalyst selection, reaction optimization, and troubleshooting common issues to help you achieve high-purity EGDA with excellent yields.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for EGDA synthesis via direct esterification?

A1: The synthesis of EGDA from ethylene glycol and acetic acid is a classic Fischer-Speier esterification. The reaction proceeds in two consecutive, reversible steps, as illustrated in the diagram below. An acid catalyst protonates the carbonyl oxygen of acetic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.[5][8]

Diagram: Reaction Pathway for EGDA Synthesis

EGDA_Synthesis cluster_step1 Step 1: Formation of EGMA cluster_step2 Step 2: Formation of EGDA EG Ethylene Glycol (HOCH₂CH₂OH) EGMA Ethylene Glycol Monoacetate (EGMA) (CH₃COOCH₂CH₂OH) EG->EGMA + HAc1 Acetic Acid (CH₃COOH) HAc1->EGMA HAc2 Acetic Acid (CH₃COOH) EGMA->HAc2 + Water1 Water (H₂O) EGMA->Water1 + EGDA This compound (EGDA) (CH₃COOCH₂CH₂OOCCH₃) HAc2->EGDA Water2 Water (H₂O) EGDA->Water2 + Catalyst1 H⁺ (Catalyst) Catalyst2 H⁺ (Catalyst)

Caption: Consecutive reaction mechanism for the synthesis of EGDA.

Q2: What are the most common catalysts, and how do I choose the right one?

A2: The choice of catalyst depends on your experimental setup, desired purity, and scalability.

  • Homogeneous Catalysts (e.g., Sulfuric Acid, p-Toluenesulfonic Acid): These are highly effective and lead to fast reaction rates.[4][9]

    • Sulfuric Acid: A strong, inexpensive catalyst. However, its strong dehydrating nature can lead to side reactions and charring at higher temperatures. It is also highly corrosive.

    • p-Toluenesulfonic Acid (p-TSA): A solid organic acid that is easier to handle than sulfuric acid. It is less corrosive and less prone to causing side reactions.[10][11] It is also more soluble in organic reaction mixtures.[11]

  • Heterogeneous Catalysts (e.g., Solid Acid Resins, Mixed Oxides): These are solid catalysts that can be easily filtered and reused, making the process more environmentally friendly.[6][7]

    • Ion-Exchange Resins (e.g., Amberlyst-15, Seralite SRC-120): These polymeric resins with sulfonic acid groups are effective catalysts.[3][12] They are less corrosive than mineral acids but can be susceptible to thermal degradation and deactivation.[12]

    • Mixed Metal Oxides (e.g., Mo/ZrO₂): These catalysts can offer high activity and selectivity, attributed to their surface acidity.[6] They are generally more thermally stable than ion-exchange resins.

Q3: How can I maximize the selectivity towards EGDA over EGMA?

A3: To favor the formation of the di-ester (EGDA), you need to push the second equilibrium (EGMA to EGDA) to the right. This can be achieved by:

  • Using an excess of acetic acid: A higher concentration of acetic acid will increase the rate of the second esterification step. A molar ratio of acetic acid to ethylene glycol in the range of 2.2:1 to 3:1 is often recommended.[10][13]

  • Efficient water removal: As water is a product of both reaction steps, its continuous removal is critical. This can be done using a Dean-Stark apparatus with an azeotropic solvent like toluene or butyl acetate.[4][10]

  • Increasing reaction time: Allowing the reaction to proceed for a longer duration will provide more time for the conversion of EGMA to EGDA.[14]

Q4: What are the typical reaction conditions for EGDA synthesis?

A4: Typical conditions for direct esterification include:

  • Temperature: 100-160 °C, often at the reflux temperature of the reaction mixture.[10][13]

  • Pressure: Atmospheric pressure is commonly used.

  • Agitation: Continuous stirring is necessary to ensure proper mixing of reactants and catalyst.

  • Water Removal: Use of a Dean-Stark trap or similar setup is highly recommended.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of EGDA 1. Incomplete reaction: The reaction has not reached equilibrium.1. Increase the reaction time. Monitor the reaction progress using techniques like GC or TLC.[15][16]
2. Equilibrium limitation: The presence of water is shifting the equilibrium back towards the reactants.2. Ensure efficient water removal using a Dean-Stark apparatus. Use glacial acetic acid to minimize initial water content.[4]
3. Insufficient catalyst: The catalyst concentration is too low to achieve a reasonable reaction rate.3. Increase the catalyst loading. For p-TSA, a concentration of 0.1-1% of the total reactant mass is suggested.[10][13]
4. Low reaction temperature: The reaction rate is too slow at the current temperature.4. Increase the reaction temperature to the reflux point of the mixture.
High Proportion of EGMA in the Product 1. Insufficient acetic acid: The molar ratio of acetic acid to ethylene glycol is too low.1. Increase the molar ratio of acetic acid to ethylene glycol to at least 2.2:1.[10][13]
2. Short reaction time: The reaction was stopped before the complete conversion of EGMA to EGDA.2. Extend the reaction time.
Reaction Stalls (Stops Progressing) 1. Catalyst deactivation: The catalyst has lost its activity.1. For solid catalysts, filter and attempt regeneration (e.g., acid wash for ion-exchange resins).[1] For homogeneous catalysts, add a fresh portion of the catalyst.
2. Equilibrium reached: The reaction has reached its equilibrium point under the current conditions.2. Improve water removal to shift the equilibrium.
Product Discoloration (Yellowish Tinge) 1. Side reactions at high temperatures: Charring or other degradation reactions may occur, especially with strong dehydrating catalysts like sulfuric acid.1. Use a milder catalyst like p-toluenesulfonic acid.[11] Avoid excessively high reaction temperatures.
2. Impurities in starting materials: The ethylene glycol or acetic acid may contain impurities that cause coloration.2. Purify the starting materials before the reaction.
Difficulty in Product Purification 1. Formation of azeotropes: The product may form azeotropes with unreacted starting materials or byproducts, making distillation difficult.1. Perform a workup procedure before distillation: wash the crude product with a dilute sodium bicarbonate solution to neutralize the acid catalyst and unreacted acetic acid, followed by a water wash.[4] Then, dry the organic layer before distillation.

Experimental Protocols

Protocol 1: EGDA Synthesis using p-Toluenesulfonic Acid (p-TSA)

This protocol is a standard laboratory procedure for the synthesis of EGDA using a homogeneous catalyst and a Dean-Stark apparatus for water removal.

Materials:

  • Ethylene glycol (1.0 mol)

  • Glacial acetic acid (2.5 mol)[10][13]

  • p-Toluenesulfonic acid monohydrate (0.01 mol, ~1% of total reactant mass)[10][13]

  • Toluene or n-butyl acetate (as azeotropic agent)[10]

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add ethylene glycol, glacial acetic acid, and p-toluenesulfonic acid.

    • Add the azeotropic agent (e.g., toluene) to the flask.

    • Assemble the Dean-Stark apparatus and reflux condenser on top of the flask. Fill the Dean-Stark trap with the azeotropic agent.

  • Reaction:

    • Heat the mixture to reflux with vigorous stirring.

    • Water will be removed as an azeotrope and will collect in the bottom of the Dean-Stark trap.

    • Continue the reaction until no more water is collected, or until the reaction is deemed complete by monitoring (e.g., via GC). This may take several hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 5% sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid). Be cautious of CO₂ evolution.

      • Water

      • Saturated sodium chloride solution (brine)

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the azeotropic agent by simple distillation.

    • Purify the crude EGDA by fractional distillation under reduced pressure.

Diagram: Experimental Workflow for EGDA Synthesis

EGDA_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Azeotrope) start->setup reaction Reflux with Water Removal (Dean-Stark) setup->reaction monitoring Monitor Reaction Progress (e.g., GC) reaction->monitoring monitoring->reaction Incomplete workup Workup (Cooling, Washing) monitoring->workup Complete drying Drying Organic Layer workup->drying purification Purification (Distillation) drying->purification end Pure EGDA purification->end

References

Identifying and minimizing side reactions in ethylene glycol diacetate synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethylene Glycol Diacetate Synthesis

Welcome to the technical support guide for the synthesis of this compound (EGDA). This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this common esterification reaction. Here, we move beyond simple protocols to explore the underlying chemical principles, enabling you to proactively identify and minimize side reactions, thereby maximizing yield and purity.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My final yield of this compound (EGDA) is consistently low. What are the common causes?

A1: Low yield in the synthesis of EGDA via Fischer esterification is most often tied to the reversible nature of the reaction.[1][2] The reaction between ethylene glycol and acetic acid establishes an equilibrium that, if not managed, will favor the reactants.[2]

Causality & Solutions:

  • Incomplete Water Removal: The reaction produces one mole of water for each ester bond formed.[3] According to Le Chatelier's principle, the presence of this water will push the equilibrium back towards the starting materials (hydrolysis), thus lowering your yield.[2]

    • Solution: Employ a Dean-Stark apparatus or similar setup for azeotropic removal of water as it forms. If not feasible, using a drying agent like molecular sieves in the reaction flask can also be effective, though less common in scaled-up preparations.[2]

  • Insufficient Acetic Acid: While the stoichiometry is 2 moles of acetic acid to 1 mole of ethylene glycol, the reaction should be run with a molar excess of acetic acid (e.g., a 2.2:1 to 4:1 molar ratio).[2][4] This excess serves as a driving force, shifting the equilibrium towards the di-ester product.[5]

  • Inadequate Reaction Time or Temperature: Esterification kinetics can be slow.[1] Ensure you are refluxing for a sufficient duration (often several hours) to allow the reaction to approach completion.[2] The reaction is typically conducted at temperatures between 100-160°C.[4]

  • Catalyst Inactivity: An insufficient amount or deactivated catalyst will result in a slow reaction that may not reach equilibrium in your allotted time. Ensure the catalyst is active and used at an appropriate loading (e.g., 0.1-1% for p-TsOH).[4]

Q2: My purified product is contaminated with significant amounts of ethylene glycol monoacetate (EGMA). How can I improve the conversion to the diacetate?

A2: The formation of EGDA is a consecutive reaction, proceeding through the EGMA intermediate.[1][5] The presence of EGMA indicates that the second esterification step is incomplete.

Causality & Solutions:

  • Kinetic and Equilibrium Factors: The second esterification (EGMA to EGDA) is often slower than the first. To drive this second reaction to completion, you must apply principles to shift the overall equilibrium as far as possible to the final product.

    • Increase Acetic Acid Molar Ratio: This is the most direct way to favor the formation of the diacetate. A higher concentration of acetic acid increases the probability of an EGMA molecule reacting to form EGDA.[5] Studies have shown that increasing the acetic acid to ethylene glycol mole ratio directly increases the selectivity for EGDA.[5]

    • Ensure Rigorous Water Removal: Any water present not only inhibits the forward reaction but can also hydrolyze EGDA back to EGMA. Efficient water removal is critical for high diacetate yields.

    • Extend Reaction Time: Allow more time at reflux to ensure the second, slower esterification step has sufficient time to proceed.

Q3: The reaction mixture is turning dark brown or black (charring). What is causing this and how can I prevent it?

A3: Charring is a sign of decomposition, typically caused by an overly aggressive acid catalyst combined with high temperatures.[6]

Causality & Solutions:

  • Strong, Oxidizing Acid Catalysts: Concentrated sulfuric acid is a strong dehydrating agent, but it is also a powerful oxidizing agent. At the high temperatures required for esterification, it can oxidize the organic molecules (ethylene glycol), leading to charring and the formation of undesired byproducts.[6]

    • Solution 1: Change the Catalyst: Switch to a non-oxidizing strong acid catalyst like p-toluenesulfonic acid (p-TsOH) or a solid acid catalyst.[4] Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst 36) or doped metal oxides, are excellent alternatives that minimize charring, reduce corrosion, and simplify workup as they can be filtered off.

    • Solution 2: Moderate Temperature: Ensure the reaction temperature does not significantly exceed what is necessary for reflux and efficient water removal. Use a heating mantle with a temperature controller for precise regulation.

Q4: My GC-MS analysis shows unexpected low-boiling-point impurities. What could they be?

A4: Under certain conditions, particularly with strong acid catalysis and high heat, ethylene glycol can undergo dehydration side reactions.[6][7]

Causality & Solutions:

  • Intramolecular Dehydration: One molecule of ethylene glycol can dehydrate and rearrange to form acetaldehyde (Boiling Point: 20.2°C).[6][7]

  • Intermolecular Dehydration: Two molecules of ethylene glycol can undergo dehydration to form the cyclic ether 1,4-dioxane (Boiling Point: 101°C).[6][8]

    • Prevention: The conditions that favor these side reactions are very similar to those that cause charring: excessive heat and highly concentrated strong acids. Using a milder catalyst (p-TsOH, solid acids) and maintaining the lowest effective temperature for the reaction will significantly suppress the formation of these byproducts.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the acid-catalyzed synthesis of this compound?

A1: The synthesis is a classic example of the Fischer-Speier esterification, which proceeds via a nucleophilic acyl substitution mechanism.[9] The reaction occurs in two consecutive steps to form the mono- and di-esters.[1]

The mechanism for one esterification step is as follows:

  • Protonation of the Carbonyl: The acid catalyst donates a proton to the carbonyl oxygen of acetic acid, making the carbonyl carbon much more electrophilic.

  • Nucleophilic Attack: A hydroxyl group from ethylene glycol (a nucleophile) attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the original hydroxyl groups on the tetrahedral intermediate. This converts one of the -OH groups into a good leaving group (-OH₂⁺).

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

  • Deprotonation: The protonated ester product is deprotonated (often by water or another alcohol molecule) to regenerate the acid catalyst and yield the final ester.

Q2: What is the role of the acid catalyst, and how do I choose the right one?

A2: The catalyst's role is to accelerate the reaction by lowering the activation energy required for the esterification to occur.[9] It does this by making the carboxylic acid's carbonyl carbon more susceptible to nucleophilic attack, as described above. The choice of catalyst impacts reaction rate, side reactions, and purification. A comparison is provided in Table 1 .

Q3: Why is removing water so critical for this synthesis?

A3: Water is a product of the esterification reaction.[3] The entire reaction system is a chemical equilibrium: Alcohol + Carboxylic Acid ⇌ Ester + Water Based on Le Chatelier's principle, the continuous removal of a product (water) from the reaction mixture disrupts this equilibrium.[2] The system will then shift to counteract this change, meaning it will produce more products (ester and water) to re-establish equilibrium. This effectively drives the reaction towards completion, maximizing the yield of this compound.[2]

Section 3: Protocols & Data

Experimental Protocols

Protocol 1: Standard Laboratory Synthesis of this compound

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagent Charging: To the flask, add ethylene glycol (1.0 mol), glacial acetic acid (2.5 mol, an excess to drive the reaction), and p-toluenesulfonic acid monohydrate (0.01 mol, catalyst).[4] Add a suitable azeotroping agent like toluene or cyclohexane to the flask to facilitate water removal in the Dean-Stark trap.

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle. Stirring should be continuous. Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with the solvent. Continue refluxing until no more water is collected (typically 3-5 hours).

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with:

    • Saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid). Be cautious of CO₂ evolution.

    • Water.

    • Brine (saturated NaCl solution).

  • Drying & Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the azeotroping solvent via rotary evaporation. The remaining crude product is ready for purification.

Protocol 2: Purification by Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column to efficiently separate components with close boiling points.

  • Distillation: Heat the crude EGDA under atmospheric pressure. Collect and discard any low-boiling fractions.

  • Product Collection: Carefully collect the fraction that distills between 180-190°C.[3][10] The main portion of pure this compound should distill at approximately 186°C.[10] Refer to Table 2 for relevant boiling points.

  • Analysis: Confirm the purity of the collected fraction using techniques like GC-MS or NMR spectroscopy.

Data Presentation

Table 1: Comparison of Common Acid Catalysts for EGDA Synthesis

CatalystTypeTypical LoadingAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) HomogeneousLowInexpensive, highly activeCauses charring/decomposition, corrosive, difficult to remove[11]
p-Toluenesulfonic Acid (p-TsOH) Homogeneous0.1 - 1.0 mol%Highly active, less oxidizing than H₂SO₄, crystalline solid[4]Must be neutralized and removed during workup
Acidic Ion-Exchange Resin Heterogeneous5-15 wt%Reusable, non-corrosive, simple removal (filtration), low side reactions[1]Can be slower, higher initial cost

Table 2: Physical Properties for Purification Strategy

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
Water18.02100
Acetic Acid60.05118
Ethylene Glycol62.07197
Ethylene Glycol Monoacetate (EGMA)104.10~181
This compound (EGDA) 146.14 ~190 [3]
1,4-Dioxane (Side Product)88.11101

Section 4: Visualization of Pathways and Workflows

Main_Reaction_Pathway EG Ethylene Glycol AA1 + Acetic Acid (Catalyst, -H₂O) EG->AA1 EGMA Ethylene Glycol Monoacetate (EGMA) AA1->EGMA AA2 + Acetic Acid (Catalyst, -H₂O) EGMA->AA2 EGDA This compound (EGDA) AA2->EGDA Side_Reactions cluster_start Starting Material cluster_products Dehydration Side Products EG Ethylene Glycol Dioxane 1,4-Dioxane EG->Dioxane Intermolecular (-2 H₂O) (2 EG molecules) Acetaldehyde Acetaldehyde EG->Acetaldehyde Intramolecular (-H₂O) Workflow Start Mix Reactants & Catalyst React Heat & Reflux (with Water Removal) Start->React Workup Cool, Wash, & Dry React->Workup Purify Fractional Distillation Workup->Purify End Pure EGDA Purify->End

References

Technical Support Center: A Troubleshooting Guide for Reactions Using Ethylene Glycol Diacetate (EGDA) as a Solvent

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive support guide for researchers, scientists, and drug development professionals utilizing Ethylene Glycol Diacetate (EGDA) as a solvent. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges encountered during chemical synthesis with EGDA. By understanding the causality behind experimental choices, you can enhance the success and reproducibility of your reactions.

I. Understanding Your Solvent: this compound (EGDA) at a Glance

This compound (EGDA), also known as 1,2-diacetoxyethane, is a versatile, high-boiling point solvent increasingly favored for its low toxicity and biodegradability.[1][2][3][4] Its unique properties make it an excellent choice for a variety of applications, including coatings, inks, and as a reaction medium in pharmaceutical and specialty chemical synthesis.[5][6][7][8] However, like any solvent, its successful use hinges on a thorough understanding of its characteristics.

Table 1: Key Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₀O₄[5][9]
Molecular Weight 146.14 g/mol [1][5][9]
Boiling Point 190°C (374°F)[5][10]
Melting Point -41°C to -19°C[1]
Density ~1.104 g/cm³ at 20°C[1]
Vapor Pressure 0.2 mmHg at 25°C[5]
Flash Point 88°C to 105°C[11]
Solubility Slightly soluble in water; miscible with most organic solvents.[1][5][12]
Appearance Colorless, transparent liquid with a mild, pleasant odor.[5]

II. Troubleshooting Common Reaction Issues in EGDA

This section addresses specific problems you might encounter during your experiments, providing not just solutions but the scientific reasoning behind them.

A. Reaction Initiation and Performance

Question 1: My reaction is not starting, or the yield is significantly lower than expected. What are the likely causes when using EGDA?

Answer:

Low or no conversion in EGDA can often be traced back to issues with solvent purity, reagent compatibility, or reaction conditions.

  • Causality 1: Moisture Contamination and Hydrolysis. EGDA is an ester and is susceptible to hydrolysis, especially in the presence of strong acids or bases, which can be reactants or catalysts in your system.[5] This hydrolysis produces ethylene glycol and acetic acid. Water contamination in your EGDA can facilitate this process, consuming acid/base catalysts and altering the polarity of the solvent, thereby affecting your reaction's kinetics.

    • Solution: Ensure your EGDA is anhydrous. Commercial grades can contain up to 0.1% water.[1] For moisture-sensitive reactions, it is crucial to dry the solvent before use.

  • Causality 2: Inadequate Thermal Management. With a high boiling point of 190°C, reactions in EGDA can be run at elevated temperatures.[5] However, insufficient heating can lead to slow reaction rates. Conversely, excessive temperatures can cause decomposition of thermally sensitive reagents or the solvent itself.

    • Solution: Carefully control the reaction temperature. Use an oil bath or heating mantle with a reliable temperature controller. For new reactions, consider running small-scale trials at different temperatures to determine the optimal conditions.

  • Causality 3: Poor Solubility of Reagents. While EGDA is a good solvent for many organic compounds, highly nonpolar or very polar reagents may have limited solubility, leading to a heterogeneous reaction mixture and slow reaction rates.[8][12]

    • Solution: Verify the solubility of all starting materials in EGDA at the intended reaction temperature. If solubility is an issue, consider the use of a co-solvent.

Experimental Protocol 1: Drying this compound

  • Initial Check: Before drying, it's good practice to check the water content using Karl Fischer titration if the equipment is available.

  • Drying Agent: Add anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂) to the EGDA in a sealed container. Use approximately 10-20 g of drying agent per liter of solvent.

  • Stirring: Stir the mixture for several hours at room temperature. For more rigorous drying, allow it to stand overnight.

  • Filtration/Decantation: Carefully decant or filter the EGDA to remove the drying agent.

  • Storage: Store the dried solvent over molecular sieves (3Å or 4Å) in a tightly sealed container to prevent reabsorption of atmospheric moisture.

Question 2: I am observing the formation of unexpected side products. How can EGDA be contributing to this?

Answer:

Side product formation can be a complex issue, but when using EGDA, there are a few solvent-specific pathways to consider.

  • Causality 1: Transesterification. If your reaction involves other esters or alcohols, particularly under acidic or basic conditions, EGDA itself can participate in transesterification reactions. This can lead to the formation of new ester byproducts and ethylene glycol or its monoacetate.

    • Solution: If transesterification is suspected, consider running the reaction at a lower temperature to disfavor this equilibrium-driven process. Alternatively, if the reaction chemistry allows, using a non-ester-based solvent may be necessary.

  • Causality 2: Reactions with Solvent Decomposition Products. As mentioned, hydrolysis of EGDA yields ethylene glycol and acetic acid.[5] These molecules can then react with your starting materials or intermediates, leading to a variety of unwanted byproducts. For example, the generated ethylene glycol could react in place of a desired alcohol, or acetic acid could neutralize a basic catalyst.

    • Solution: The primary solution is to prevent hydrolysis by rigorously excluding water from the reaction system. Using fresh, anhydrous EGDA is critical.

  • Causality 3: Thermal Decomposition. At very high temperatures, especially with prolonged heating, EGDA can undergo decomposition, which may generate byproducts that can interfere with your reaction.

    • Solution: Avoid unnecessarily high reaction temperatures. If a high temperature is required, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Diagram 1: Troubleshooting Low Yield and Side Products

Caption: A decision-making workflow for troubleshooting common reaction issues in EGDA.

B. Product Isolation and Purification

Question 3: I am having difficulty removing EGDA from my reaction mixture after the reaction is complete. What is the best approach?

Answer:

The high boiling point of EGDA (190°C) makes its removal by standard rotary evaporation challenging.[5]

  • Solution 1: High-Vacuum Distillation. If your product is thermally stable, distillation under high vacuum is the most effective method. This will significantly lower the boiling point of EGDA, allowing for its removal at a more moderate temperature.

  • Solution 2: Aqueous Extraction. If your product has low water solubility, you can often remove the bulk of the EGDA through liquid-liquid extraction. EGDA is slightly soluble in water, and this solubility can be exploited.[12]

    • Procedure:

      • Dilute the reaction mixture with a water-immiscible organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).

      • Wash the organic layer multiple times with water or brine. This will partition the EGDA into the aqueous layer.

      • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your product.

  • Solution 3: Precipitation/Crystallization. If your product is a solid, you may be able to precipitate or crystallize it directly from the EGDA solution by adding an anti-solvent (a solvent in which your product is insoluble but EGDA is soluble, such as hexanes or diethyl ether).

Question 4: My final product is discolored (yellow or brown). What causes this and how can I purify it?

Answer:

Discoloration can arise from impurities in the starting materials or from degradation products formed during the reaction or workup.

  • Cause: Overheating during the reaction or distillation can lead to decomposition and the formation of colored byproducts.[13] The presence of certain impurities in the starting materials can also contribute to color.

  • Prevention:

    • Maintain strict temperature control throughout the synthesis and purification steps.

    • Use high-purity starting materials and freshly purified EGDA.

  • Removal:

    • Activated Carbon Treatment: Stirring the crude product (dissolved in a suitable solvent) with a small amount of activated carbon can effectively adsorb colored impurities. Filter the mixture through celite to remove the carbon.

    • Recrystallization: If your product is a solid, recrystallization is an excellent method for removing colored impurities.

    • Column Chromatography: For many products, silica gel chromatography is a reliable method for separating the desired compound from colored byproducts.

III. Safety and Handling FAQs

Question 5: What are the primary safety concerns when working with EGDA?

Answer:

EGDA is considered to have low acute toxicity, but proper laboratory safety practices are essential.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, to prevent skin and eye contact.[14][15]

  • Ventilation: Use EGDA in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.[14][15]

  • Combustibility: EGDA is a combustible liquid with a flash point around 88-105°C.[15] Keep it away from open flames, hot surfaces, and other sources of ignition.[15]

  • Storage: Store EGDA in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials like strong acids, bases, and oxidizing agents.[5] Keep containers tightly sealed.[14]

Question 6: How should I dispose of waste containing EGDA?

Answer:

Waste containing EGDA should be handled as chemical waste according to your institution's and local environmental regulations.[5] Do not dispose of it down the drain. Collect it in a properly labeled waste container for disposal by your institution's environmental health and safety department.

IV. References

  • This compound: Properties, Applications, and Safe Handling in Industrial Use. (2024, September 23). Google Cloud. 5

  • Material Safety Data Sheet - this compound, 97%(gc). Cole-Parmer. 14

  • This compound - SAFETY DATA SHEET. (2015, April 15). Thermo Fisher Scientific. 15

  • This compound. Solubility of Things. 12

  • This compound. Ataman Kimya. --INVALID-LINK--

  • This compound | C6H10O4. PubChem. 9

  • ETHYLENE GLYCOL DI ACETATE (EGDA) - High Quality Industrial Solvent at Best Price. ExportersIndia. 1

  • This compound – Industrial Solvent & Coatings Grade. Chemical Bull. 6

  • This compound. CAMEO Chemicals - NOAA. 10

  • This compound (EGDA) - Seqens - Technical Datasheet. SpecialChem. 2

  • This compound(EGDA) - High-Performance Solvent. EapearlChem. 7

  • Technical Support Center: Ethylene Glycol Diacetoacetate Experiments. Benchchem. 13

  • This compound 98% (GW). Atom Scientific Ltd. 8

  • EGDA ( this compound ). Yantai Longtian Chemical Co., Ltd. --INVALID-LINK--

  • This compound (EGDA). Wuxi Esun Technology Co., Ltd. --INVALID-LINK--

  • This compound 99% 111-55-7. Sigma-Aldrich. --INVALID-LINK--

  • This compound, 111-55-7. The Good Scents Company. 11

  • Advantages of this compound as a potential solvent for herbicide formulations. Journal of Plant Protection. 3

  • Advantages of this compound as a potential solvent for herbicide formulations. Journal of Plant Protection. 4

References

Technical Support Center: Enhancing the Stability of Ethylene Glycol Diacetate in Experimental Setups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethylene Glycol Diacetate (EGDA). This guide is designed for researchers, scientists, and drug development professionals who utilize EGDA in their experimental work. As a versatile and effective solvent, EGDA sees use in a wide range of applications, from coatings to pharmaceutical formulations.[1][2][3] However, its utility is intrinsically linked to its stability. This document provides in-depth, experience-driven guidance to help you anticipate, troubleshoot, and mitigate stability issues, ensuring the integrity and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding EGDA stability.

Q1: What is this compound (EGDA) and what are its primary applications in research?

A: this compound (CAS: 111-55-7), also known as glycol diacetate, is a diester of ethylene glycol and acetic acid.[1] It is a colorless, high-boiling (approx. 190°C), slow-evaporating liquid with a mild, pleasant odor.[1] In research and development, its excellent solvency for a wide range of resins and other organic molecules makes it valuable in:

  • Pharmaceutical Formulations: As a solvent or co-solvent for active pharmaceutical ingredients (APIs), particularly for topical and parenteral formulations where low volatility and toxicity are beneficial.[4]

  • Coatings and Inks: In the development of specialized coatings and inks, where its slow evaporation rate helps in achieving uniform film formation.[1]

  • Chemical Synthesis: As a reaction medium or as an acyl donor in certain chemoenzymatic reactions.[5]

Q2: What are the main stability concerns I should be aware of when working with EGDA?

A: The primary stability concerns for EGDA revolve around the hydrolysis of its ester linkages and its degradation at elevated temperatures.

  • Hydrolysis: EGDA can hydrolyze back to ethylene glycol and acetic acid. This reaction is significantly accelerated by the presence of strong acids, strong bases, and water.[1]

  • Thermal Degradation: Prolonged exposure to high temperatures can cause decomposition. While thermally stable under normal conditions, its use in high-temperature applications requires careful consideration.[5]

  • Transesterification: In the presence of other alcohols (including common pharmaceutical excipients like polyethylene glycol) and a catalyst (acidic or basic residues), EGDA can undergo transesterification, leading to the formation of new esters and altering the composition of your system.[4]

Q3: How should I properly store bulk EGDA to ensure its long-term stability?

A: Proper storage is the first line of defense against degradation.

  • Container: Store in tightly sealed containers made of chemically resistant materials such as stainless steel or high-density polyethylene (HDPE). Glass Winchester bottles are also suitable and can protect against UV light.[3]

  • Environment: The storage area should be cool, dry, and well-ventilated.[6]

  • Temperature: Maintain storage temperatures below 30°C (86°F).

  • Incompatibilities: Keep away from sources of heat, direct sunlight, and incompatible materials like strong oxidizing agents, strong acids, and strong bases.[6]

Q4: Can I use standard plastic labware with EGDA?

A: Material compatibility is crucial. While some plastics are suitable, others may be degraded by EGDA or leach contaminants.

  • Recommended: Polytetrafluoroethylene (PTFE) and Polyetheretherketone (PEEK) show excellent chemical resistance and are highly recommended for use with esters and glycols.[3][7]

  • Generally Good: Polypropylene (PP) often shows good resistance, but testing under your specific experimental conditions (temperature, duration) is advised.[8]

  • Not Recommended: Avoid using Polyvinyl Chloride (PVC) and some lower-density polyethylenes (LDPE), as they may show poor compatibility with esters, leading to plasticizer leaching or material degradation.

Part 2: Troubleshooting Guide: From Observation to Solution

This section provides a structured approach to diagnosing and resolving common stability-related problems encountered during experiments.

Issue 1: Unexplained pH Drop in an EGDA-Containing Formulation
  • Observation: You observe a gradual or sudden decrease in the pH of your aqueous or alcoholic formulation containing EGDA.

  • Primary Cause & Mechanism: The most likely cause is the hydrolysis of EGDA. The ester bonds are cleaved by water, producing ethylene glycol and, critically, acetic acid .[1] This release of acetic acid directly causes the pH of the system to drop. The reaction is autocatalytic, as the produced acid can further accelerate the hydrolysis of remaining EGDA.

    • Hydrolysis Kinetics: The rate of hydrolysis is highly dependent on pH. At a neutral pH of 7, the estimated half-life of EGDA is approximately 152 days. However, at a slightly alkaline pH of 8, this drops dramatically to just 15 days.[9] This demonstrates extreme sensitivity to basic conditions.

  • Troubleshooting & Validation:

    • Confirm pH Change: Use a calibrated pH meter to accurately track the pH change over time.

    • Analytical Confirmation: Use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to detect and quantify the presence of the degradation products: ethylene glycol and acetic acid. (See Protocol 1 for a general method).

    • Investigate Catalysts: Review your formulation for any components that may be acidic or basic, even in trace amounts. Contaminants from other reagents or improper cleaning of glassware can introduce catalysts.

  • Preventative Measures & Solutions:

    • Control Water Content: Use anhydrous (dry) solvents and reagents whenever possible. Minimize exposure of the formulation to atmospheric moisture.

    • Buffer the System: If compatible with your experiment, use a buffering agent to maintain a stable pH, ideally in the weakly acidic to neutral range (pH 4-6.5), where ester hydrolysis is slowest.

    • Use Hydrolysis Stabilizers: For long-term stability in demanding applications, consider incorporating a hydrolysis stabilizer. Carbodiimides , for example, can react with and scavenge carboxylic acids, preventing the autocatalytic cycle.[10][11] However, the suitability of such additives must be validated for your specific application, especially in pharmaceutical contexts.

Issue 2: Formation of a Precipitate or Cloudiness
  • Observation: Your previously clear EGDA-based solution becomes cloudy or forms a solid precipitate over time.

  • Potential Causes & Mechanisms:

    • pH-Induced Precipitation: This is often a secondary effect of hydrolysis. The drop in pH caused by acetic acid formation can decrease the solubility of other components in your formulation (e.g., an API, a polymer, or a salt), causing them to precipitate out of solution.[12][13][14]

    • Transesterification: If your formulation contains other alcohols or esters, EGDA might be undergoing transesterification, forming new, less soluble ester species. This is particularly relevant in pharmaceutical formulations containing excipients like polyethylene glycols (PEGs) or polysorbates.[4]

    • Temperature Effects: A change in storage temperature could cause a dissolved component to exceed its solubility limit and crystallize.

    • Contamination: Impurities from raw materials or leaching from incompatible containers could introduce species that react to form an insoluble product.

  • Troubleshooting & Validation:

    • Characterize the Precipitate: Isolate the precipitate by filtration or centrifugation. Analyze it using techniques like Fourier-Transform Infrared Spectroscopy (FTIR), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) to identify its chemical nature.

    • Monitor pH Concurrently: Check if the precipitation correlates with a pH drop. If it does, hydrolysis is the likely root cause.

    • Analyze the Supernatant: Use HPLC or GC to analyze the remaining liquid. A change in the EGDA peak and the appearance of new, unidentified peaks could suggest transesterification.

  • Preventative Measures & Solutions:

    • Address Hydrolysis: Implement the preventative measures described in Issue 1 (control water, buffer pH).

    • Evaluate Excipient Compatibility: If transesterification is suspected, conduct a forced degradation study by heating a simplified mixture of EGDA and the suspected excipient (e.g., PEG) with a small amount of an acid or base catalyst to see if new products form.

    • Ensure Purity: Use high-purity EGDA (>98%) and other reagents to minimize contaminants.[1] Residual catalysts or reactants from the EGDA synthesis (e.g., unreacted acetic acid or ethylene glycol) can compromise stability.[1]

    • Maintain Consistent Temperature: Store formulations at a controlled, constant temperature.

Issue 3: Color Change in the Formulation
  • Observation: Your colorless EGDA solution or formulation develops a yellow or brownish tint over time, especially when heated.

  • Potential Causes & Mechanisms:

    • Thermal-Oxidative Degradation: At elevated temperatures, especially in the presence of oxygen, esters can undergo complex degradation reactions involving free radicals. These reactions can generate colored byproducts.[5][15][16]

    • Reaction with Impurities: Trace impurities in either the EGDA or other formulation components can react, sometimes catalyzed by heat or light, to form colored species.

    • Incompatible Additives: Certain additives or APIs may be inherently unstable in the formulation and degrade to form chromophores (color-causing molecules).[17]

  • Troubleshooting & Validation:

    • Run a Control: Heat a sample of pure EGDA under the same conditions (temperature, atmosphere). If the pure solvent also changes color, the issue is with the intrinsic thermal stability of EGDA. If it remains clear, the issue lies with an interaction between EGDA and another component.

    • Headspace Analysis: Use GC-MS to analyze the headspace gas above a heated sample to look for volatile degradation products, which can give clues about the degradation pathway.

    • UV-Vis Spectroscopy: Use a UV-Vis spectrophotometer to characterize the color change quantitatively and monitor its development over time.

  • Preventative Measures & Solutions:

    • Limit Thermal Stress: Avoid excessive heating. If a process requires high temperatures, minimize the duration of exposure.

    • Inert Atmosphere: For processes sensitive to oxidation, consider working under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

    • Use Antioxidants: Incorporating antioxidants can inhibit free-radical chain reactions that lead to degradation. Common classes for esters include hindered phenols (e.g., BHT) and aromatic amines (e.g., Phenyl-α-naphthylamine).[10][15][18] The choice of antioxidant must be compatible with the entire system and its intended application.

    • Purify Reagents: Ensure all components of the formulation are of the highest possible purity.

Part 3: Key Experimental Protocols & Data

This section provides methodologies for assessing and managing EGDA stability, along with reference data.

Data Presentation: EGDA Stability Profile
ParameterValue / ConditionImplication & Reference
Purity (Typical Technical Grade) > 98.0%High purity is crucial to minimize catalytic impurities like residual acid or water.[1][19]
Boiling Point ~190-193 °C (374-379 °F)High boiling point indicates low volatility but also means high-temperature processing can induce degradation.[1][19]
Flash Point (Closed Cup) ~88 °C (191 °F)Combustible liquid; must be kept away from ignition sources.[19][20]
Autoignition Temperature ~482 °C (900 °F)Indicates high temperature is required for spontaneous ignition, but significant degradation occurs far below this.[21]
Hydrolysis Half-Life (Estimated) ~152 days at pH 7Relatively stable at neutral pH, but degradation is still a long-term concern.[9]
Hydrolysis Half-Life (Estimated) ~15 days at pH 8Stability decreases dramatically under even mildly alkaline conditions.[9]
Water Solubility ~16.4 wt % in water (@ 20°C)Sufficiently soluble for hydrolysis to be a concern in aqueous environments.[19]
Solubility in Water ~7.6 wt % water in EGDA (@ 20°C)EGDA can absorb a significant amount of water from the atmosphere if not kept in a sealed container.[19]
Protocol 1: GC-FID Method for Purity Assessment and Degradation Monitoring

This protocol provides a framework for quantifying EGDA and its primary hydrolysis products, ethylene glycol and acetic acid.

1. Objective: To determine the purity of this compound and quantify its major degradation products.

2. Principle: Gas chromatography with a Flame Ionization Detector (GC-FID) is used to separate and detect volatile organic compounds. EGDA, ethylene glycol, and acetic acid have different retention times, allowing for their individual quantification.[22][23]

3. Equipment and Materials:

  • Gas Chromatograph with FID system

  • Capillary Column: A polar column, such as a DB-WAX or similar polyethylene glycol-phase column, is recommended (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen.

  • Reagents: EGDA reference standard (>99.5%), ethylene glycol reference standard, glacial acetic acid reference standard, suitable solvent (e.g., methanol or acetone, HPLC grade), internal standard (e.g., 1,3-propanediol).

4. Standard Preparation:

  • Stock Solutions (1000 µg/mL): Accurately weigh ~100 mg of each reference standard (EGDA, ethylene glycol, acetic acid) and the internal standard into separate 100 mL volumetric flasks. Dissolve and dilute to volume with the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of your samples (e.g., 1, 10, 50, 100, 500 µg/mL). Each calibration standard should contain a constant concentration of the internal standard.[24]

5. Sample Preparation:

  • Accurately weigh a known amount of your EGDA-containing sample into a volumetric flask.

  • Add a fixed amount of the internal standard stock solution.

  • Dilute to volume with the solvent. The dilution factor should be chosen to ensure the analyte concentrations fall within the calibration range.

6. GC-FID Operating Conditions (Example):

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (Split or Splitless, depending on concentration)

  • Oven Program:

    • Initial Temp: 50 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 230 °C

    • Hold: 5 minutes at 230 °C

  • Carrier Gas Flow: ~1.0 mL/min (Constant Flow)

  • Detector Temperature: 260 °C

7. Data Analysis:

  • Generate a calibration curve for each analyte by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Calculate the concentration of EGDA and its degradation products in your sample using the regression equation from the calibration curve.

  • Purity (%) can be calculated as (Mass_EGDA / Total_Mass_Sample) * 100.

Visualization of Degradation Pathways and Workflows
EGDA Decomposition Pathways

The following diagram illustrates the primary chemical pathways through which EGDA can degrade. Understanding these pathways is key to diagnosing stability issues.

G cluster_hydrolysis Hydrolysis Pathway cluster_transesterification Transesterification Pathway cluster_thermal Thermal Degradation EGDA1 Ethylene Glycol Diacetate (EGDA) EGMA Ethylene Glycol Monoacetate (EGMA) EGDA1->EGMA + H2O - Acetic Acid AA1 Acetic Acid EGDA1->AA1 EG Ethylene Glycol EGMA->EG + H2O - Acetic Acid AA2 Acetic Acid EGMA->AA2 EGDA2 Ethylene Glycol Diacetate (EGDA) NewEster New Ester (R-OAc) EGDA2->NewEster + R-OH (Catalyst) EGMA2 Ethylene Glycol Monoacetate (EGMA) EGDA2->EGMA2 ROH Alcohol (R-OH) (e.g., Excipient) EGDA3 Ethylene Glycol Diacetate (EGDA) Deg_Products Volatile Fragments (CO, CO2, etc.) & Colored Byproducts EGDA3->Deg_Products Heat + O2

Caption: Primary degradation pathways for this compound (EGDA).

Troubleshooting Workflow for EGDA Stability Issues

This workflow provides a logical sequence of steps for identifying the root cause of an observed stability problem.

G Start Stability Issue Observed (e.g., pH Shift, Precipitate, Color) Check_pH Measure pH of Formulation Start->Check_pH pH_Drop Is there a significant pH drop? Check_pH->pH_Drop Analyze_Deg Analyze for Degradation Products (GC/HPLC - Protocol 1) pH_Drop->Analyze_Deg Yes Check_Other_Causes Investigate Other Causes: - Transesterification - Temp Effects - Contamination pH_Drop->Check_Other_Causes No Deg_Present Are EG and/or Acetic Acid present? Analyze_Deg->Deg_Present Hydrolysis_Confirmed Root Cause: Hydrolysis Deg_Present->Hydrolysis_Confirmed Yes Deg_Present->Check_Other_Causes No Solution_Hydrolysis Solution: - Control Water - Buffer System - Add Stabilizer Hydrolysis_Confirmed->Solution_Hydrolysis Analyze_Ppt Isolate & Characterize Precipitate (FTIR, MS) Check_Other_Causes->Analyze_Ppt Thermal_Check Investigate Thermal/Oxidative Degradation: - Run heated controls - Consider inert atmosphere Check_Other_Causes->Thermal_Check

Caption: Logical workflow for troubleshooting EGDA stability issues.

References

Validation & Comparative

A Senior Application Scientist's Guide: Ethylene Glycol Diacetate vs. Propylene Glycol Diacetate as Research Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

In the landscape of solvent selection for research and development, particularly in pharmaceutical and polymer sciences, the choice of an appropriate solvent is paramount to experimental success. Among the class of high-boiling point, environmentally conscious solvents, Ethylene Glycol Diacetate (EGDA) and Propylene Glycol Diacetate (PGDA) have emerged as versatile and effective options.[1] This guide provides an in-depth, objective comparison of these two diester solvents to inform your selection process, supported by physicochemical data, application-specific performance insights, and a practical experimental protocol.

Part 1: Physicochemical Properties - A Head-to-Head Comparison

The fundamental performance of a solvent is dictated by its physical and chemical properties. While EGDA and PGDA share structural similarities, their subtle differences in molecular weight and structure lead to distinct characteristics that can significantly impact formulation behavior.

PropertyThis compound (EGDA)Propylene Glycol Diacetate (PGDA)Significance in Research Applications
CAS Number 111-55-7[2]623-84-7[3]Unique identifier for substance registration and safety data lookup.
Molecular Formula C6H10O4[2][4]C7H12O4[3]PGDA's additional methyl group influences its properties.
Molecular Weight 146.14 g/mol [2][4]160.17 g/mol [3][5]Affects volatility, viscosity, and boiling point.
Boiling Point ~190-191 °C[4][6]~190-191 °C[3][7]Low volatility is ideal for slow-drying applications like coatings and films, ensuring a smooth finish.[4]
Density (at 20°C) ~1.104 g/cm³[4][8]~1.059 g/cm³[3]Important for mass-to-volume calculations in formulation and process design.
Flash Point ~88 °C (Closed Cup)[9]~87 °C (Closed Cup)[5]High flash points indicate lower flammability, enhancing safety during storage and handling.[10]
Vapor Pressure (at 20°C) ~0.2 mmHg[8]<1 hPa (~0.75 mmHg)[7][11]Low vapor pressure corresponds to slow evaporation rates and low odor.[4]
Water Solubility (at 20°C) 160 g/L[8]90 g/L[7]EGDA's higher water solubility can be advantageous in semi-aqueous systems or cleaning applications.
Viscosity (at 20°C) Not specified2.86 mm²/s[3][11]Lower viscosity generally aids in wetting and penetration of substrates.
logP (Octanol-Water) 0.1 (at 40°C)[8]0.8[3]Indicates PGDA is slightly more lipophilic, which can influence its solvency for nonpolar compounds.
Part 2: Solvent Power and Solubility Characteristics

Beyond basic properties, a solvent's true utility lies in its ability to dissolve specific solutes. Hansen Solubility Parameters (HSP) provide a nuanced method for predicting polymer-solvent compatibility, based on the principle that "like dissolves like."[12] HSP quantifies a solvent's character based on three components: dispersion (δD), polar (δP), and hydrogen bonding (δH) forces.

SolventδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)Key Insights for Formulation
This compound (EGDA) 16.2 MPa½[13][14]4.7 MPa½[13][14]9.8 MPa½[13][14]EGDA's balanced profile, with a significant hydrogen bonding component, makes it an excellent solvent for a wide range of resins, including cellulose esters.[4][8]
Propylene Glycol Diacetate (PGDA) Data not readily availableData not readily availableData not readily availableDespite the lack of specific HSP values in the search results, PGDA is empirically known for its strong solubility for alkyd, acrylic, polyester, and nitrocellulose resins.[7][15]

The "HSP distance" between a solvent and a polymer can predict solubility. A smaller distance implies greater affinity. EGDA's known parameters make it a predictable choice for resins like polymethylmethacrylate (PMMA), whose HSP values are also well-documented.

Part 3: Performance in Key Research Applications

The choice between EGDA and PGDA often comes down to the specific requirements of the application.

3.1 Drug Delivery and Formulation

In pharmaceutical sciences, both solvents can be used as excipients, solubilizers, or emulsifiers.[5][15] Their low toxicity is a significant advantage.

  • EGDA: Its higher water solubility may be beneficial for creating stable microemulsions or as a co-solvent in aqueous-based formulations.

  • PGDA: It is listed in the United States Pharmacopeia (NF XVI), indicating its acceptance for pharmaceutical applications.[7] Its slightly more lipophilic nature (higher logP) might make it a better choice for dissolving poorly water-soluble active pharmaceutical ingredients (APIs).

3.2 Polymer Science and Coatings

This is a primary application area for both solvents. Their high boiling points make them excellent "tail" solvents or coalescing agents.[4]

  • EGDA: Widely used in thermoplastic acrylic coatings and printing inks, where its slow evaporation rate helps improve leveling and flow, resulting in a smoother, high-gloss finish.[4][16] It is often used as a replacement for solvents with higher odor or toxicity, like DBE or PMA.[16]

  • PGDA: Marketed as a functional, environmentally friendly solvent, it is a strong solvent for various resins used in high-demand coatings, including polyurethane and epoxy systems.[1][7][15] Its faint mint-like odor is often preferred over other glycol ether acetates.[1]

The causal relationship is clear: a slow evaporation rate allows the polymer particles in a coating more time to flow and form a continuous, defect-free film before the coating fully dries.

Part 4: Safety, Toxicology, and Environmental Profile

Trustworthiness in a research setting requires a thorough understanding of the hazards associated with the materials used. Both EGDA and PGDA are considered to have favorable safety profiles compared to many traditional solvents.

Safety AspectThis compound (EGDA)Propylene Glycol Diacetate (PGDA)Researcher's Takeaway
Acute Oral Toxicity (LD50, rat) 6,850 mg/kg[9][17]13,530 mg/kg (rabbit)[7]Both exhibit low acute oral toxicity. PGDA appears to be less toxic orally than EGDA.
Skin Irritation May cause mild skin irritation.[9]Not classified as a skin irritant.[18][19]PGDA presents a lower risk for dermal irritation, a key consideration for handling.
Eye Irritation May cause mild eye irritation.[9]May cause eye irritation.[20]Standard PPE (goggles) is essential when handling either solvent.
Environmental Profile Considered an environmentally friendly solvent.[1][10]Considered an environmentally friendly solvent.[1][7]Both are preferred alternatives to more hazardous solvents like aromatic hydrocarbons.[10]
Regulatory Status -Listed in US Pharmacopeia (NF XVI).[7]PGDA's pharmacopeial listing provides an extra layer of validation for its use in drug development contexts.

The core difference stems from their parent glycols. Ethylene glycol is known for its toxicity, while propylene glycol is generally recognized as safe (GRAS) and used in food and cosmetics.[21] Although these are the diacetate esters, this underlying difference in the base molecule contributes to PGDA's generally more favorable toxicological profile.

Part 5: Experimental Protocol - A Case Study

Objective: To prepare a drug-loaded polymer film using the solvent casting method, a common technique in early-stage drug formulation and materials science.[22] This protocol is designed to be self-validating by assessing the final film's quality.

Materials:

  • Polymer: Polymethylmethacrylate (PMMA)

  • Solvent: this compound (EGDA) or Propylene Glycol Diacetate (PGDA)

  • Active Pharmaceutical Ingredient (API): A model compound (e.g., ibuprofen)

  • Equipment: Magnetic stirrer, glass beaker, Petri dish, drying oven, film applicator (optional).

Methodology:

  • Polymer Solution Preparation:

    • Causality: The goal is to create a homogenous "dope" solution.[23] The solvent must fully dissolve the polymer to ensure a uniform film.

    • Accurately weigh 10g of PMMA and add it to 90g of the chosen solvent (EGDA or PGDA) in a glass beaker to create a 10% (w/w) solution.

    • Place a magnetic stir bar in the beaker and cover it to prevent solvent evaporation.

    • Stir the mixture at room temperature until the polymer is fully dissolved. This may take several hours. Gentle heating (e.g., to 40-50°C) can accelerate dissolution but must be done with care to avoid solvent loss.[24]

  • API Incorporation:

    • Causality: The API must be fully dissolved or uniformly suspended to ensure consistent dosage throughout the final film.

    • Once the polymer is dissolved, slowly add the desired amount of the model API (e.g., 1g) to the solution while stirring continuously.

    • Continue stirring until the API is completely dissolved.

  • Deaeration:

    • Causality: Trapped air bubbles will create defects (pinholes) in the final film, compromising its integrity and appearance.

    • Let the solution stand for 30 minutes to allow large bubbles to rise. For a more robust method, place the solution in a vacuum chamber or ultrasonic bath to remove dissolved gas.[24]

  • Casting the Film:

    • Causality: A controlled, even spread of the solution is critical for achieving uniform film thickness, a key advantage of this method.[23]

    • Place a clean, level Petri dish in a fume hood.

    • Carefully pour the polymer-API solution into the Petri dish. Gently tilt the dish to ensure the solution covers the entire surface evenly.

  • Drying and Film Formation:

    • Causality: Slow, controlled evaporation of the high-boiling-point solvent allows polymer chains to align and form a solid, continuous film.

    • Loosely cover the Petri dish to prevent contamination while still allowing solvent vapor to escape.

    • Place the cast film in a drying oven set to a moderate temperature (e.g., 60°C). The slow evaporation of EGDA/PGDA requires a prolonged drying time, potentially 24-48 hours.

    • The film is considered dry when it is solid to the touch and can be peeled from the substrate.

  • Validation:

    • The resulting film should be transparent, flexible, and free of bubbles or cracks. The uniformity of its thickness can be measured with calipers. These qualitative and quantitative checks validate the success of the protocol.

Experimental Workflow Diagram:

G cluster_prep 1. Solution Preparation cluster_cast 2. Film Casting cluster_dry 3. Drying & Formation cluster_validate 4. Validation a Weigh PMMA & Solvent b Combine & Stir a->b c Add API & Dissolve b->c d Deaerate Solution (Vacuum/Sonication) c->d e Pour into Petri Dish d->e f Controlled Drying (Oven @ 60°C) e->f g Peel Final Film f->g h Assess Film Quality (Transparency, Flexibility) g->h

Caption: Workflow for Solvent Casting of a Polymer Film.

Conclusion and Recommendations

Both EGDA and PGDA are highly capable, low-toxicity solvents suitable for a range of research applications. The final decision should be guided by the specific needs of your experiment.

Decision-Making Flowchart:

G start Start: Solvent Selection q1 Is the application for a pharmaceutical formulation? start->q1 pgda_pref Choose PGDA (Pharmacopeia Listing) q1->pgda_pref Yes q2 Is high water solubility or compatibility required? q1->q2 No egda_pref Choose EGDA (Higher Water Solubility) q2->egda_pref Yes q3 Is minimizing potential skin irritation a priority? q2->q3 No pgda_pref2 Choose PGDA (Lower Irritation Profile) q3->pgda_pref2 Yes both_suitable Both EGDA and PGDA are excellent choices. Consider cost and availability. q3->both_suitable No

Caption: Choosing between EGDA and PGDA for your application.

  • Choose Propylene Glycol Diacetate (PGDA) when working on pharmaceutical formulations where its pharmacopeial listing is an advantage, or when minimizing potential skin irritation is a primary concern. Its slightly more lipophilic nature may also be beneficial for dissolving nonpolar APIs.

  • Choose this compound (EGDA) when higher water solubility is required, for example, in semi-aqueous systems or certain cleaning applications. Its well-defined Hansen Solubility Parameters also make it a more predictable choice when formulating with polymers for which HSP data is available.

For general-purpose applications in coatings and inks where these specific criteria are not dominant, both solvents perform exceptionally well as low-odor, slow-evaporating alternatives to more traditional, hazardous solvents.

References

A Senior Application Scientist's Guide to Ensuring Reproducibility with Ethylene Glycol Diacetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the pursuit of scientific advancement, the reproducibility of experimental results is paramount. This guide provides a comprehensive analysis of Ethylene Glycol Diacetate (EGDA), a versatile solvent and reagent, with a focus on the critical factors that influence experimental reproducibility. Authored from the perspective of a Senior Application Scientist, this document delves into the causality behind experimental choices, offers self-validating protocols, and provides objective comparisons with alternative compounds, supported by experimental data. Our aim is to equip researchers with the knowledge to harness the benefits of EGDA while mitigating potential sources of variability.

This compound: A Profile

This compound (EGDA), with the chemical formula C6H10O4, is a colorless, low-odor, and biodegradable solvent.[1] Its high boiling point and slow evaporation rate make it a valuable component in a wide array of applications, including coatings, inks, adhesives, and as a curing agent in foundry resins.[1][2] More recently, EGDA has gained traction as an environmentally friendly alternative to traditional aromatic solvents in agrochemical formulations.[3]

The synthesis of EGDA is typically achieved through the esterification of ethylene glycol with acetic acid.[4] The purity of the final product, with commercial grades often exceeding 98%, is crucial as impurities such as unreacted ethylene glycol or acetic acid can impact experimental outcomes.[2][4]

The Cornerstone of Reproducibility: Purity and Stability

The reliability of experimental results using EGDA is intrinsically linked to its purity and chemical stability. Variability in these parameters can introduce unforeseen artifacts and lead to inconsistent outcomes.

The Impact of Purity

The presence of impurities in EGDA can have significant consequences. For instance, in polymerization reactions, unreacted ethylene glycol, a diol, can act as a chain extender rather than participating in a desired crosslinking process, altering the mechanical and thermal properties of the resulting polymer. Residual acetic acid can catalyze unintended side reactions or affect the pH of a formulation, which is particularly critical in biological and pharmaceutical applications.

Protocol for Purity Assessment of this compound via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for quantifying the purity of EGDA and identifying common impurities.

1. Sample Preparation:

  • Prepare a 1% (v/v) solution of the EGDA sample in a high-purity solvent such as dichloromethane or ethyl acetate.

  • For the analysis of trace impurities, a more concentrated sample may be used, but care should be taken to avoid column overload.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: DB-WAX, 30 m x 0.25 mm I.D. x 0.25 µm film thickness, or a similar polar capillary column.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 30-300.

3. Data Analysis:

  • Identify the peak corresponding to EGDA based on its retention time and mass spectrum.

  • Quantify the purity by calculating the peak area percentage of EGDA relative to the total peak area of all components in the chromatogram.

  • Identify impurities by comparing their mass spectra to a reference library (e.g., NIST). Common impurities to look for include ethylene glycol, acetic acid, and monoacetates of ethylene glycol.

Diagram of the EGDA Purity Analysis Workflow

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Dilute EGDA Sample (1% in Dichloromethane) analysis1 Inject Sample into GC-MS prep1->analysis1 analysis2 Separation on DB-WAX Column analysis3 Detection by Mass Spectrometer data1 Identify Peaks by Retention Time & Mass Spectra analysis3->data1 data2 Quantify Purity (Peak Area %) data3 Identify Impurities via Library Search cluster_benefits Performance Benefits cluster_properties Key Properties EGDA Ethylene Glycol Diacetate (EGDA) benefit1 Enhanced Efficacy (Lower LC50) EGDA->benefit1 benefit2 Improved Leaf Adhesion (24-40% increase) EGDA->benefit2 benefit3 Reduced Cytotoxicity (2-3x lower than Xylene) EGDA->benefit3 prop1 Biodegradable EGDA->prop1 prop2 Low Odor EGDA->prop2 prop3 High Flash Point EGDA->prop3

References

A Comparative Performance Analysis of Ethylene Glycol Diacetate and Traditional Industrial Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of industrial solvents, the pursuit of efficacy, safety, and environmental responsibility is paramount. This guide offers a comprehensive performance comparison of Ethylene Glycol Diacetate (EGDA) against a selection of conventional industrial solvents: Acetone, Toluene, Xylene, and Methyl Ethyl Ketone (MEK). For researchers, scientists, and professionals in drug development, the choice of a solvent is a critical decision that influences reaction kinetics, product purity, process safety, and environmental impact.

This document moves beyond a superficial listing of properties to provide a deep, data-driven analysis of key performance indicators. We will explore solvency power through the lens of Hansen Solubility Parameters, offering a multi-dimensional perspective on solvent-solute interactions. Furthermore, we will examine crucial physical and safety parameters such as evaporation rate, boiling point, and flash point, alongside a critical assessment of their environmental and health profiles. The experimental protocols that form the basis of these comparisons are detailed to ensure scientific transparency and reproducibility. Our objective is to equip you with the necessary data and insights to make informed decisions in your solvent selection processes.

Physicochemical and Performance Data Summary

The following table provides a comparative overview of the key properties of this compound and the selected traditional industrial solvents. This data serves as the foundation for the detailed analysis in the subsequent sections.

PropertyThis compound (EGDA)AcetoneTolueneXylene (mixed isomers)Methyl Ethyl Ketone (MEK)
CAS Number 111-55-7[1][2]67-64-1108-88-31330-20-778-93-3
Molecular Weight ( g/mol ) 146.14[1]58.0892.14106.1772.11
Boiling Point (°C) 190.9[3]56.2110.6137-14479.6
Flash Point (°C) 88[2]-204~25-9
Density (g/mL @ 20°C) 1.1040.7910.867~0.860.805
Viscosity (cP @ 20°C) 2.90.320.590.6-0.80.43
Evaporation Rate (n-BuAc=1) 0.02[4]5.62.00.64.0
Water Solubility ( g/100g @ 20°C) 16.4[4]Miscible0.05Insoluble24.0
VOC Content (%) 100 (Readily Biodegradable)[2][5]100100100100

Solvency Power: A Hansen Solubility Parameter Perspective

A solvent's efficacy is fundamentally defined by its ability to dissolve a solute. While the Kauri-butanol (Kb) value provides a single-point measure of solvency, the Hansen Solubility Parameters (HSP) offer a more descriptive, three-dimensional understanding of intermolecular forces.[6] HSP decomposes the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[6] Solvents with similar HSP values to a solute are more likely to dissolve it.

Below is a comparison of the Hansen Solubility Parameters for the selected solvents.

SolventδD (MPa½)δP (MPa½)δH (MPa½)
This compound (EGDA) 16.20[7]4.70[7]9.80[7]
Acetone 15.5[6]10.4[6]7.0[6]
Toluene 18.0[8]1.4[8]2.0[8]
Xylene (mixed isomers) 17.6[9]1.0[9]3.1[9]
Methyl Ethyl Ketone (MEK) 16.0[10]9.0[10]5.1[10]

Interpretation:

  • This compound (EGDA) exhibits a balanced solvency profile with a significant contribution from hydrogen bonding forces (δH = 9.80 MPa½).[7] This makes it particularly effective for dissolving polar polymers and resins that can engage in hydrogen bonding. Its dispersion component (δD = 16.20 MPa½) is comparable to MEK.[7]

  • Acetone and MEK are characterized by strong polar forces (δP = 10.4 and 9.0 MPa½, respectively), making them excellent solvents for a wide range of polar organic materials.[6][10]

  • Toluene and Xylene are predominantly non-polar solvents, with their solvency power derived almost entirely from dispersion forces (δD = 18.0 and 17.6 MPa½, respectively).[8][9] They are effective for dissolving non-polar substances like oils, greases, and many hydrocarbon resins.

The choice between these solvents will, therefore, depend on the specific HSP of the solute . EGDA's balanced profile suggests a broader range of potential applications, particularly where moderate polarity and hydrogen bonding are advantageous.

Experimental Protocols

To ensure the scientific integrity of this guide, the following sections detail the standardized methodologies for determining key performance parameters.

Determination of Hansen Solubility Parameters (HSP)

The determination of HSP is typically performed by solubility testing with a range of solvents with known HSPs. The principle is to identify which solvents dissolve a given solute, and then to find the central point in "Hansen space" of those "good" solvents.

Methodology:

  • Solvent Selection: A set of well-characterized solvents with a wide range of δD, δP, and δH values is selected.

  • Solubility Testing: A small, precise amount of the solute is added to a known volume of each test solvent. The mixture is agitated at a constant temperature until equilibrium is reached.

  • Observation: The solubility is assessed visually or instrumentally. A binary classification of "good" (soluble) or "bad" (insoluble) is assigned to each solvent.

  • Data Analysis: The HSP values of the "good" solvents are plotted in a 3D graph. A sphere is drawn to enclose the majority of the "good" solvents while excluding the "bad" solvents. The center of this sphere represents the Hansen Solubility Parameters of the solute.

HSP_Determination_Workflow cluster_prep Preparation cluster_testing Solubility Testing cluster_analysis Data Analysis select_solvents Select Solvents with Known HSPs mix Mix Solute and Solvents select_solvents->mix prepare_solute Prepare Solute prepare_solute->mix agitate Agitate at Constant Temperature mix->agitate observe Observe Solubility agitate->observe classify Classify as 'Good' or 'Bad' observe->classify plot Plot 'Good' Solvents in 3D Space classify->plot determine_sphere Determine HSP Sphere plot->determine_sphere hsp_values HSP Values of Solute determine_sphere->hsp_values

Caption: Workflow for Hansen Solubility Parameter Determination.

Determination of Evaporation Rate (ASTM D3539)

The relative evaporation rate of a solvent is a critical parameter in applications such as coatings, where it affects drying time and film formation. The standard test method, ASTM D3539, provides a procedure for this determination.

Methodology:

  • Apparatus: A thin-film evaporometer is used, which consists of a sensitive balance from which a filter paper is suspended in a controlled-environment cabinet.

  • Sample Application: A precise volume of the solvent is dispensed onto the filter paper.

  • Measurement: A stream of dry air at a constant temperature and flow rate is passed through the cabinet. The weight loss of the solvent is recorded over time.

  • Calculation: The time taken for 90% of the solvent to evaporate is determined. The evaporation rate is then calculated relative to a reference solvent, typically n-butyl acetate.

Evaporation_Rate_Workflow start Start prepare Prepare Thin-Film Evaporometer start->prepare apply_sample Apply Known Volume of Solvent to Filter Paper prepare->apply_sample measure_weight Record Weight Loss Over Time in Controlled Airflow apply_sample->measure_weight calculate_time Determine Time for 90% Evaporation measure_weight->calculate_time calculate_rate Calculate Relative Evaporation Rate (vs. n-BuAc) calculate_time->calculate_rate end End calculate_rate->end

Caption: ASTM D3539 Evaporation Rate Determination Workflow.

Performance in Application: A Deeper Dive

Evaporation Rate and its Implications

The evaporation rate is a critical factor in many applications.

  • EGDA has a very slow evaporation rate (0.02 relative to n-butyl acetate), which is advantageous in applications requiring long open times and excellent flow and leveling, such as in high-gloss coatings and printing inks.[4]

  • Acetone and MEK are fast-evaporating solvents, making them suitable for applications where rapid drying is required, such as in industrial cleaning and fast-drying lacquers.

  • Toluene and Xylene have moderate evaporation rates, offering a balance between drying time and workability in applications like paints and adhesives.

Safety Profile: Flash Point and Health Hazards

The flash point is a critical indicator of a solvent's flammability and the associated handling risks.

  • EGDA has a high flash point of 88°C, making it a significantly safer alternative to the other solvents in this comparison, all of which have flash points well below this temperature.[2] This reduces the risk of fire and allows for less stringent storage and handling requirements.

  • Acetone , Toluene , Xylene , and MEK are all highly flammable liquids with low flash points, necessitating specialized storage, handling, and ventilation procedures to mitigate fire and explosion hazards.

In terms of health hazards, many traditional solvents are classified as Hazardous Air Pollutants (HAPs) and are subject to strict regulatory controls. EGDA is not classified as a HAP.[2]

Environmental Impact: Biodegradability and Aquatic Toxicity

The environmental fate of a solvent is a growing concern for industry.

  • EGDA is predicted to be readily biodegradable, meaning it is unlikely to persist in the environment.[2][4] Studies have shown that in herbicide formulations, EGDA-based products exhibit lower acute toxicity to aquatic organisms compared to xylene-based formulations.[6]

  • Toluene and Xylene are aromatic hydrocarbons that can have significant ecotoxicity and contribute to the formation of smog.

  • While Acetone and MEK are generally considered to have lower environmental persistence than aromatic solvents, their high volatility contributes to air pollution.

A study comparing EGDA and xylene in herbicide formulations found that the EGDA-based formulation had lower acute toxicity to aquatic organisms.[6] This highlights the potential of EGDA as a more environmentally benign solvent choice.

Conclusion

This comparative guide demonstrates that this compound presents a compelling alternative to traditional industrial solvents across several key performance and safety metrics. Its balanced solvency profile, as indicated by its Hansen Solubility Parameters, suggests its utility in a wide range of applications, particularly for polar and hydrogen-bonding solutes.

The most significant advantages of EGDA lie in its safety and environmental profile. Its high flash point dramatically reduces fire hazards, while its ready biodegradability and lower aquatic toxicity position it as a more sustainable choice. While its slow evaporation rate may not be suitable for all applications, it is a distinct advantage in formulations where extended open time and superior film formation are desired.

For researchers and professionals in scientifically demanding fields, the data presented herein provides a robust foundation for considering EGDA as a high-performance, safer, and more environmentally responsible solvent. As the chemical industry continues to evolve towards greener and safer practices, the adoption of solvents like EGDA will be instrumental in achieving these goals.

References

A Senior Application Scientist's Guide to Ethylene Glycol Diacetate and Other Prominent Green Solvents in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical and chemical research, the principles of green chemistry are no longer a niche consideration but a fundamental aspect of sustainable and responsible science. The selection of a solvent, a ubiquitous component in nearly every chemical transformation, purification, and formulation process, carries significant weight in the overall environmental footprint of a process. For researchers, scientists, and drug development professionals, the imperative is to identify solvents that are not only effective and efficient but also align with stringent safety and environmental standards.

This guide provides an in-depth technical comparison of Ethylene Glycol Diacetate (EGDA) against three other notable green solvents: Dihydrolevoglucosenone (Cyrene), 2-Methyltetrahydrofuran (2-MeTHF), and Cyclopentyl Methyl Ether (CPME). Our objective is to move beyond mere cataloging of properties and delve into a comparative analysis grounded in experimental data for specific, high-value applications in pharmaceutical development. We will explore the causality behind solvent choice and present self-validating protocols to ensure scientific integrity.

The Green Solvent Landscape: A Comparative Overview

The ideal green solvent should be derived from renewable resources, be biodegradable, have low toxicity, and a high boiling point to minimize volatile organic compound (VOC) emissions. Let's introduce our contenders:

  • This compound (EGDA): A biodegradable, high-boiling point (190-191°C) solvent with low odor.[1][2] It is recognized for its strong solubility and is often used in coatings, inks, and resins.[1][3] Its application in more complex organic synthesis is an area of growing interest.

  • Dihydrolevoglucosenone (Cyrene): A bio-based, biodegradable dipolar aprotic solvent derived from cellulose.[4][5] It is positioned as a safer alternative to N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF).[4][5] Cyrene is noted for its high boiling point (227 °C) and miscibility with water.[6][7]

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-derived ether solvent, considered a greener substitute for tetrahydrofuran (THF).[8] It is particularly valued in pharmaceutical synthesis for its favorable separation properties from water and reduced tendency to form peroxides.[9][10]

  • Cyclopentyl Methyl Ether (CPME): A hydrophobic ether solvent with a high boiling point (106°C) and low peroxide formation.[11][12] It exhibits excellent stability under both acidic and basic conditions, making it a versatile process solvent.[11][13]

Physicochemical and Safety Profile Comparison

A direct comparison of the key physical, safety, and environmental properties of these solvents is essential for informed selection.

PropertyThis compound (EGDA)Cyrene2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)
CAS Number 111-55-753716-82-896-47-95614-37-9
Molecular Formula C6H10O4C6H8O3C5H10OC6H12O
Molecular Weight ( g/mol ) 146.14[14]128.13[15]86.13100.16[11]
Boiling Point (°C) 190-191[16]227[6]80[17]106[11]
Melting Point (°C) -41[16]N/A-136[17]< -140[11]
Density (g/cm³ at 20°C) 1.104[16]1.25[6]0.850.86[11]
Flash Point (°C) 88[18]108[19]-11[17]-1[11]
Water Solubility 160 g/L (20°C)[16]Miscible[5]14 g/100g (23°C)[20]1.1 g/100g (23°C)[13]
Biodegradability Readily biodegradable[14][21]Readily biodegradable[4][22]Biodegradable[23]Information not readily available[24]
Toxicity (Oral LD50, rat) 6850 mg/kg[18]>2000 mg/kg (practically non-toxic)[22]"Harmful if swallowed"[17]1000-2000 mg/kg (Harmful if swallowed)[25]
Key Hazards Mild eye and skin irritant[18]Not mutagenic, not a skin sensitizerFlammable liquid, eye and respiratory irritant[17]Highly flammable, skin and eye irritant[13]

Benchmarking in a High-Value Pharmaceutical Application: Amide Bond Formation

The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry and drug discovery. The choice of solvent can significantly impact reaction efficiency, product purity, and the sustainability of the process. We will benchmark the performance of our selected green solvents in this critical transformation.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol is adapted from a study on HATU-mediated amide bond formation in Cyrene, a common and well-documented method.[6]

Objective: To synthesize N-benzyl-4-methylbenzamide from p-toluic acid and benzylamine.

Materials:

  • p-Toluic acid

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Solvent (EGDA, Cyrene, 2-MeTHF, or CPME)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Standard laboratory glassware

Procedure:

  • To a round bottom flask containing a magnetic stir bar, add p-toluic acid (1.0 mmol, 1.0 equiv.).

  • Add the selected solvent (5 mL).

  • Add benzylamine (1.1 mmol, 1.1 equiv.), HATU (1.2 mmol, 1.2 equiv.), and DIPEA (2.0 mmol, 2.0 equiv.).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-4-methylbenzamide.

Diagram of the Amide Synthesis Workflow

Amide_Synthesis_Workflow cluster_reactants Reactant Dosing cluster_reaction Reaction cluster_workup Work-up & Purification p_toluic_acid p-Toluic Acid Reaction Stir at Room Temperature (1-4 hours) p_toluic_acid->Reaction benzylamine Benzylamine benzylamine->Reaction HATU HATU HATU->Reaction DIPEA DIPEA DIPEA->Reaction Solvent Green Solvent (EGDA, Cyrene, 2-MeTHF, or CPME) Solvent->Reaction Dilution Dilute with Ethyl Acetate Reaction->Dilution Reaction Mixture Wash Aqueous Washes (NaHCO3, Brine) Dilution->Wash Dry Dry with MgSO4 & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Pure Amide Product Purify->Product

Caption: Workflow for HATU-mediated amide synthesis.

Comparative Performance Data in Amide Synthesis
SolventTypical YieldReaction TimeKey Observations and Causality
Cyrene 63-100%[6]1 hour[6]Cyrene's high polarity and dipolar aprotic nature effectively solubilize the coupling reagents and starting materials, leading to high reaction rates and yields. Its high boiling point is not a factor at room temperature but can be advantageous for less reactive substrates requiring heat. The high viscosity may require vigorous stirring.[4][6]
2-MeTHF Generally good to excellent1-4 hours2-MeTHF is a versatile solvent for amide couplings, often providing clean reactions and straightforward work-ups due to its limited water miscibility. Its performance is generally comparable to traditional ethereal solvents but with a better environmental profile.
CPME Generally poor to goodVariableCPME's performance in amide couplings can be variable. While it has been shown to be effective in some cases, particularly in enzyme-catalyzed amidations, it can be less effective in others, potentially due to lower polarity compared to dipolar aprotic solvents, which can affect the solubility of polar reagents and intermediates.
EGDA (Expected) Moderate to goodLikely longer than CyreneBased on its properties, EGDA's performance is anticipated to be moderate to good. Its ester functionalities may offer some polarity to facilitate the reaction. However, as a protic solvent, it may interact with the coupling reagents, potentially leading to slightly lower yields or longer reaction times compared to aprotic solvents like Cyrene. Its high boiling point would be beneficial for reactions requiring elevated temperatures.

Benchmarking in a High-Value Pharmaceutical Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, widely used in the pharmaceutical industry for the construction of biaryl structures present in many active pharmaceutical ingredients (APIs).

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure adapted from studies utilizing green solvents for the Suzuki-Miyaura reaction.[22][25]

Objective: To synthesize 4-phenyltoluene from 4-bromotoluene and phenylboronic acid.

Materials:

  • 4-Bromotoluene

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent (EGDA, Cyrene, 2-MeTHF, or CPME)

  • Water (as a co-solvent, if applicable)

  • Toluene or other extraction solvent

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Reaction vessel suitable for heating under an inert atmosphere

  • Standard laboratory glassware

Procedure:

  • To a reaction vessel, add the palladium catalyst (e.g., 2-5 mol%), 4-bromotoluene (1.0 mmol, 1.0 equiv.), and phenylboronic acid (1.2 mmol, 1.2 equiv.).

  • Add the base (e.g., 2.0-3.0 mmol, 2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent (e.g., 5 mL) and co-solvent (if applicable).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir for the specified time (e.g., 2-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with an extraction solvent (e.g., toluene).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield 4-phenyltoluene.

Diagram of the Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Aryl Halide, Boronic Acid, Base, Catalyst Inert_Atmosphere Inert Atmosphere (N2 or Ar) Reagents->Inert_Atmosphere Solvent_Addition Add Degassed Green Solvent Inert_Atmosphere->Solvent_Addition Heating Heat and Stir (e.g., 80-110°C) Solvent_Addition->Heating Extraction Extraction with Organic Solvent Heating->Extraction Reaction Mixture Wash Aqueous Washes Extraction->Wash Dry Dry & Concentrate Wash->Dry Purification Chromatography or Recrystallization Dry->Purification Product Biaryl Product Purification->Product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Data in Suzuki-Miyaura Cross-Coupling
SolventTypical YieldReaction Temperature (°C)Key Observations and Causality
Cyrene 44-100%[14]50[25]Cyrene, often with water as a co-solvent, has been shown to be an effective medium for Suzuki couplings.[14][22] Its high polarity can facilitate the dissolution of the inorganic base and the boronic acid, promoting the transmetalation step. The high boiling point allows for a wide range of reaction temperatures.
2-MeTHF Good to excellent80-1102-MeTHF is a well-established green solvent for Suzuki-Miyaura reactions.[20] Its etheric nature stabilizes the palladium catalyst, and its limited water miscibility allows for efficient reaction and subsequent phase separation during work-up. The higher boiling point compared to THF allows for increased reaction rates.
CPME Good to excellent80-110CPME is an excellent solvent for Suzuki couplings, often leading to high yields.[13][23] Its hydrophobic nature can be advantageous in minimizing water-induced side reactions such as protodeboronation of the boronic acid. Its high boiling point allows for efficient reaction kinetics.
EGDA (Expected) Moderate100-150There is limited literature on the use of EGDA as a primary solvent for Suzuki-Miyaura couplings. Its performance is expected to be moderate. The ester groups might coordinate with the palladium catalyst, potentially influencing its activity. The high boiling point would allow for high reaction temperatures, which could be beneficial for less reactive substrates. However, its protic nature could potentially interfere with the catalytic cycle.

Conclusion and Future Outlook

The selection of a green solvent is a multi-faceted decision that requires a careful balance of performance, safety, and environmental impact.

  • Cyrene emerges as a strong contender for replacing traditional dipolar aprotic solvents in reactions where high polarity is crucial, such as in amide bond formations.

  • 2-MeTHF and CPME have demonstrated their value as versatile and robust alternatives to traditional ethereal solvents in a wide range of transformations, including the demanding Suzuki-Miyaura cross-coupling. Their favorable physical properties for work-up and purification make them particularly attractive in process chemistry.

  • This compound (EGDA) , while being a biodegradable and low-toxicity solvent, appears to be less explored in the context of high-value organic synthesis compared to the other three. Its strengths currently lie in formulations and coatings. However, its favorable environmental profile warrants further investigation into its potential as a reaction solvent in a broader range of applications, particularly for reactions that can leverage its high boiling point.

As the pharmaceutical industry continues to embrace green chemistry, the demand for well-characterized and versatile green solvents will only increase. While this guide provides a data-driven comparison, it is crucial for researchers to perform their own solvent screening and optimization for each specific application to identify the most suitable and sustainable solution. The continued exploration of solvents like EGDA in a wider array of chemical transformations will be vital in expanding the toolkit of the modern, environmentally conscious scientist.

References

A Comparative Guide to Ethylene Glycol Diacetate and Xylene in Pesticide Formulations

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of agrochemical formulation, the pursuit of solvents that enhance efficacy while minimizing environmental and human health impacts is paramount. For decades, aromatic hydrocarbons like xylene have been the industry standard.[1][2][3][4] However, growing concerns over their inherent risks have catalyzed the search for safer, more effective alternatives.[1][5][6] This guide provides an in-depth, data-driven comparison of ethylene glycol diacetate (EGDA) and xylene, offering researchers, scientists, and formulation development professionals a comprehensive understanding of their respective performance in pesticide formulations.

The Critical Role of Solvents in Pesticide Efficacy

Solvents are a cornerstone of many liquid pesticide formulations, particularly emulsifiable concentrates (EC) and oil suspensions (OF).[1][2][3][4] Their primary function is to dissolve the active ingredient (AI), ensuring a stable and homogenous product that can be easily diluted for application. The choice of solvent, however, extends far beyond simple solubilization. It profoundly influences the formulation's physical and chemical properties, which in turn dictate its performance in the field. Key solvent characteristics impacting efficacy include:

  • Solvency Power: The ability to dissolve a wide range of AIs at various concentrations.

  • Volatility: The rate of evaporation, which can affect droplet size, drying time on the leaf surface, and AI uptake.

  • Spreading and Adhesion: The ability of the formulation to spread across and adhere to the target leaf surface, maximizing contact and absorption.

  • Phytotoxicity: The potential to cause damage to the target crop.

  • Toxicity and Environmental Profile: The inherent risks to applicators, consumers, and the ecosystem.

This guide will dissect the performance of EGDA and xylene against these critical parameters, supported by experimental evidence.

This compound (EGDA): A High-Performance, Eco-Friendly Alternative

EGDA is an environmentally friendly solvent characterized by its strong solubility, low odor, and low toxicity.[1][2] It is widely utilized in industries such as paints, coatings, and adhesives.[7] Its application in pesticide formulations is a more recent development, driven by the need for greener agrochemical solutions.[1][2]

Key Advantages:

  • Enhanced Bioefficacy: Studies have demonstrated that EGDA-based herbicide formulations can offer superior weed control compared to their xylene-based counterparts.[1][2][3][4]

  • Improved Droplet Dynamics: EGDA formulations exhibit lower surface tension and contact angles, leading to a significant increase in droplet adhesion and retention on leaf surfaces.[1][2][3][4]

  • Favorable Safety Profile: EGDA has a higher flash point than xylene, making it safer for storage and transportation.[1][8] Furthermore, it exhibits significantly lower cytotoxicity to human cells.[1][2][3][4]

  • Eco-Friendly: Classified as a low-toxicity and eco-friendly solvent, EGDA aligns with the growing demand for sustainable agricultural inputs.[1][2][3][4]

Xylene: The Conventional Aromatic Solvent

Xylene, a mixture of three isomers (ortho-, meta-, and para-xylene), is a widely used solvent in numerous industries, including the manufacturing of pesticides.[5][6][9] Its strong solvency for a broad range of AIs has made it a popular choice in pesticide formulations.[6]

Disadvantages and Concerns:

  • Human Health Risks: Xylene is recognized as a hazardous substance with potential risks to human health upon exposure.[5]

  • Environmental Impact: The use of xylene in large quantities poses a threat to the environment, particularly to aquatic ecosystems.[5]

  • Flammability: Xylene is a flammable liquid, which presents challenges for safe handling, storage, and transportation.[6]

  • Regulatory Scrutiny: The use of xylene in various applications is subject to regulation by agencies such as the U.S. Environmental Protection Agency (EPA).[9][10][11]

Head-to-Head Comparison: EGDA vs. Xylene

A comprehensive comparison reveals a compelling case for EGDA as a superior alternative to xylene in modern pesticide formulations.

Physicochemical Properties
PropertyThis compound (EGDA)Xylene
Appearance Colorless, transparent liquid[7]Colorless liquid[12]
Odor Mild, pleasant[7]Aromatic[12]
Boiling Point ~190°C[7]138-144°C
Flash Point 88°C[1]27-32°C
Water Solubility 12.5%[1]Insoluble
Toxicity Low toxicity, eco-friendly[1][2][3][4]Toxic, hazardous to the environment[5]
Performance in Pesticide Formulations: Experimental Data

Recent studies provide concrete evidence of EGDA's superior performance in herbicide formulations. A study comparing 15% cyhalofop-butyl emulsifiable concentrate (EC) and 10% nicosulfuron oil suspension (OF) formulated with either EGDA or xylene yielded the following key findings:

Herbicidal Efficacy:

  • Greenhouse Bioassays: EGDA-based formulations demonstrated weed control that was 9.1%–30.5% superior to xylene-based formulations.[1][2][3][4]

  • Field Trials: In field conditions, the EGDA formulations showed a 4.8%–6.7% improvement in weed control over the xylene formulations.[1][2][3][4]

Droplet Behavior and Leaf Retention:

  • EGDA formulations led to a 24%–40% increase in leaf retention of the pesticide.[1][2][3][4] This is attributed to the lower surface tension and contact angle of the EGDA-based spray solutions, which promotes better spreading and adhesion on the waxy cuticle of leaves.

Cytotoxicity:

  • Xylene-based preparations were found to be 2–3 times more cytotoxic to human bronchial cells than the EGDA-based formulations, highlighting the significant safety advantage of EGDA.[1][2][3][4]

Experimental Protocols for Comparative Analysis

To facilitate independent verification and further research, the following experimental protocols are provided, mirroring the methodologies used in comparative studies.

Protocol for Evaluating Herbicidal Efficacy (Greenhouse)

Caption: Workflow for Greenhouse Herbicidal Efficacy Bioassay.

Protocol for Measuring Leaf Retention

Caption: Protocol for Determining Pesticide Retention on Leaf Surfaces.

Conclusion and Future Outlook

The evidence strongly suggests that this compound is not merely a viable alternative to xylene but a superior solvent for pesticide formulations in several key aspects. Its ability to enhance herbicidal efficacy, improve spray deposition and retention, and its significantly better safety and environmental profile make it a compelling choice for the development of next-generation agrochemicals.[1][2][3][4]

As the agricultural industry continues to move towards more sustainable and safer practices, the adoption of solvents like EGDA will be crucial. Further research should focus on expanding the application of EGDA to a wider range of active ingredients and formulation types, solidifying its role as a cornerstone of modern, effective, and responsible crop protection solutions.

References

Safety Operating Guide

Navigating the Disposal of Ethylene Glycol Diacetate: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical doesn't end after the experiment. Proper disposal is a critical, final step, ensuring the safety of personnel, the integrity of the facility, and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of ethylene glycol diacetate (EGD), moving beyond mere procedure to explain the scientific rationale behind each recommendation.

Understanding this compound: Properties and Hazards

This compound (CAS No. 111-55-7) is a colorless, combustible liquid with a mild odor.[1][2] While a versatile solvent in many laboratory applications, its disposal requires careful consideration due to its specific chemical properties and potential hazards.[2][3]

PropertyValueImplication for Disposal
Flash Point 191°F (88°C) Closed CupClassified as a combustible liquid, requiring precautions against ignition sources during storage and disposal.[1][4]
Water Solubility 160 g/L at 20°CHigh water solubility means spills can readily contaminate water systems.[1][5] Disposal into sanitary sewers is prohibited.[1]
Environmental Fate Harmful to aquatic organisms.[1] Highly mobile in soil.[1][6]Improper disposal can lead to environmental contamination.
Toxicity Ingestion may cause stupor or coma and can lead to severe kidney injury.[3][4]Highlights the importance of personal protective equipment (PPE) and avoiding environmental release.
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.[5][7]Co-disposal with incompatible chemicals can lead to hazardous reactions.

The Core Principle: Waste Characterization

The foundational step in the proper disposal of any chemical waste is its characterization.[1][5][7][8][9] As the generator of the waste, you are legally responsible for determining if it is hazardous. For this compound, this involves assessing two key aspects:

  • Is it a listed hazardous waste? this compound is not typically listed as a hazardous waste in its pure, unused form.[10]

  • Does it exhibit hazardous characteristics? According to the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it exhibits ignitability, corrosivity, reactivity, or toxicity.[10] While pure this compound is combustible, its flashpoint is above the 140°F threshold for the ignitability characteristic. However, if it has been mixed with other substances, the characteristics of the mixture could change.

Crucially, used this compound may have become contaminated with other hazardous materials during your experimental process.[11] For instance, if used as a solvent for a reaction involving heavy metals, the resulting waste stream may be classified as hazardous.[11]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to managing this compound waste from generation to final disposal.

Step 1: Segregation and Collection

The Why: Proper segregation prevents accidental mixing of incompatible wastes, which could lead to dangerous chemical reactions. It also avoids the costly process of having to treat a large volume of non-hazardous waste as hazardous due to cross-contamination.

Procedure:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.[12] The container should be made of a compatible material, such as 316 stainless steel or appropriate plastics, and not galvanized metal.

  • The label should include:

    • "this compound Waste"

    • The date accumulation started.

    • The primary hazards (e.g., "Combustible").

    • A list of any other chemicals mixed with the this compound.

  • Do not mix this compound waste with other waste streams, particularly strong oxidizing agents, acids, or bases.[5][7][12]

Step 2: Storage

The Why: Safe storage minimizes the risk of spills, fires, and exposure to personnel.

Procedure:

  • Store the waste container in a cool, dry, and well-ventilated area.[2][5]

  • Keep the container away from heat, sparks, open flames, and other sources of ignition.[1][5]

  • Ensure the storage area has secondary containment to capture any potential leaks.

  • Do not store in old food or beverage containers.[12]

Step 3: Small Spill Management

The Why: Having a clear plan for small spills prevents them from escalating into major incidents.

Procedure:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.[1][5][6]

  • Wearing appropriate PPE (goggles or face shield, rubber gloves), absorb the spill with an inert material such as vermiculite, sand, or earth.[4][5][13]

  • Collect the absorbed material using spark-proof tools and place it into a suitable, labeled container for disposal.[6]

  • Clean the spill area thoroughly.

Step 4: Disposal Path Selection

The Why: The final disposal method must comply with all local, regional, and national regulations to ensure environmental protection and legal compliance.

Procedure:

  • Consult your institution's Environmental Health and Safety (EHS) department. They are the primary resource for understanding your specific local and state regulations.

  • Based on your waste characterization, your EHS department will guide you on the appropriate disposal path. The most common and recommended method for this compound is through a licensed hazardous waste disposal company.

  • Industrial Incineration: This is a frequently recommended disposal method for this compound.[1] Controlled incineration at high temperatures ensures the complete destruction of the chemical.

  • Recycling: In some cases, used glycols can be recycled.[11][12] This is a more environmentally friendly option but depends on the purity of the waste and the capabilities of local recycling facilities. Your EHS provider can advise if this is a viable option for your waste stream.

  • Never pour this compound down the drain or dispose of it in the regular trash. [1][11][12] Its solubility in water and toxicity to aquatic life make this practice environmentally harmful and illegal.[1]

Decision-Making Workflow for Disposal

The following diagram illustrates the logical flow for determining the correct disposal path for this compound waste.

G cluster_0 start Waste Generation: This compound characterize Characterize Waste: Pure EGD or Mixture? start->characterize is_hazardous Does it exhibit hazardous characteristics (e.g., from contaminants)? characterize->is_hazardous Mixture segregate Segregate and Collect in Labeled Container characterize->segregate Pure EGD is_hazardous->segregate No is_hazardous->segregate Yes (label accordingly) storage Store Safely: Cool, Ventilated, Away from Ignition segregate->storage ehs Consult Institutional EHS Department storage->ehs disposal_co Arrange Pickup by Licensed Waste Disposal Company ehs->disposal_co end_incinerate Final Disposal: Industrial Incineration disposal_co->end_incinerate end_recycle Alternative: Recycling (if applicable) disposal_co->end_recycle caption Disposal Decision Workflow for this compound

Caption: Disposal Decision Workflow for this compound

By adhering to these scientifically grounded and procedurally sound guidelines, you can ensure that your use of this compound concludes with a responsible and safe disposal process, upholding your commitment to laboratory safety and environmental stewardship.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethylene Glycol Diacetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of Ethylene Glycol Diacetate (CAS No. 111-55-7). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural steps to explain the causality behind each safety recommendation, ensuring a self-validating system of laboratory safety.

Understanding the Compound: Hazard Profile of this compound

This compound is a colorless, combustible liquid with a mild, pleasant odor.[1] While it is not classified as acutely toxic, its primary hazards lie in its combustibility and its potential to cause irritation upon contact.[2] A thorough understanding of its properties is the foundation of safe handling.

Key Hazards:

  • Combustibility: As a combustible liquid with a flash point of approximately 82-88°C (179.6-190.4°F), this compound can form flammable vapor/air mixtures, especially when heated.[3][4][5] Ignition sources must be strictly controlled in areas where it is handled and stored.

  • Irritation: Direct contact may cause mild to moderate irritation of the skin and eyes.[2] Inhalation of vapors can lead to respiratory tract irritation.[2][3]

  • Ingestion: Ingestion may cause irritation of the digestive tract. Symptoms of overexposure can include headache, dizziness, and nausea.[2]

Crucially, no specific Occupational Exposure Limits (OELs) have been established by major regulatory bodies like OSHA, NIOSH, or ACGIH for this compound.[4] This absence of a defined limit necessitates a more conservative approach to exposure control, emphasizing robust engineering controls and stringent personal protective equipment (PPE) protocols.

The Core of Protection: A Multi-Tiered PPE Strategy

The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task, the quantities being used, and the potential for exposure. The following sections detail a risk-based approach to PPE selection, moving from baseline laboratory requirements to enhanced protection for higher-risk procedures.

Foundational PPE: For All Handling Scenarios

This level of PPE is the mandatory minimum for any procedure involving this compound, including simple transfers, dilutions, and formulations where the risk of splashing or aerosol generation is low.

  • Eye and Face Protection:

    • Requirement: Tight-sealing safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are essential.[4]

    • Scientific Rationale: The primary risk to the eyes is from accidental splashes. Standard safety glasses do not provide adequate protection from liquid splashes that can come from the sides or top. Goggles create a seal around the eyes, offering comprehensive protection against irritation. For tasks with a higher splash potential, a full-face shield should be worn in addition to safety goggles.

  • Skin Protection (Gloves):

    • Causality and Field Insight: The molecular structure of this compound, a diester, dictates the choice of glove material. Nitrile gloves offer good resistance to a broad range of chemicals, including esters, and are a common, effective choice for incidental contact.[7] For prolonged contact or immersion, butyl rubber gloves generally provide superior protection against esters and ketones. It is critical to inspect gloves for any signs of degradation or damage before each use. [2] Always consult the glove manufacturer's specific chemical resistance data if available.

  • Protective Clothing:

    • Requirement: A standard, long-sleeved laboratory coat is required to protect the skin on the arms.[4]

    • Rationale: The lab coat provides a removable barrier to protect personal clothing and skin from minor spills and contamination.

Enhanced PPE: For High-Risk Operations

Certain procedures increase the risk of exposure through inhalation or significant skin contact. These include heating the compound, agitating solutions vigorously, sonicating, or handling large volumes (>1 Liter).

  • Respiratory Protection:

    • Requirement: In situations where vapors may be generated (e.g., heating, aerosolizing) or if ventilation is inadequate, a NIOSH-approved respirator is necessary.[4] A half-mask respirator with organic vapor cartridges is typically sufficient.

    • Expertise in Practice: Since there are no established exposure limits, the decision to use respiratory protection is based on the process. Any procedure that increases the vapor pressure of the compound warrants respiratory protection. If any irritation of the respiratory tract or symptoms like headaches are noticed, work should cease immediately, and the ventilation and respiratory protection plan should be re-evaluated.

  • Advanced Skin Protection:

    • Requirement: For large-volume transfers or situations with a high risk of significant splashing, a chemical-resistant apron worn over the lab coat is recommended.[8] Antistatic or impervious boots may also be required depending on the scale of the operation.[8]

    • Trustworthiness of Protocol: This layered approach ensures that a failure in one protective layer (e.g., a splash that penetrates a lab coat) does not necessarily result in skin exposure.

Operational Plan: From Benchtop to Disposal

A robust safety plan extends beyond PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from safe handling practices to emergency preparedness and compliant disposal.

Prudent Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area.[6] For procedures that may generate vapors, a chemical fume hood is mandatory.[9][10]

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and other sources of ignition.[6][11] Use spark-proof tools and ensure electrical equipment is properly grounded, especially during bulk transfers.[1][10]

  • Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[4] Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

Emergency Protocols: A Step-by-Step Response Plan

Immediate and correct action during an emergency can significantly mitigate harm. All personnel must be familiar with these procedures and the location of safety equipment.

Step-by-Step Emergency Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing.[9] Flush the affected skin with plenty of water for at least 15 minutes. If irritation develops or persists, seek medical aid.

  • Inhalation: Move the affected person to fresh air immediately.[6] If coughing or other respiratory symptoms appear, seek medical attention.

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical aid.

  • Minor Spill (Contained, <100 mL):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (goggles, gloves, lab coat), confine and absorb the spill with an inert material such as vermiculite, sand, or earth.[4]

    • Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[12]

  • Major Spill (>100 mL or in a poorly ventilated area):

    • Evacuate the laboratory immediately and alert others.[13]

    • If flammable vapors are a concern, turn off all ignition sources if it is safe to do so.[13]

    • Close the laboratory doors and prevent entry.

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.

Disposal Plan: Compliant Waste Management

Improper disposal of this compound and associated waste can harm the environment and lead to significant regulatory penalties.[14]

  • Waste Characterization: Used or surplus this compound, as well as spill cleanup materials, must be treated as hazardous waste.[4][14]

  • Collection: Collect waste in a dedicated, leak-proof, and clearly labeled container.[14][15] The label should read "Hazardous Waste" and include the chemical name.[14]

  • Disposal Route: Do not pour down the drain or dispose of in regular trash.[15] The recommended disposal method is typically incineration at a licensed industrial incineration plant or an approved hazardous waste handling facility.[2][11] Always follow your institution's specific hazardous waste disposal procedures and consult with your EHS department.[14]

Data Summary & Visual Guides

To facilitate quick reference and decision-making, the following table and diagram summarize the key recommendations.

Table 1: PPE and Safety Requirements Summary
Parameter Guideline Source(s)
CAS Number 111-55-7[1]
Primary Hazards Combustible liquid, Skin/Eye/Respiratory Irritant[2]
Flash Point ~82-88°C (179.6-190.4°F)[3][4]
Occupational Exposure Limits None Established (OSHA, NIOSH, ACGIH)[4]
Eye Protection Tight-sealing safety goggles (required); Face shield (for splash risk)[4]
Glove Material Recommended: Nitrile (incidental contact), Butyl Rubber (extended contact). Action: Always check manufacturer data and inspect gloves before use.[2][7]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges required when heating, aerosolizing, or if ventilation is poor.[4]
Spill Cleanup Absorb with inert material (vermiculite, sand). Use non-sparking tools.[12]
Disposal Collect as hazardous waste. Dispose of via licensed industrial incineration or approved waste handler. Do not drain dispose.[2][11][14]
Diagram 1: PPE Selection Workflow

This workflow provides a logical pathway for determining the appropriate level of PPE based on the planned experimental procedure.

PPE_Selection_Workflow This compound: PPE Selection Workflow start Start: Planning Experiment with this compound task_assessment Assess Task: - Volume? - Heating? - Agitation/Aerosolization? start->task_assessment low_risk Low Risk Procedure: - Small volume (<1L) - Ambient temp - No aerosol generation task_assessment->low_risk Low Potential for Exposure high_risk High Risk Procedure: - Large volume (>1L) - Heating above ambient - Sonication/Vigorous stirring task_assessment->high_risk High Potential for Exposure ppe_baseline Required Baseline PPE: - Safety Goggles - Nitrile or Butyl Gloves - Lab Coat low_risk->ppe_baseline ppe_enhanced Required Enhanced PPE: - Baseline PPE PLUS: - Face Shield - Chemical Apron - NIOSH Respirator (Organic Vapor) high_risk->ppe_enhanced end_procedure Proceed with Experiment ppe_baseline->end_procedure ppe_enhanced->end_procedure

Caption: PPE Selection Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.